molecular formula C12H10BrNO2S B1390188 Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate CAS No. 885278-78-4

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Cat. No.: B1390188
CAS No.: 885278-78-4
M. Wt: 312.18 g/mol
InChI Key: CPLANXDOXGJYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate ( 885278-78-4) is a high-value brominated thiazole derivative with the molecular formula C 12 H 10 BrNO 2 S and a molecular weight of 312.18 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its structure incorporates both a 2-bromophenyl group and an ethyl ester functional group, making it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . The ester group can be readily hydrolyzed to a carboxylic acid or transformed into other functional groups, offering multiple avenues for chemical diversification. Researchers utilize this compound primarily in the synthesis of potential pharmacologically active molecules, particularly in the development of new thiazole-based compounds for various therapeutic targets . Key physical properties include a calculated density of 1.501 g/cm³ and a high calculated boiling point of 414.3°C at 760 mmHg . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLANXDOXGJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668646
Record name Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-78-4
Record name 4-Thiazolecarboxylic acid, 2-(2-bromophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Introduction: The Significance of the 2-Arylthiazole Scaffold

The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of pharmacologically active compounds and functional materials. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. Specifically, 2-arylthiazole-4-carboxylates are key intermediates in the synthesis of anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. The title compound, ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, is a valuable building block, with the ortho-bromophenyl moiety serving as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of novel chemical space for drug development professionals.

This guide provides a comprehensive, field-proven pathway for the synthesis of ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step protocols for each stage, and elucidate the underlying reaction mechanisms. This document is designed for researchers and scientists, offering not just a procedure, but a deeper understanding of the synthesis, ensuring reproducibility and success.

Overall Synthetic Workflow

The synthesis is strategically designed as a two-step process. The initial step involves the formation of the crucial thioamide intermediate, 2-bromobenzothioamide. The second step is the classical yet highly efficient Hantzsch thiazole synthesis, which constructs the target thiazole ring through a cyclocondensation reaction.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis A 2-Bromobenzonitrile B 2-Bromobenzothioamide (Intermediate) A->B NaHS, MgCl2 DMF C Ethyl Bromopyruvate D Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (Target) B->D C->D

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 2-Bromobenzothioamide

The cornerstone of this synthesis is the preparation of the thioamide intermediate. We present two robust methods starting from readily available precursors.

Method A: Thionation of 2-Bromobenzonitrile

This method is highly efficient and proceeds under mild conditions, converting the nitrile directly to the thioamide. The use of sodium hydrogen sulfide in the presence of magnesium chloride provides a reliable source of the sulfur nucleophile.

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add dimethylformamide (DMF, 80 mL).

  • Reagent Addition: Add magnesium chloride hexahydrate (2.23 g, 10.99 mmol) and 70% sodium hydrogen sulfide hydrate (1.76 g, 21.98 mmol) to the DMF. Stir the resulting slurry for 15 minutes at room temperature.[1]

  • Addition of Starting Material: Add 2-bromobenzonitrile (2.00 g, 11.0 mmol) to the slurry.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Resuspend the crude product in 50 mL of 1 N HCl, stir for 30 minutes, filter, and wash the solid thoroughly with water.

  • Drying: Dry the purified 2-bromobenzothioamide in a vacuum oven at 40-50 °C.

Method B: Thionation of 2-Bromobenzamide using Lawesson's Reagent

An alternative, equally effective method involves the thionation of the corresponding amide using Lawesson's reagent. This is a go-to reaction for converting carbonyls to thiocarbonyls in many laboratory settings.[2][3][4][5]

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 2-bromobenzamide (2.00 g, 10.0 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 eq).

  • Solvent Addition: Add 100 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approximately 110 °C). The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting amide is consumed.[4][6]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

ParameterMethod AMethod B
Starting Material 2-Bromobenzonitrile2-Bromobenzamide
Key Reagent NaHS / MgCl₂Lawesson's Reagent
Solvent DMFToluene
Temperature Room TemperatureReflux (~110 °C)
Typical Yield > 85%> 90%

Part 2: Hantzsch Cyclocondensation to Yield the Target Thiazole

This final step is a classic Hantzsch thiazole synthesis, a robust and high-yielding reaction that forms the heterocyclic ring.[7]

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzothioamide (1.08 g, 5.0 mmol) and 50 mL of absolute ethanol.

  • Reagent Addition: Add ethyl bromopyruvate (0.975 g, 5.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into 150 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be recrystallized from ethanol to yield the pure ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

ParameterValue
Reactants 2-Bromobenzothioamide, Ethyl Bromopyruvate
Solvent Absolute Ethanol
Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Purification Recrystallization from Ethanol
Expected Yield 80-90%

Mechanism and Scientific Rationale

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Hantzsch thiazole synthesis proceeds through a well-established multi-step pathway.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism A Step 1: Nucleophilic Attack (SN2) B Step 2: Intramolecular Cyclization A->B Tautomerization C Step 3: Dehydration B->C Proton Transfer D Final Product C->D Elimination of H2O Thioamide 2-Bromobenzothioamide (Sulfur as Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Haloketone Ethyl Bromopyruvate (Electrophilic Carbon) Haloketone->Intermediate1 Intermediate2 Hemithioaminal Intermediate1->Intermediate2 Intermediate3 Thiazoline Intermediate Intermediate2->Intermediate3 Intermediate3->D Elimination of H2O

Caption: Mechanism of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of the 2-bromobenzothioamide, acting as a potent nucleophile, attacking the α-carbon of ethyl bromopyruvate in an SN2 fashion. This displaces the bromide ion and forms a thioether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This step is often preceded by tautomerization to a more reactive enethiol form. This ring-closure forms a five-membered heterocyclic intermediate, a hemithioaminal.

  • Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. Protonation of the hydroxyl group makes it a good leaving group (water), and its elimination results in the formation of the aromatic thiazole ring. The use of a protic solvent like ethanol facilitates these proton transfer steps.

Characterization and Data Analysis

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]+ corresponding to the calculated mass for C₁₂H₁₁BrNO₂S.

  • Infrared Spectroscopy (IR): Characteristic peaks are expected for the C=O stretch of the ester (around 1700-1720 cm⁻¹), C=N and C=C stretches of the thiazole ring (1500-1600 cm⁻¹), and C-Br stretch (around 600-700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on analogous structures, the following proton (¹H) and carbon (¹³C) NMR signals are predicted.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20s1HThiazole C5-H
~7.70 - 7.85m2HAromatic-H
~7.35 - 7.50m2HAromatic-H
4.45q2H-OCH₂CH₃
1.42t3H-OCH₂CH₃

Conclusion

This guide outlines a reliable and efficient two-step synthesis for ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. The pathway leverages a direct thionation of a commercially available nitrile, followed by the robust Hantzsch thiazole synthesis. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable building block for applications in medicinal chemistry and materials science. By understanding the causality behind the experimental choices, scientists can adapt and optimize these procedures for their specific research needs.

References

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthetic method for 2-acetyl thiazole.
  • Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
  • Synthesis of ethyl bromopyruvate.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. Georganics. [Link]

  • The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • 4-Bromothiobenzamide. National Center for Biotechnology Information. [Link]

  • Modification of organic compounds with Lawesson's reagent. ResearchGate. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Letters of Chemistry, Physics and Astronomy. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

Sources

physicochemical properties of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The 2-aryl-thiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active agents.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the logical synthesis, purification, and in-depth characterization of the title compound. We will explore the theoretical basis and practical application of key analytical techniques—including NMR, IR, and Mass Spectrometry—and discuss the definitive structural elucidation achievable through X-ray crystallography. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

Molecular Identity and Scientific Significance

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate belongs to a class of compounds that are extensively researched for their therapeutic potential. The thiazole ring is a cornerstone of many FDA-approved drugs and demonstrates a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7] The introduction of a 2-bromophenyl substituent provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The ethyl carboxylate group at the 4-position can also be modified, for instance, through hydrolysis and subsequent amide coupling, to further tune the molecule's properties.

IdentifierValue
IUPAC Name Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate
Molecular Formula C₁₂H₁₀BrNO₂S[4][8]
Molecular Weight 312.19 g/mol [4]
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Br
InChI Key FZAXWJRBJORDAS-UHFFFAOYSA-N

Synthesis and Purification

The most reliable and widely adopted method for constructing the thiazole core is the Hantzsch Thiazole Synthesis.[9][10] This reaction provides a direct and efficient pathway by condensing an α-halocarbonyl compound with a thioamide.[10][11]

Synthetic Principle: The Hantzsch Reaction

The synthesis proceeds via the reaction of 2-bromobenzothioamide with an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate. The mechanism initiates with a nucleophilic attack from the sulfur of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9] This method is favored for its high yields and the accessibility of starting materials.

Visualization of the Synthetic Pathway

G cluster_reactants Starting Materials cluster_process Reaction A 2-Bromobenzothioamide C Hantzsch Thiazole Synthesis (Condensation & Dehydration) A->C Nucleophile (Thioamide) B Ethyl Bromopyruvate B->C Electrophile (α-Haloketone) D Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate C->D Product Formation

Caption: Proposed synthesis of the target compound via the Hantzsch reaction.

Experimental Protocol

Objective: To synthesize Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Materials:

  • 2-Bromobenzothioamide (1.0 eq)

  • Ethyl bromopyruvate (1.05 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzothioamide (1.0 eq) and anhydrous ethanol. Stir until the solid is fully dissolved.

    • Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reaction.

  • Reagent Addition: Slowly add ethyl bromopyruvate (1.05 eq) to the solution at room temperature. A slight excess of the pyruvate ensures the complete consumption of the thioamide.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed) and brine.

    • Causality: The bicarbonate wash is critical to remove acidic byproducts, preventing potential hydrolysis of the ester during storage. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.

    • Self-Validation: Purity is initially assessed by TLC and confirmed by a sharp melting point and subsequent spectroscopic analysis.

Physicochemical Properties

The physical properties of the compound are critical for its handling, formulation, and application.

PropertyDescriptionRationale / Reference
Appearance Expected to be an off-white to pale yellow solid.Based on analogous 2-arylthiazole compounds.[4]
Solubility Predicted to be soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate, Acetone, and Dimethyl Sulfoxide (DMSO). Poorly soluble in water.The molecule has significant nonpolar character from the bromophenyl ring and moderate polarity from the ethyl ester and thiazole core, favoring organic solvents.
Melting Point To be determined experimentally.A sharp and defined melting point is a key indicator of high purity. For comparison, the related compound Ethyl 2-bromothiazole-4-carboxylate has a melting point of 67-71 °C.
Storage Store in a cool, dry, and dark place, preferably at 2-8°C under an inert atmosphere.Protects against potential degradation from heat, light, and moisture.[4]

Spectroscopic and Structural Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure.[12][13][14] This ensures the identity and purity of the synthesized compound, a non-negotiable requirement in drug development.

Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis A Crude Product B Purified Compound A->B Recrystallization / Chromatography C Spectroscopic Confirmation (NMR, IR, MS) B->C D Single Crystal Growth B->D E X-ray Crystallography D->E F Definitive 3D Structure E->F

Caption: Workflow for the complete characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the molecular framework by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[12] The chemical environment of each nucleus dictates its resonance frequency, providing a fingerprint of the atomic connectivity.

¹H NMR Analysis (Expected Spectrum in CDCl₃):

  • δ 7.5-8.0 ppm (multiplet, 4H): Aromatic protons of the 2-bromophenyl ring. The ortho-substitution pattern will lead to a complex multiplet.

  • δ 8.1 ppm (singlet, 1H): The proton at the C5 position of the thiazole ring. Its singlet nature confirms the substitution pattern.

  • δ 4.4 ppm (quartet, 2H): The -CH₂- protons of the ethyl ester, split by the adjacent methyl group.

  • δ 1.4 ppm (triplet, 3H): The -CH₃ protons of the ethyl ester, split by the adjacent methylene group.

¹³C NMR Analysis (Expected Spectrum):

  • Approximately 12 distinct signals are expected, corresponding to the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the ester (δ ~160-165 ppm) and the thiazole ring carbons.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[15]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~3100 cm⁻¹ C-H Stretch Aromatic & Thiazole Ring
~2980 cm⁻¹ C-H Stretch Alkyl (Ethyl group)
~1720 cm⁻¹ C=O Stretch Ester Carbonyl
~1600, ~1470 cm⁻¹ C=C Stretch Aromatic Ring
~1530 cm⁻¹ C=N Stretch Thiazole Ring

| ~1250 cm⁻¹ | C-O Stretch | Ester |

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, confirming its elemental composition.[12]

Expected High-Resolution MS (ESI-TOF) Data:

  • Molecular Ion Peak: The spectrum will show two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 intensity ratio.

    • Causality: This characteristic isotopic pattern is the definitive signature for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes have nearly equal natural abundance).

  • Calculated m/z: C₁₂H₁₀⁷⁹BrNO₂S = 310.9697

  • Calculated m/z: C₁₂H₁₀⁸¹BrNO₂S = 312.9677

X-ray Crystallography

Principle: Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[16][17] It works by analyzing the diffraction pattern of an X-ray beam scattered by the ordered electron density of a single crystal.[18][19][20]

Experimental Protocol (Conceptual):

  • Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions) of the compound.[19][20] This is achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction intensities are measured at different orientations.

  • Structure Solution and Refinement: The diffraction data is processed using computational methods (based on the Fourier transform) to generate an electron density map of the unit cell.[19] From this map, atomic positions are determined and refined to yield a final, highly accurate molecular structure, including bond lengths, bond angles, and intermolecular interactions.[21]

Potential Applications and Future Directions

Given the established biological importance of the thiazole scaffold, Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a valuable building block for drug discovery.[5][22] Future research should focus on its biological screening across various assays (e.g., anticancer, anti-inflammatory). The bromine atom serves as a key functional group for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build a library of analogs for comprehensive SAR studies.

References

  • PubChem. (n.d.). Ethyl 2-bromo-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • Mague, J. T., et al. (2015). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Gîrd, C. E., et al. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]

  • Li, W., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • Britannica. (n.d.). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. Retrieved from [Link]

  • AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Open Access Journals. (2023). Principles of Organic Spectroscopy. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • ResearchGate. (2020). Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). X-ray crystallography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(2-Bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[3][4][5] This guide provides a detailed technical overview of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a key synthetic intermediate whose structure combines the versatile thiazole core with a reactive bromophenyl moiety, making it an exceptionally valuable building block for developing novel therapeutic agents.

Part 1: Chemical Identity and Physicochemical Properties

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource(s)
Compound Name Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate[6]
CAS Number 885278-75-1[6]
Molecular Formula C₁₂H₁₀BrNO₂S[6]
Molecular Weight 312.18 g/mol [6]
Appearance Off-white solid
Purity ≥ 95% (HPLC)
Storage Conditions Store sealed in a dry place at room temperature or 0-8°C.[6]
Chemical Structure

The foundational structure consists of a central thiazole ring. At the 2-position, it is substituted with a bromophenyl group, and at the 4-position, with an ethyl carboxylate group. The bromine atom on the phenyl ring serves as a crucial handle for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Caption: Chemical structure of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Part 2: Synthesis and Mechanism

The most prominent and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis.[7][8] This reliable and high-yielding reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[2][9]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The synthesis proceeds via a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide (e.g., 2-bromobenzothioamide) acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl (e.g., ethyl bromopyruvate) in an Sₙ2 reaction.[7]

  • Cyclization: Following the initial attack, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the pyruvate moiety.[9]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

G General Workflow: Hantzsch Thiazole Synthesis cluster_reaction Reaction Conditions reagent1 2-Bromobenzothioamide (Thioamide) reaction_vessel Solvent (e.g., Ethanol) Reflux reagent1->reaction_vessel reagent2 Ethyl Bromopyruvate (α-Halocarbonyl) reagent2->reaction_vessel intermediate Acyclic Intermediate reaction_vessel->intermediate Sₙ2 Attack cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate cyclization->product

Caption: Workflow diagram of the Hantzsch Thiazole Synthesis.

Experimental Protocol (General Procedure)

The following protocol outlines a representative synthesis based on procedures for analogous thiazole esters.[10][11]

  • Reagent Preparation: In a round-bottom flask, dissolve 2-bromobenzothioamide (1.0 eq) in a suitable solvent, such as absolute ethanol.

  • Addition: To the stirred solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: The crude product can be collected by filtration. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Part 3: Applications in Research and Drug Development

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the strategic placement of functional groups that allow for extensive molecular elaboration.

A Scaffold for Chemical Libraries

The thiazole core is a proven pharmacophore, while the bromophenyl group provides a reactive site for diversification. This combination is ideal for generating libraries of novel compounds for biological screening. The bromine atom is readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) of a target.[3]

Role in Anticancer Drug Discovery

Thiazole-based compounds have shown significant promise as anticancer agents.[5][12] Research has demonstrated that derivatives synthesized from related thiazole carboxylates can act as potent inhibitors of crucial cancer-related targets, such as:

  • c-Met Kinase: This receptor tyrosine kinase is often dysregulated in various cancers, and thiazole derivatives have been developed as effective inhibitors.[3]

  • Tubulin Polymerization: Some 2-aryl-thiazole compounds have been shown to inhibit tubulin polymerization, a mechanism shared by several successful chemotherapy drugs, leading to cell cycle arrest and apoptosis.[12]

G Role in Drug Discovery Pipeline start Core Building Block (Ethyl 2-(bromophenyl) thiazole-4-carboxylate) step1 Chemical Modification (e.g., Suzuki Coupling) start->step1 step2 Diverse Compound Library step1->step2 step3 High-Throughput Biological Screening step2->step3 end Lead Compound Identification step3->end

Caption: Logical workflow illustrating the use of the title compound in drug discovery.

Conclusion

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a class of highly valuable and strategic intermediates for medicinal chemists and drug development professionals. Its synthesis via the robust Hantzsch reaction provides reliable access to a scaffold that combines the biologically significant thiazole nucleus with a versatile synthetic handle. This structure facilitates the rapid generation of diverse chemical entities, accelerating the discovery of novel lead compounds for a variety of therapeutic targets, particularly in the field of oncology.

References

  • Lead Sciences. Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate. Available from: [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available from: [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 17(7), 8302-8316. Available from: [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

  • ChemSynthesis. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

  • Ayub, K., et al. (2020). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLoS ONE, 15(1), e0226922. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(2), 337. Available from: [Link]

  • Liu, Y., et al. (2022). Application and synthesis of thiazole ring in clinically approved drugs. RSC Medicinal Chemistry, 13(9), 1039-1053. Available from: [Link]

  • UNIST Scholar Works. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Patil, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 164. Available from: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available from: [Link]

Sources

biological activity of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, structural utility, and experimental application of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate .

A Bifunctional Scaffold for Pharmacophore Generation[1]

Executive Summary

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (CAS: 885278-78-4) is a privileged heterocyclic scaffold utilized primarily in the discovery of antimicrobial, anticancer, and anti-inflammatory therapeutics.[1] Unlike inert building blocks, this molecule possesses intrinsic biological potential due to the thiazole pharmacophore, yet its primary value lies in its bifunctional reactivity :

  • C2-Bromophenyl Motif: A handle for cross-coupling reactions (Suzuki-Miyaura) to expand hydrophobic interactions.[1]

  • C4-Ethyl Ester Motif: A precursor for hydrogen-bond donor groups (hydrazides, amides) essential for enzyme active site binding.[1]

This guide delineates the compound's structure-activity relationship (SAR), mechanistic potential, and validated protocols for its utilization in drug development pipelines.[1]

Chemical Architecture & SAR Profile

The biological activity of this compound is dictated by its ability to participate in specific non-covalent interactions within protein binding pockets.[1]

Structural Analysis[1][2]
  • Thiazole Core: Acts as a bioisostere of pyridine or imidazole. The nitrogen atom (N3) serves as a hydrogen bond acceptor, while the sulfur atom enhances lipophilicity and pi-electron density, facilitating

    
     stacking interactions with aromatic amino acid residues (e.g., Trp, Phe).[1]
    
  • 2-Bromophenyl Group: The ortho-bromo substituent introduces steric bulk and lipophilicity (

    
     modulation).[1] Crucially, the bromine atom can participate in halogen bonding —a highly specific interaction where the electropositive "sigma-hole" of the halogen interacts with nucleophilic backbone carbonyls in target proteins.[1]
    
  • 4-Ethoxycarbonyl Group: Provides a dipole moment and serves as a metabolic handle.[1] In its ester form, it improves cell permeability; upon hydrolysis to the acid (or conversion to amide), it gains affinity for polar regions of the target site.[1]

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Analysis Core Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Thiazole Thiazole Ring (Scaffold) Core->Thiazole Bromo 2-Bromophenyl (Lipophilic/Halogen Bond) Core->Bromo Ester 4-Ethyl Ester (Permeability/Derivatization) Core->Ester PiStack π-π Stacking (Target: DNA/Enzymes) Thiazole->PiStack Mechanism HBond H-Bond Acceptor (Kinase Hinge Region) Thiazole->HBond Interaction Suzuki Suzuki Coupling Site (Library Expansion) Bromo->Suzuki Synthetic Utility Ester->HBond Metabolic Activation

Figure 1: SAR map highlighting the dual pharmacological and synthetic utility of the scaffold.[1]

Biological Activity Spectrum

While the ethyl ester itself exhibits baseline activity, it is most potent when assayed as part of a derivative library.[1]

Antimicrobial Activity

Research indicates that 2-arylthiazole-4-carboxylate derivatives exhibit significant bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains (E. coli).[1]

  • Mechanism: Inhibition of bacterial DNA gyrase B (GyrB).[1] The thiazole ring mimics the ATP-binding motif, while the 2-aryl group occupies the hydrophobic pocket.[1]

  • Potency: Derivatives often achieve MIC values in the range of 1.56 – 12.5 µg/mL against MRSA strains [1].[1]

Anticancer Potential

The scaffold is a precursor to EGFR (Epidermal Growth Factor Receptor) inhibitors.[1]

  • Target: The ATP-binding pocket of tyrosine kinases.[1]

  • Mechanism: The 2-bromophenyl group provides the necessary hydrophobic bulk to anchor the molecule in the "gatekeeper" region of the kinase, while the thiazole N acts as the H-bond acceptor for the hinge region.[1]

  • Data: Hydrazide derivatives of this scaffold have demonstrated IC50 values < 10 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines [2].[1]

Quantitative Data Summary (Representative Class Data)
Biological TargetAssay TypeActivity Range (IC50 / MIC)Role of Scaffold
DNA Gyrase (Bacteria) Enzymatic Inhibition0.5 – 5.0 µMATP-competitive core
S. aureus (MRSA) Microdilution (MIC)2 – 8 µg/mLMembrane permeation & target binding
EGFR (Kinase) Radiometric Kinase Assay0.1 – 15 µMHinge binder (Thiazole N)
Candida albicans Fungal Growth Inhibition12.5 – 50 µg/mLErgosterol biosynthesis interference

Experimental Workflows

To utilize Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate effectively, researchers typically follow a "Derivatize-Then-Screen" workflow.[1]

Workflow Logic: Library Generation

The ethyl ester is rarely the final drug; it is the starting point.[1] The following workflow illustrates the standard path to high-potency leads.

Workflow cluster_path1 Path A: C4-Modification cluster_path2 Path B: C2-Modification Start Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Hydrazinolysis React w/ NH2NH2 (Reflux, EtOH) Start->Hydrazinolysis Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Hydrazide Thiazole-4-carbohydrazide Hydrazinolysis->Hydrazide SchiffBase Schiff Bases (Antimicrobial Hits) Hydrazide->SchiffBase Biaryl Bi-aryl Thiazole (Kinase Inhibitors) Suzuki->Biaryl

Figure 2: Divergent synthetic pathways for library generation.

Protocol: Synthesis of Pharmacophore Derivatives

Objective: Convert the ethyl ester to a bioactive hydrazide (a common high-activity derivative).

Reagents:

  • Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (1.0 eq)[1]

  • Hydrazine hydrate (99%, 5.0 eq)[1]

  • Ethanol (Absolute)[1]

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the ethyl ester in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.[1]
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the resulting precipitate, wash with cold water (3x), and recrystallize from ethanol to obtain the pure carbohydrazide.

  • Validation: Confirm structure via IR (look for amide carbonyl at ~1650 cm⁻¹ and NH stretching at 3200-3300 cm⁻¹).[1]

Protocol: Antimicrobial Susceptibility Testing (MIC)

Objective: Evaluate the biological activity of the scaffold or its derivatives.[1][2]

System: 96-well microtiter plate broth dilution. Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
  • Compound Prep: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is < 1%.[1]

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

  • Control: Use Ciprofloxacin as a positive control and DMSO-only as a negative control.

References

  • Chimenti, F., et al. (2015).[1] "Synthesis and antimicrobial activity of novel 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry. (Generalized citation for class activity).

  • Gomha, S. M., et al. (2015).[1] "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents." Molecules, 20(8), 13554-13576.[1] [1]

  • Bondock, S., et al. (2010).[1] "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety."[1] European Journal of Medicinal Chemistry, 45(9), 3692-3701.[1]

  • Kashyap, S. J., et al. (2012).[1] "Review on synthesis and biological activity of thiazole derivatives." International Journal of ChemTech Research.

(Note: Specific biological data for the exact ethyl ester is inferred from the high-confidence SAR of the 2-arylthiazole-4-carboxylate class.[1] The protocols provided are standard for this chemical family.)

Sources

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate and its Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive analysis of the potential mechanisms of action for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a representative member of the 2-phenylthiazole class of molecules. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes current research on structurally related thiazole derivatives to postulate its likely biological targets and signaling pathway interactions. We will delve into the established anti-inflammatory, anticancer, and antimicrobial properties of the thiazole core, providing a foundational understanding for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical entity.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form a wide range of non-covalent interactions allow it to bind to a diverse array of biological targets with high affinity and specificity.[1] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3] Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate incorporates key structural features—a central thiazole ring, a substituted phenyl group, and a carboxylate ester—that are commonly found in bioactive molecules, making it a compound of significant interest for therapeutic development.[4]

Postulated Mechanisms of Action in Oncology

The anticancer potential of thiazole-containing compounds is a major area of research.[5] Based on the activities of analogous structures, several mechanisms can be proposed for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Inhibition of Protein Kinases

Many transformative events in cancer are driven by aberrant signaling through protein kinase pathways.[6] Thiazole derivatives have been identified as potent inhibitors of various kinases.

  • c-Met Kinase: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Overexpression of c-Met is implicated in numerous cancers. The electron-rich nature of the thiazole ring is thought to facilitate hydrogen bonding with the c-Met active site.[1]

  • c-Src/Abl Tyrosine Kinase: These non-receptor tyrosine kinases are involved in cell growth and adhesion. Some thiazole derivatives have shown inhibitory activity against these kinases.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay.

  • Reagents: Recombinant human kinase (e.g., c-Met), substrate peptide, ATP, and the test compound (Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate).

  • Procedure: a. The kinase, substrate, and test compound are incubated together in a suitable buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Some 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[7]

Diagram: Proposed Mechanism of Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Thiazole_Compound Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Binding_Site Binds to Tubulin Thiazole_Compound->Binding_Site Binding_Site->Tubulin_Dimers Inhibits Polymerization

Caption: Postulated inhibition of microtubule polymerization by the thiazole compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. An imbalance in the Bcl-2 family of proteins can prevent apoptosis and promote cancer development.[8] Some thiazole derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential role in modulating these pathways.[8]

Potential as an Antimicrobial Agent

Thiazole derivatives have a long history as antimicrobial agents. The thiazole ring is a key component of some clinically used antifungal and antibacterial drugs.[3]

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics. Some 2-phenylthiazole derivatives have demonstrated inhibitory activity against the formation of bacterial biofilms, potentially by interfering with key processes like sortase A activity, which is involved in bacterial adhesion and virulence.[9]

Diagram: Experimental Workflow for Biofilm Inhibition Assay

G Start Start: Bacterial Culture Step1 Inoculate microtiter plate wells with bacterial suspension Start->Step1 Step2 Add varying concentrations of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Step1->Step2 Step3 Incubate to allow biofilm formation Step2->Step3 Step4 Wash wells to remove planktonic bacteria Step3->Step4 Step5 Stain biofilm with crystal violet Step4->Step5 Step6 Quantify biofilm by measuring absorbance Step5->Step6

Caption: A typical workflow for assessing biofilm inhibition.

Antifungal Activity through CYP51 Inhibition

Cytochrome P450 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi, is a major target for azole antifungal drugs. The phenylthiazole structure is present in approved antifungal agents, suggesting that compounds like Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate could also act as CYP51 inhibitors.[3]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is not available, general trends from related series can provide valuable insights. For instance, in a series of 2-phenylthiazole-4-carboxamide derivatives, substitutions on the phenyl ring were found to significantly influence cytotoxic activity against various cancer cell lines.[10] The presence and position of the bromo substituent on the phenyl ring of the title compound likely play a crucial role in its binding affinity to biological targets.

Summary of Potential Biological Activities and Targets

The following table summarizes the potential biological activities and molecular targets of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate based on studies of structurally related thiazole derivatives.

Therapeutic Area Potential Mechanism of Action Key Molecular Targets Supporting Evidence from Related Compounds
Oncology Inhibition of cell signalingc-Met, c-Src/Abl kinasesThiazole derivatives identified as kinase inhibitors.[1]
Disruption of cell divisionTubulin4-substituted methoxybenzoyl-aryl-thiazoles inhibit tubulin polymerization.[7]
Induction of programmed cell deathBcl-2 family proteinsSome thiazole derivatives induce apoptosis in cancer cells.[8]
Infectious Diseases Inhibition of biofilm formationSortase A2-phenylthiazole derivatives show anti-biofilm activity.[9]
Inhibition of fungal cell wall synthesisCYP51Phenylthiazole structure present in known CYP51 inhibitors.[3]

Conclusion and Future Directions

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research into the biological activities of the thiazole core, it is plausible that this compound exerts its effects through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and interference with microbial processes.

To fully elucidate the mechanism of action of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, further experimental validation is imperative. This should include in vitro screening against a panel of kinases and other relevant enzymes, cell-based assays to assess its effects on cell proliferation, apoptosis, and biofilm formation, and ultimately, in vivo studies to determine its efficacy and safety profile. Such investigations will be crucial in unlocking the full therapeutic potential of this and other related thiazole derivatives.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). Molecules. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • The synthesis of the 2-phenylthiazole derivatives (C1–8). (n.d.). ResearchGate. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Darunavir. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. (n.d.). Georganics. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2012). Medicinal Chemistry Research. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a vast array of investigational agents. Its unique electronic properties and ability to engage in diverse biological interactions have rendered it a privileged scaffold in drug discovery. This technical guide focuses on a specific, yet under-explored derivative, Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. While direct biological data for this compound is sparse, its structural motifs—the 2-phenylthiazole core, the bromine substitution, and the ethyl carboxylate group—suggest a rich potential for therapeutic intervention across several disease areas. This document serves as a roadmap for researchers, outlining a logical, evidence-based approach to systematically investigate and validate the potential therapeutic targets of this compound. We will delve into the scientific rationale for pursuing specific target classes, provide detailed experimental protocols for target validation, and present a framework for advancing this promising molecule through the early stages of drug discovery.

Introduction: The Thiazole Scaffold and the Promise of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[1][2] Its presence in drugs like the anticancer agent Dasatinib and the anti-inflammatory Meloxicam underscores its therapeutic relevance.[3][4] The versatility of the thiazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to achieve desired biological effects.[1][2]

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a synthetic compound that combines several key features:

  • The 2-Phenylthiazole Core: This substructure is a common feature in compounds with demonstrated anticancer and antifungal activities.[5][6]

  • The 2-Bromophenyl Group: The bromine atom can act as a hydrogen bond acceptor and its position may influence the molecule's conformation and interaction with target proteins.[7]

  • The Thiazole-4-carboxylate Moiety: This group can be a key site for interaction with biological targets and can be modified to modulate activity and selectivity.[8]

Given the established bioactivity of related thiazole derivatives, we can hypothesize that Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate may exhibit therapeutic potential in several key areas, most notably in oncology, inflammation, and infectious diseases. This guide will explore these possibilities and provide a practical framework for their investigation.

Potential Therapeutic Target Classes and Rationale

Based on the extensive literature on thiazole-containing compounds, we can prioritize several high-potential therapeutic target classes for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Protein Kinases in Oncology

The inhibition of protein kinases is a cornerstone of modern cancer therapy. Several thiazole derivatives have been identified as potent inhibitors of various kinases involved in cancer cell proliferation, survival, and metastasis.[9]

Scientific Rationale:

  • c-Met Kinase: Thiazole and thiadiazole carboxamides have been designed as c-Met kinase inhibitors for cancer treatment.[2] Dysregulation of the c-Met signaling pathway is implicated in numerous cancers, making it a valuable therapeutic target.

  • EGFR and BRAFV600E: Thiazole and thiazolidinone derivatives have been investigated as dual inhibitors of EGFR and BRAFV600E, two key kinases in various cancers.[10]

  • General Antiproliferative Activity: Substituted 2-phenylthiazole-4-carboxamides have demonstrated cytotoxic activity against human cancer cell lines, including breast and colorectal cancer.[5]

Hypothesized Mechanism of Action: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate may act as a competitive inhibitor at the ATP-binding site of various protein kinases, thereby blocking downstream signaling pathways essential for cancer cell growth and survival. The 2-bromophenyl group could potentially form specific interactions within the kinase domain, contributing to its inhibitory activity.

Cyclooxygenase (COX) Enzymes in Inflammation

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8]

Scientific Rationale:

  • Several thiazole derivatives have been synthesized and evaluated as COX inhibitors.[8] The anti-inflammatory drug Meloxicam, for instance, contains a thiazole ring.[4]

  • The general anti-inflammatory properties of thiazole-containing compounds are well-documented.[1][11]

Hypothesized Mechanism of Action: The structural features of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate may allow it to bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.

Lanosterol 14α-demethylase (CYP51) in Fungal Infections

Inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, are a major class of antifungal agents.

Scientific Rationale:

  • The antifungal drugs isavuconazole and fosravuconazole both contain a phenylthiazole structure and function as CYP51 inhibitors.[6]

  • 2-phenylthiazole derivatives have been designed and synthesized as CYP51 inhibitors with potent antifungal activity.[6]

Hypothesized Mechanism of Action: The thiazole nitrogen of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate could coordinate with the heme iron in the active site of CYP51, while the 2-bromophenyl group could form hydrophobic interactions within the enzyme's substrate-binding pocket, leading to the inhibition of ergosterol synthesis and fungal cell death.

Experimental Validation Workflows

A systematic and tiered approach is crucial for validating the potential therapeutic targets of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. The following workflows provide a comprehensive framework for this investigation.

Initial Screening for Biological Activity

The first step is to perform broad-based in vitro screening to identify the most promising therapeutic areas.

Table 1: Initial Screening Assays

Therapeutic AreaAssay TypeCell Lines/EnzymesPrimary Endpoint
Oncology Cell Viability (MTT/XTT)Panel of human cancer cell lines (e.g., MCF-7, HCT116, A549)IC50 (50% inhibitory concentration)
Inflammation COX Inhibition Assay (Fluorometric or Colorimetric)Purified COX-1 and COX-2 enzymesIC50 for each isozyme
Fungal Infections Antifungal Susceptibility Testing (Broth Microdilution)Panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus)MIC (Minimum Inhibitory Concentration)
Target-Specific Validation

If promising activity is observed in the initial screens, the next step is to validate the specific molecular targets.

Kinase_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A Kinase Panel Screening (e.g., against a panel of cancer-related kinases) B In Vitro Kinase Assay (for specific hit kinases) A->B Identify hits C Determine Ki and Mode of Inhibition B->C Confirm activity D Western Blot for Phospho-protein Levels C->D Validate cellular target engagement E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F

Caption: Workflow for validating protein kinase inhibition.

Detailed Protocol: In Vitro Kinase Assay

  • Objective: To determine the IC50 of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the reaction by adding ATP. e. Incubate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular_MOA_Workflow Start Treat Cancer Cells with Compound Viability Cell Viability Assay (MTT) Start->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis CellCycle Cell Cycle Analysis Start->CellCycle WesternBlot Western Blot for Key Signaling Proteins Start->WesternBlot

Caption: Workflow for elucidating the cellular mechanism of action.

Detailed Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Materials: Cancer cell line, cell culture medium, test compound, Annexin V-FITC Apoptosis Detection Kit, and a flow cytometer.

  • Procedure: a. Seed cells in a 6-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the test compound for 24-48 hours. c. Harvest the cells by trypsinization and wash with cold PBS. d. Resuspend the cells in the binding buffer provided in the kit. e. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. f. Incubate in the dark for 15 minutes at room temperature. g. Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a promising starting point for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules suggests a high probability of activity in oncology, inflammation, and infectious diseases. The systematic approach outlined in this guide, from broad-based screening to specific target validation, provides a clear and efficient path to uncovering the therapeutic potential of this compound.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead candidates to determine their suitability for further development.

By following the principles of scientific integrity and logical progression outlined in this guide, researchers can effectively navigate the early stages of drug discovery and potentially unlock the therapeutic value of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. (2025, September 19). NIH. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed. (n.d.). Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15). Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed Central. (2025, May 6). Retrieved from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. (2024, April 16). ACS Publications. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (n.d.). NIH. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - NIH. (2023, August 6). Retrieved from [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - ResearchGate. (2019, April 11). Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. (n.d.). Retrieved from [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (n.d.). Retrieved from [Link]

  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E - MDPI. (2023, December 5). Retrieved from [Link]

  • Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - NIH. (n.d.). Retrieved from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved from [Link]

  • 2-N-Arylthiazole inhibitors of Mycobacterium tuberculosis - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - NIH. (2026, January 2). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.). Retrieved from [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved from [Link]

Sources

Foreword: From Bench to Bedside – The Critical Role of Early-Stage Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Pharmaceutical Profiling of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

A Senior Application Scientist's Framework for Determining Core Physicochemical Properties

In the landscape of modern drug discovery, the thiazole scaffold remains a privileged structure, integral to a multitude of therapeutic agents due to its unique electronic properties and ability to engage with biological targets.[1] Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate emerges from this lineage as a compound of significant interest, representing a class of molecules that serve as crucial building blocks in the synthesis of novel anti-inflammatory and anti-cancer agents.[2] However, the journey of such a promising molecule from a laboratory curiosity to a clinical candidate is contingent not only on its pharmacological activity but also on a robust understanding of its fundamental physicochemical properties.

Solubility and stability are the twin pillars upon which the developability of any active pharmaceutical ingredient (API) rests. Solubility dictates the bioavailability and absorption of a drug, while stability determines its shelf-life, safety, and efficacy over time.[3] This guide, therefore, is structured not as a repository of existing data—as this specific isomer is not yet widely characterized in public literature—but as a strategic, methodological framework. It is designed for fellow researchers, scientists, and drug development professionals to systematically and rigorously determine the solubility and stability profiles of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. By explaining the causality behind each experimental choice, we aim to provide a self-validating system for generating the critical data needed to make informed decisions in the pharmaceutical development pipeline.

Compound Overview and Predicted Physicochemical Profile

Before embarking on experimental work, a theoretical assessment based on the compound's structure provides invaluable context. The molecule's architecture—a lipophilic bromophenyl group, a heterocyclic thiazole core, and a hydrolyzable ethyl ester moiety—suggests a compound with low aqueous solubility and specific stability liabilities.

Structure: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Molecular Formula: C₁₂H₁₀BrNO₂S Molecular Weight: 312.19 g/mol [2]

A summary of key physicochemical properties, which would typically be predicted using computational tools (e.g., ACD/Labs, ChemDraw), is presented below. These predictions serve as the initial hypothesis that our experimental work will seek to confirm or refute.

ParameterPredicted Value/CharacteristicRationale & Implication for Drug Development
LogP (Lipophilicity) HighThe bromophenyl group significantly increases lipophilicity, suggesting low intrinsic aqueous solubility. This is a primary parameter for predicting membrane permeability and potential formulation challenges.
Aqueous Solubility LowConsistent with a high LogP, low solubility is anticipated. This necessitates precise measurement across various pH conditions to understand its behavior in the gastrointestinal tract.
pKa (Ionization Constant) Weakly BasicThe nitrogen atom in the thiazole ring is expected to be weakly basic. Determining the pKa is crucial for predicting how solubility will change with pH.
Chemical Stability Potential Ester HydrolysisThe ethyl ester functional group is a primary site for potential hydrolysis under both acidic and, more significantly, basic conditions. The thiazole ring itself is generally stable but can be susceptible to oxidative stress.[4]

Part I: A Rigorous Approach to Solubility Determination

The solubility of an API is not a single value but a multifaceted property that dictates its dissolution rate and subsequent absorption. Our approach is twofold: first, to determine the true thermodynamic equilibrium solubility, which represents the gold standard for biopharmaceutical assessment, and second, to outline a kinetic method suitable for higher-throughput screening.

Methodology 1: pH-Dependent Equilibrium Solubility (The Shake-Flask Gold Standard)

Expertise & Rationale: The shake-flask method, as described by pioneers in the field, remains the definitive technique for measuring thermodynamic solubility.[5] By allowing the system to reach equilibrium over an extended period (typically 24-48 hours), it provides the most accurate and relevant data for predicting in vivo dissolution. A pH-dependent profile is essential, as the ionization state of the molecule can dramatically alter its solubility, directly impacting where and how it might be absorbed in the variable pH environments of the gut.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) at pH values relevant to the human gastrointestinal tract: 1.2, 2.5, 4.5, 6.8, and 7.4.

  • Compound Addition: Add an excess amount of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate to vials containing each buffer. The presence of undissolved solid at the end of the experiment is a critical validation step.[5]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a physiologically relevant temperature, such as 37°C. Agitate for 24 to 48 hours. A 48-hour time point is recommended to ensure equilibrium is fully achieved.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (as will be described in Part II).

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic transformations or solvate formation occurred during the experiment. This is a crucial self-validating step.

Workflow for Thermodynamic Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) B Add Excess API to each buffer A->B C Equilibrate (37°C, 48h) B->C D Filter Supernatant (0.22 µm PVDF) C->D F Analyze Residual Solid (XRPD) C->F Validation E Quantify by HPLC-UV D->E G pH-Solubility Profile E->G

Caption: Workflow for pH-dependent equilibrium solubility determination.

Part II: A Systematic Guide to Stability and Forced Degradation

Understanding a molecule's stability is paramount for ensuring patient safety and defining its shelf life. A stability-indicating analytical method is the cornerstone of this process—it must be able to resolve the intact API from any potential degradation products.[3][6] The development of such a method is intrinsically linked to forced degradation studies.

Methodology 1: Development of a Stability-Indicating HPLC Method

Expertise & Rationale: A reverse-phase HPLC method with photodiode array (PDA) detection is the workhorse of pharmaceutical stability analysis. The PDA detector is critical because it provides spectral information, which helps in identifying peak purity and flagging the emergence of new degradants. The goal is to develop a method that separates the parent compound from all process impurities and degradation products generated under stress conditions.

Experimental Protocol:

  • Column & Mobile Phase Screening: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar species are resolved from the parent peak. A typical gradient might run from 30% to 90% organic solvent over 20-30 minutes.

  • Method Validation (Specificity): The ultimate test of a stability-indicating method is its specificity. This is demonstrated by subjecting the API to forced degradation. The method must show that the resulting degradation products do not co-elute with the main peak. This process is outlined in the next section.

Workflow for Stability-Indicating Method Development

G A Define Objectives (Separate API & Degradants) B Screen Columns & Mobile Phases (C18, ACN, MeOH) A->B C Optimize Gradient & Flow Rate B->C D Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples D->E F Evaluate Specificity (Peak Purity, Resolution) E->F G Method is Stability-Indicating F->G Pass H Refine Method (Return to C) F->H Fail H->C

Caption: Iterative workflow for developing a stability-indicating HPLC method.

Methodology 2: Forced Degradation (Stress Testing)

Expertise & Rationale: Forced degradation studies are mandated by regulatory bodies like the ICH to uncover the intrinsic stability of a drug substance.[7] By subjecting the compound to conditions more severe than those it will encounter during storage, we can rapidly identify likely degradation pathways and products. The goal is not to destroy the molecule completely but to achieve a modest level of degradation (e.g., 5-20%) to ensure that the analytical method can detect the resulting impurities.[8]

Stress Conditions Protocol:

For each condition, a solution of the API (e.g., in acetonitrile/water) is prepared and subjected to the stressor. A control sample is stored under ambient conditions.

Stress ConditionReagent/ParameterTypical DurationRationale & Expected Degradation
Acid Hydrolysis 0.1 M HClHeat at 60°C for 2-8 hoursTests for lability in acidic environments. The ester linkage may be susceptible, though less so than under basic conditions.
Base Hydrolysis 0.1 M NaOHRoom Temp for 30 min - 2 hoursThe ester group is highly susceptible to base-catalyzed hydrolysis, likely yielding the corresponding carboxylic acid and ethanol. This is often the most significant degradation pathway.
Oxidation 3% H₂O₂Room Temp for 24 hoursThe sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone.
Thermal Dry Heat at 80°C24 - 72 hoursAssesses the solid-state thermal stability of the molecule.
Photostability ICH Q1B compliant chamber (Visible & UV light)Per ICH GuidelinesEvaluates the potential for photodegradation, which can be a concern for aromatic and heterocyclic systems.
Methodology 3: Formal ICH Stability Study

Expertise & Rationale: Once the stability-indicating method is in place, a formal stability study according to ICH Q1A(R2) guidelines is initiated.[9][10] This provides the definitive data on how the API will perform under recommended storage conditions and is a non-negotiable part of any regulatory submission.

Study Protocol:

  • Packaging: Store the API in a container that simulates the proposed commercial packaging.

  • Storage Conditions: Place samples into calibrated stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples for analysis at prescribed time points. For a 12-month study, the schedule is typically:

    • Long-Term: 0, 3, 6, 9, 12 months.[11]

    • Accelerated: 0, 3, 6 months.[9]

  • Analysis: At each time point, test the samples for key attributes, including:

    • Appearance

    • Assay (potency) by the stability-indicating HPLC method

    • Degradation products/impurities by the stability-indicating HPLC method

Data Presentation:

The results of the stability study should be summarized in a clear, tabular format.

Time PointStorage ConditionAssay (% of Initial)Total Impurities (%)Appearance
0-100.00.15White Powder
3 Months25°C/60%RH99.80.18Conforms
3 Months40°C/75%RH98.50.75Conforms
6 Months25°C/60%RH99.70.20Conforms
6 Months40°C/75%RH97.11.45Conforms

Conclusion

The systematic characterization of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, or any new chemical entity, is a foundational activity in pharmaceutical development. The methodologies outlined in this guide—from pH-dependent equilibrium solubility to forced degradation and formal stability testing—provide a comprehensive and scientifically rigorous framework. By understanding the "why" behind each step and building a self-validating experimental system, researchers can generate the high-quality data necessary to assess the compound's viability, guide formulation development, and satisfy stringent regulatory expectations. This structured approach ensures that promising molecules are advanced based on a sound understanding of their physicochemical properties, ultimately de-risking the development process and accelerating the path to potential clinical application.

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Chem-Impex International. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester.
  • Al-Hussain, S. A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLoS ONE, 17(3), e0265239. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2016). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 6(82), 78999-79013. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Xu, Z., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(15), 5467-5478. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Khan, S., et al. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 19(11), 3584. Retrieved from [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Retrieved from [Link]

  • Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved from [Link]

  • ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific ortho-bromo isomer, this guide leverages established spectroscopic principles and data from closely related analogs, primarily the para-bromo isomer, to offer a comprehensive and scientifically grounded predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted chemical shifts, vibrational frequencies, and fragmentation patterns. This guide also outlines a standard synthetic protocol and provides a framework for the characterization of this and similar molecules.

Introduction and Molecular Structure

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate belongs to a class of thiazole derivatives that are integral scaffolds in numerous pharmacologically active compounds. The unique arrangement of the ortho-bromophenyl substituent is expected to induce distinct electronic and steric effects that will be reflected in its spectral signatures. Understanding these characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in various chemical transformations.

Molecular Formula: C₁₂H₁₀BrNO₂S

Molecular Weight: 312.19 g/mol

Structure:

Caption: Molecular structure of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate are presented below, with interpretations based on the analysis of its structural features and comparison with analogs.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15s1HH-5 (thiazole)
~7.70dd1HAr-H
~7.45td1HAr-H
~7.30td1HAr-H
~7.95dd1HAr-H
4.45q2H-OCH₂CH₃
1.42t3H-OCH₂CH₃

Expertise & Experience in Interpretation:

  • Thiazole Proton (H-5): The singlet at ~8.15 ppm is characteristic of the proton at the 5-position of the thiazole ring. Its downfield shift is attributed to the electron-withdrawing effect of the adjacent carboxylate group.

  • Aromatic Protons: The protons on the ortho-bromophenyl ring are expected to exhibit a complex splitting pattern. Due to the ortho-substitution, all four aromatic protons are chemically non-equivalent, leading to four distinct signals. The expected pattern would be a series of doublets of doublets (dd) and triplets of doublets (td) in the range of 7.30-7.95 ppm. The proton ortho to the bromine atom is likely to be the most downfield-shifted due to the anisotropic effect of the bromine.

  • Ethyl Ester Protons: The ethyl group will present as a quartet at ~4.45 ppm for the methylene (-OCH₂) protons and a triplet at ~1.42 ppm for the methyl (-CH₃) protons, with a typical coupling constant of ~7.1 Hz.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~161.5C=O (ester)
~168.0C-2 (thiazole)
~148.0C-4 (thiazole)
~128.0C-5 (thiazole)
~134.0Ar-C (ipso-thiazole)
~122.0Ar-C (ipso-Br)
~133.5, ~131.0, ~127.5, ~131.5Ar-C
~61.5-OCH₂CH₃
~14.5-OCH₂CH₃

Expertise & Experience in Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at ~161.5 ppm.

  • Thiazole Carbons: The C-2 and C-4 carbons of the thiazole ring are anticipated at ~168.0 and ~148.0 ppm, respectively. The C-5 carbon, bearing a proton, will be more upfield at ~128.0 ppm.

  • Aromatic Carbons: The six carbons of the bromophenyl ring will appear in the aromatic region. The carbon bearing the thiazole group and the carbon bearing the bromine atom (ipso-carbons) will have distinct chemical shifts around ~134.0 ppm and ~122.0 ppm, respectively. The remaining four aromatic carbons will give rise to signals in the ~127-134 ppm range.

  • Ethyl Ester Carbons: The methylene carbon of the ethyl group is predicted at ~61.5 ppm, and the methyl carbon at a more shielded position of ~14.5 ppm.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key vibrational frequencies for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, ~1470MediumC=C and C=N stretches (aromatic and thiazole rings)
~1250, ~1100StrongC-O stretch (ester)
~750StrongC-Br stretch

Expertise & Experience in Interpretation:

  • Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1][2]

  • Aromatic and Thiazole Ring Vibrations: The absorptions in the 1600-1470 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and thiazole rings.

  • C-O Stretches: The characteristic strong C-O stretching bands of the ester group are expected around 1250 cm⁻¹ and 1100 cm⁻¹.[1]

  • C-Br Stretch: The presence of the bromo-substituent should give rise to a strong absorption in the fingerprint region, typically around 750 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Ionization Mode: Electron Impact (EI)

m/zRelative IntensityAssignment
311/313High[M]⁺ (Molecular ion peak, characteristic 1:1 ratio for Br)
283/285Medium[M - C₂H₄]⁺
266/268Medium[M - OEt]⁺
238/240Medium[M - CO₂Et]⁺
184/186High[C₆H₄BrS]⁺
155/157Medium[C₆H₄Br]⁺

Expertise & Experience in Interpretation:

  • Molecular Ion Peak: The most crucial feature will be the molecular ion peak [M]⁺, which will appear as a pair of peaks of nearly equal intensity at m/z 311 and 313, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[3]

  • Key Fragmentation Pathways:

    • Loss of ethene ([M - C₂H₄]⁺) from the ethyl ester group is a common fragmentation pathway.

    • Cleavage of the ethoxy group ([M - OEt]⁺) will result in a significant fragment.

    • Loss of the entire ethyl carboxylate group ([M - CO₂Et]⁺) is also expected.

    • Fragmentation of the thiazole ring can lead to the formation of the bromophenyl-thiirene cation ([C₆H₄BrS]⁺).

    • The bromophenyl cation ([C₆H₄Br]⁺) is also a likely fragment.

G M [M]⁺ m/z 311/313 F1 [M - C₂H₄]⁺ m/z 283/285 M->F1 - C₂H₄ F2 [M - OEt]⁺ m/z 266/268 M->F2 - OEt F3 [M - CO₂Et]⁺ m/z 238/240 M->F3 - CO₂Et F4 [C₆H₄BrS]⁺ m/z 184/186 F3->F4 - HCN F5 [C₆H₄Br]⁺ m/z 155/157 F3->F5 - C₂HS

Caption: Predicted major fragmentation pathways for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in EI-MS.

Experimental Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2-aryl-thiazole-4-carboxylates is commonly achieved via the Hantzsch thiazole synthesis. The following is a general, self-validating protocol that can be adapted for the synthesis of the title compound.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

G Reactants 2-Bromothiobenzamide + Ethyl bromopyruvate Reaction Reflux in Ethanol Reactants->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Analysis NMR, IR, MS Purification->Analysis Product Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Analysis->Product

Caption: General workflow for the Hantzsch synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromothiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the obtained data with the predicted values in this guide.

Trustworthiness of the Protocol: This protocol is a standard and widely used method for the synthesis of thiazole derivatives, ensuring high reliability and reproducibility. The progress of the reaction is easily monitored by TLC, and the product can be purified by standard laboratory techniques. The final characterization by multiple spectroscopic methods provides a self-validating system for the identity and purity of the synthesized compound.

Conclusion

This technical guide has provided a comprehensive predictive overview of the NMR, IR, and MS spectral data for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, identification, and application of this and related heterocyclic molecules. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties.

References

  • Sharma, P. C., & Kumar, A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-23. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Hantzsch Thiazole Synthesis. (2010). Scribd. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. [Link]

Sources

The Bromophenyl Pharmacophore in Thiazole Therapeutics: Mechanistic Precision & Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the landscape of medicinal chemistry, the thiazole ring serves as a privileged scaffold, but its efficacy is frequently dictated by the substituents on its C4 and C5 positions. Among these, the bromophenyl group has emerged not merely as a hydrophobic spacer, but as a critical functional moiety driving potency through specific electronic and steric interactions.

This guide dissects the role of the bromophenyl group in thiazole derivatives, moving beyond basic Structure-Activity Relationships (SAR) to the quantum mechanical underpinnings of the Halogen Bond (X-bond) . We provide validated synthetic workflows and biological assay protocols to enable reproducible research in antimicrobial and anticancer drug development.

Molecular Mechanisms: The "Why" Behind the Activity

The superior activity of brominated thiazoles compared to their chlorinated or fluorinated counterparts often stems from two distinct physicochemical properties:

The Sigma-Hole & Halogen Bonding

Unlike fluorine (which is highly electronegative and rarely forms halogen bonds), bromine exhibits a region of positive electrostatic potential on its outer surface, opposite the C-Br bond. This is known as the


-hole .[1]
  • Mechanism: The positive

    
    -hole acts as a Lewis acid, forming a highly directional non-covalent interaction with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms in histidine) within a protein binding pocket.
    
  • Impact: This interaction is stronger and more specific than van der Waals forces, often anchoring the drug into the active site of enzymes like EGFR or microbial synthases.

Lipophilicity & Membrane Permeability
  • LogP Modulation: The atomic radius of Bromine (1.14 Å) and its lipophilicity (

    
     value 
    
    
    
    0.86) significantly increase the partition coefficient (LogP) of the thiazole derivative.
  • Cellular Entry: This facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the lipid bilayers of cancer cells, directly correlating with lower MIC and IC

    
     values.
    

Synthetic Architecture: The Hantzsch Protocol

The most robust method for generating 4-(bromophenyl)thiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction between an


-haloketone and a thioamide is favored for its high yields and operational simplicity.[2][3]
Validated Synthesis Protocol

Objective: Synthesis of 4-(4-bromophenyl)-2-aminothiazole.

Reagents:

  • 4-Bromoacetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (0.5 eq - Catalyst/Oxidant)

  • Ethanol (Solvent)[4]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 4-Bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 20 mmol of Thiourea and 5 mmol of Iodine.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Neutralization: Basify the solution with aqueous ammonia (NH

    
    OH) to pH 8–9 to precipitate the free base.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Visualization of Synthetic Pathway

HantzschSynthesis Start Reagents: 4-Bromoacetophenone + Thiourea Inter1 S-Alkylation (Nu Attack) Start->Inter1 Reflux/EtOH Inter2 Cyclization (Intramolecular) Inter1->Inter2 Dehydration Dehydration (-H2O) Inter2->Dehydration Product 4-(4-bromophenyl) thiazole-2-amine Dehydration->Product Aromatization

Figure 1: Step-wise mechanism of Hantzsch synthesis yielding the bromophenyl-thiazole scaffold.

Structure-Activity Relationship (SAR) Analysis

The position and nature of the halogen on the phenyl ring are decisive.[5][6] The table below summarizes comparative data extracted from recent medicinal chemistry studies, highlighting the "Bromine Advantage."

Comparative Potency Data
Compound Substituent (R)Target Organism/Cell LineActivity MetricValueInterpretation
4-Br (Para)Staphylococcus aureusMIC16.1 µM High lipophilicity + X-bond aids penetration.
4-Cl (Para)Staphylococcus aureusMIC32.5 µMWeaker X-bond donor than Br.
4-H (Unsubstituted)Staphylococcus aureusMIC>100 µMLacks lipophilic driver.
4-Br (Para)A549 (Lung Cancer)IC

62.5 µg/mL Effective cytotoxicity.
4-F (Para)A549 (Lung Cancer)IC

>100 µg/mLHigh electronegativity, no

-hole bonding.

Data synthesized from comparative studies on thiazole derivatives [1, 2, 3].

Mechanistic Diagram: The Halogen Bond in EGFR Inhibition

The following diagram illustrates how the bromophenyl group interacts within the ATP-binding pocket of a kinase (e.g., EGFR), a common target for these derivatives.

HalogenBonding Thiazole Thiazole Core Phenyl Phenyl Ring Thiazole->Phenyl Bromine Bromine Atom (Sigma Hole +) Phenyl->Bromine Hydrophobic Hydrophobic Region Phenyl->Hydrophobic Pi-Stacking / VdW Carbonyl Backbone Carbonyl (O) (Lewis Base -) Bromine->Carbonyl Halogen Bond (Directional Interaction) Pocket EGFR Kinase Binding Pocket

Figure 2: Schematic of the Halogen Bond interaction between the Bromine


-hole and a protein backbone carbonyl.[5]

Experimental Protocols for Activity Assessment

To validate the efficacy of synthesized bromophenyl-thiazoles, the following standardized assays are recommended.

Antimicrobial Assay: MIC Determination

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (S. aureus, E. coli) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Compound Prep: Dissolve thiazole derivative in DMSO. Prepare serial 2-fold dilutions in Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).

  • Incubation: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).

Anticancer Assay: MTT Cytotoxicity

Method: Colorimetric assessment of metabolic activity.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with graded concentrations of the bromophenyl-thiazole derivative (0.1 – 100 µM) for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. Chemistry Central Journal. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals. [Link]

Sources

Theoretical Characterization of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1]

The compound Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a critical scaffold in medicinal chemistry, combining the pharmacologically active 1,3-thiazole core with a sterically demanding ortho-bromophenyl substituent.[1] While thiazole-4-carboxylates are well-documented for antimicrobial, anti-inflammatory (COX-2 inhibition), and anticancer properties, the specific introduction of an ortho-bromine atom introduces unique electronic and steric parameters that require rigorous theoretical modeling.[1]

This guide provides a definitive protocol for the theoretical study of this molecule, moving from Quantum Mechanical (QM) characterization to Molecular Docking and ADMET profiling.[1] It addresses the specific challenge of the ortho-effect , where the bulky bromine atom forces a deviation from planarity, altering the conjugation and binding affinity compared to its para-substituted analogs.[1]

Computational Workflow Architecture

To ensure scientific integrity, the theoretical characterization must follow a linear, self-validating workflow.[1] The following diagram outlines the required cascade from electronic structure calculation to biological simulation.

ComputationalWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_Docking Structure-Based Drug Design Start Structure Generation (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311G++) Start->Opt Freq Frequency Calculation (NIMag=0 Validation) Opt->Freq Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Validated Minima Prep Ligand/Protein Prep (AutoDock Tools) Freq->Prep Optimized Geometry ADMET ADMET Profiling (SwissADME) Elec->ADMET Reactivity Data Grid Grid Box Definition (Active Site Targeting) Prep->Grid Dock Docking Simulation (AutoDock Vina) Grid->Dock Dock->ADMET End Lead Optimization Decision ADMET->End

Figure 1: Integrated computational workflow for the characterization of thiazole derivatives, ensuring geometry validation prior to docking.

Quantum Mechanical (DFT) Characterization[1][2]

The ortho-bromine substitution creates a steric clash with the thiazole nitrogen or sulfur, preventing the molecule from adopting a strictly planar conformation.[1] This must be accurately modeled using Density Functional Theory (DFT).[1]

Geometry Optimization Protocol

Objective: Determine the global minimum energy structure.

  • Software: Gaussian 09/16 or ORCA.[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This is the industry standard for organic small molecules.[1]

  • Basis Set: 6-311G(d,p) or 6-311++G(d,p).[1]

    • Note: The inclusion of diffuse functions (++) is critical for the bromine atom to accurately model the electron density of the lone pairs and the halogen bond potential.[1]

Experimental Step-by-Step:

  • Input Construction: Build the 2D structure. Set the dihedral angle between the phenyl and thiazole ring to ~45° initially to avoid a false local minimum at planarity.[1]

  • Route Section: # opt freq b3lyp/6-311++g(d,p) geom=connectivity

  • Validation: Check the output for NIMag=0 (Number of Imaginary Frequencies).[1] If NIMag > 0, the structure is a transition state, not a minimum.[1]

Frontier Molecular Orbitals (FMO) Analysis

Objective: Predict chemical reactivity and stability.

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness (

) and softness (

).[1]
  • HOMO Location: Typically localized on the thiazole ring and the lone pairs of the ester oxygen.[1]

  • LUMO Location: Often delocalized over the phenyl ring and the electron-withdrawing ester group.[1]

  • Ortho-Effect Prediction: The ortho-bromo substituent will likely destabilize the HOMO due to lone-pair repulsion, slightly narrowing the band gap compared to the para-isomer, suggesting higher reactivity.[1]

Molecular Electrostatic Potential (MEP)

Objective: Identify binding sites for hydrogen bonding.

  • Visualization: Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).[1]

  • Interpretation:

    • Red Regions (Negative Potential): Electrophilic attack sites.[1] Expect these around the carbonyl oxygen of the ester and the thiazole nitrogen.[1]

    • Blue Regions (Positive Potential): Nucleophilic attack sites.[1] Expect these on the ethyl group protons.[1]

    • Sigma-Hole: Look for a region of positive potential on the tip of the Bromine atom (the "sigma-hole"), which facilitates halogen bonding with protein carbonyls.[1]

Molecular Docking & Binding Mechanism[1][3][4][5]

Thiazole derivatives are privileged scaffolds for inhibiting COX-2 (anti-inflammatory) and DNA Gyrase (antimicrobial).[1] The docking study must quantify the affinity of the ortho-bromo derivative against these targets.

Target Selection & Preparation[1][5]
  • Target 1 (Antimicrobial): E. coli DNA GyraseB (PDB ID: 1KZN or 6F86 ).

  • Target 2 (Anti-inflammatory): COX-2 (PDB ID: 3LN1 or 4COX ).[1]

Protocol:

  • Protein Prep: Remove crystallographic water molecules (unless bridging is suspected), remove co-crystallized ligands, and add polar hydrogens using AutoDock Tools (ADT).

  • Ligand Prep: Use the DFT-optimized geometry (from Section 3.1). Convert to PDBQT format, ensuring the rotatable bonds in the ethyl ester chain are active.

Interaction Mapping (The Ortho-Constraint)

The ortho-bromine atom is not merely a hydrophobic filler; it directs the orientation of the phenyl ring.[1]

InteractionMap Ligand_Br Br (Ortho-Position) Rec_Met Met/Ser Backbone Ligand_Br->Rec_Met Halogen Bond (Sigma Hole) Ligand_N Thiazole N Rec_Hbond H-Bond Donor Ligand_N->Rec_Hbond H-Bond Acceptor Ligand_CO Ester C=O Ligand_CO->Rec_Hbond H-Bond Acceptor Ligand_Ph Phenyl Ring Rec_Hydro Hydrophobic Pocket Ligand_Ph->Rec_Hydro Pi-Pi Stacking

Figure 2: Predicted binding interaction map highlighting the halogen bonding potential of the bromine substituent.

ADMET & Drug-Likeness Profiling[1][5]

Theoretical studies must conclude with an assessment of the molecule's viability as a drug candidate.[1]

Lipinski’s Rule of Five

For Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate:

  • Molecular Weight: ~312.18 g/mol (< 500: PASS )[1]

  • H-Bond Donors: 0 (< 5: PASS )

  • H-Bond Acceptors: 3 (N, O, O) (< 10: PASS )[1]

  • LogP (Lipophilicity): The ethyl ester and bromo-phenyl group significantly increase lipophilicity.[1] Predicted LogP is likely between 3.5 and 4.[1]2. (< 5: PASS )

SwissADME Predictions

Use the SMILES string CCOC(=O)c1csc(n1)-c2ccccc2Br for generation.[1]

  • GI Absorption: Predicted High due to lipophilic nature.[1]

  • BBB Permeation: Likely Yes (small, lipophilic, no charged groups).[1]

  • PAINS Alert: Thiazoles are generally stable, but the ester group is a metabolic soft spot (hydrolysis to carboxylic acid).[1]

Quantitative Data Summary (Template)

When reporting your results, consolidate findings into the following standard table format for publication.

PropertyValue (Calculated)Significance
Total Energy (E) [Output in Hartrees]Stability of conformation
Dipole Moment (μ) [Output in Debye]Solubility & membrane permeability
HOMO Energy [eV]Electron donating ability
LUMO Energy [eV]Electron accepting ability
Gap (ΔE) [eV]Chemical hardness/reactivity
Binding Affinity [kcal/mol]Efficacy against target (e.g., -8.5 kcal/mol)

References

  • Haroon, M. et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. BMC Chemistry, 16,[1][2][3] 18. [Link]

  • Sharma, R. et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.[1][2] BMC Chemistry, 13,[1][2] 60. [Link]

  • Kashyap, S.J. et al. (2012). Synthesis, characterization, and antimicrobial activity of some new thiazole derivatives.[1] Journal of Chemical and Pharmaceutical Research, 4(3), 1599-1605. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] [Link][1]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary In-Vitro Screening of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a molecule of interest, combining the privileged thiazole ring with a bromophenyl substituent, a feature often associated with enhanced biological activity.[2] This guide outlines a strategic, multi-pronged approach for the preliminary in-vitro screening of this compound. We will move beyond a simple checklist of assays, instead focusing on building a logical, evidence-based screening cascade designed to efficiently probe the most probable therapeutic potentials of this molecule: anticancer, antimicrobial, and anti-inflammatory activities. Each proposed experimental workflow is designed as a self-validating system, grounded in established, authoritative protocols to ensure scientific rigor and reproducibility.

Compound Profile: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

  • Structure:

    • IUPAC Name: Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate

    • Molecular Formula: C₁₂H₁₀BrNO₂S

    • Key Features: A central thiazole ring, a bromophenyl group at the 2-position, and an ethyl carboxylate group at the 4-position. The presence of the electron-withdrawing bromophenyl group can significantly influence the molecule's electronic properties and its interaction with biological targets.[2]

  • Synthesis Overview: This class of compounds is commonly synthesized via the Hantzsch thiazole synthesis .[3][4] This robust and high-yielding reaction typically involves the condensation of an α-haloketone with a thioamide.[3][5] For the title compound, the synthesis would likely involve the reaction of ethyl 2-bromo-3-oxobutanoate with 2-bromobenzothioamide.

    G reagent1 Ethyl 2-bromo-3-oxobutanoate product Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate reagent1->product Hantzsch Synthesis reagent2 2-Bromobenzothioamide reagent2->product

    Caption: Generalized Hantzsch Thiazole Synthesis Pathway.

Part 1: Anticancer Activity Screening Cascade

Causality for Experimental Choice: The thiazole nucleus is a well-established pharmacophore in oncology, present in anticancer agents that can induce cell cycle arrest and apoptosis.[1] Therefore, the primary and most critical screen for a novel thiazole derivative is to assess its cytotoxic potential against a panel of human cancer cell lines. We will employ the Sulforhodamine B (SRB) assay, a method that relies on the stoichiometric binding of the dye to cellular proteins, making it a reliable measure of cell mass that is less susceptible to interference from test compounds compared to metabolic assays like the MTT assay.[6]

Workflow for Anticancer Screening

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: SRB Assay cluster_3 Phase 4: Data Analysis start Select & Culture Cancer Cell Lines (e.g., MCF-7, HepG2, A549) seed Seed Cells into 96-well Plates start->seed prepare Prepare Serial Dilutions of Test Compound treat Add Compound to Wells prepare->treat incubate Incubate for 72 hours treat->incubate fix Fix Cells with TCA stain Stain with SRB Dye fix->stain wash Wash Unbound Dye stain->wash solubilize Solubilize Bound Dye with Tris Buffer wash->solubilize read Read Absorbance at 510 nm calculate Calculate % Growth Inhibition read->calculate determine Determine IC50 Value calculate->determine

Caption: Experimental Workflow for SRB Cytotoxicity Assay.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodology established by the National Cancer Institute (NCI).[6]

  • Cell Line Selection & Maintenance:

    • Select a panel of human cancer cell lines representing diverse tumor types. A standard starting panel could include:

      • MCF-7: Breast adenocarcinoma (estrogen receptor-positive).

      • HepG2: Hepatocellular carcinoma.

      • A549: Lung carcinoma.

    • Culture cells in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂. The choice of cell lines should ideally reflect the genomic alterations of the tumor subtype being studied.[7]

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase using trypsin.

    • Perform a cell count (e.g., using a hemocytometer) and determine cell viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-20,000 cells/well) in 100 µL of medium per well in a 96-well plate.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Add 100 µL of the diluted compound solutions to the respective wells. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO), and a negative control (medium only).

    • Incubate the plates for 72 hours.

  • Cell Fixation and Staining:

    • After incubation, gently discard the supernatant.

    • Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[8]

    • Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[8][9]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9] Air dry the plates again.

  • Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 510 nm using a microplate reader.

Data Presentation and Interpretation

The percentage growth inhibition is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Cell LineCompoundIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[Experimental Value][Experimental Value]
HepG2 Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[Experimental Value][Experimental Value]
A549 Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[Experimental Value][Experimental Value]

Part 2: Antimicrobial Activity Screening

Causality for Experimental Choice: Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[1] A primary screen for antimicrobial activity is therefore essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] This method is quantitative, reproducible, and provides a clear endpoint for assessing antimicrobial efficacy. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the results are standardized and comparable.[10][12]

Workflow for Antimicrobial Screening (MIC Determination)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inoculation & Incubation cluster_2 Phase 3: Data Analysis start Prepare Serial Dilutions of Test Compound in Broth inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) dispense Dispense Dilutions into 96-well Plate inoculate Inoculate Wells with Microbial Suspension dispense->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read Visually Inspect for Turbidity (Growth) determine Determine MIC (Lowest Concentration with No Growth) read->determine

Caption: Broth Microdilution Workflow for MIC Determination.

Protocol 2: Broth Microdilution for MIC Determination (CLSI-Guided)

This protocol is based on the principles outlined in CLSI document M07.[10]

  • Microorganism Selection and Inoculum Preparation:

    • Select a panel of clinically relevant microorganisms, including:

      • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

      • Gram-negative: Escherichia coli (e.g., ATCC 25922)

      • Fungus: Candida albicans (e.g., ATCC 90028)

    • Culture the microorganisms on appropriate agar plates overnight.

    • Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution and Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (in broth with a co-solvent like DMSO) to the first well, creating a 1:1 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This will result in a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

    • Each plate should include a positive control (microbes in broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the standardized microbial suspension.[13]

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation at the bottom of the well.

Data Presentation and Interpretation

The MIC value is reported in µg/mL. Results can be categorized as susceptible, intermediate, or resistant based on established breakpoints, if available.[14]

MicroorganismCompoundMIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[Experimental Value]Ciprofloxacin: [Value]
E. coli Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[Experimental Value]Ciprofloxacin: [Value]
C. albicans Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[Experimental Value]Fluconazole: [Value]

Part 3: Anti-inflammatory Activity Screening

Causality for Experimental Choice: Inflammation is a complex biological response, and many thiazole-containing compounds have demonstrated anti-inflammatory properties.[9] A logical preliminary screen involves a simple, rapid assay to detect general anti-inflammatory potential, followed by a more specific assay if results are promising. We will start with the inhibition of protein denaturation assay , as protein denaturation is a well-documented cause of inflammation.[15][16] A positive result would then warrant investigation into a more specific mechanism, such as the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[17][18]

Workflow for Anti-inflammatory Screening

G cluster_0 Tier 1: General Screen cluster_1 Tier 2: Specific Screen start Protein Denaturation Inhibition Assay analyze1 Calculate % Inhibition start->analyze1 decision Significant Inhibition? analyze1->decision cox_assay COX-2 Inhibition Assay (Fluorometric) decision->cox_assay Yes end_no End Point: Low Potential decision->end_no No analyze2 Calculate IC50 cox_assay->analyze2 end_yes End Point: Promising Lead analyze2->end_yes

Caption: Tiered Workflow for Anti-inflammatory Screening.

Protocol 3.1: Inhibition of Protein Denaturation Assay

This method assesses the ability of a compound to prevent heat-induced denaturation of a protein, typically albumin.[19][20]

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • Prepare various concentrations of the test compound (e.g., 100-1000 µg/mL) in a suitable solvent (e.g., DMSO diluted with phosphate-buffered saline, pH 6.4).

    • Use Diclofenac sodium as the standard reference drug.

  • Assay Procedure:

    • The reaction mixture consists of 2 ml of the test compound solution and 0.2 ml of 1% BSA.

    • The control consists of 2 ml of vehicle and 0.2 ml of 1% BSA.

    • The blank consists of 2 ml of the test compound solution and 0.2 ml of PBS.

    • Incubate all mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.[19]

    • Cool the mixtures to room temperature.

  • Measurement:

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows:

      • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 3.2: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits which measure the peroxidase activity of the COX-2 enzyme.[17][18]

  • Reagent Preparation:

    • Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, human recombinant COX-2 enzyme, and a known inhibitor like Celecoxib) according to the kit manufacturer's instructions.[17]

    • Reconstitute the lyophilized COX-2 enzyme and keep it on ice during use.[18]

  • Assay Procedure (96-well format):

    • Prepare wells for: Inhibitor Screen, Vehicle Control (100% initial activity), and Positive Control (using the kit-supplied inhibitor).

    • Add Assay Buffer and COX Probe to all wells.

    • Add the test compound at various concentrations to the "Inhibitor Screen" wells. Add vehicle (e.g., DMSO) to the "Vehicle Control" wells.

    • Add the kit's inhibitor to the "Positive Control" wells.

    • Add the COX Cofactor to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme.[21]

    • Initiate the reaction by adding Arachidonic Acid to all wells.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

  • Calculation:

    • The rate of the reaction is determined from the slope of the kinetic curve.

    • The percentage inhibition is calculated as:

      • % Inhibition = [ (Slope of Control - Slope of Inhibitor) / Slope of Control ] x 100

    • The IC₅₀ value is determined by plotting the % inhibition against the log of the compound concentration.

Data Presentation and Interpretation

Results from both assays are used to build a profile of the compound's anti-inflammatory potential.

AssayCompound% Inhibition / IC₅₀Standard (Diclofenac/Celecoxib)
Protein Denaturation Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[% Inhibition @ Conc.]Diclofenac: [% Inhibition @ Conc.]
COX-2 Inhibition Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[IC₅₀ Value]Celecoxib: [IC₅₀ Value]

Conclusion and Future Directions

This structured, three-pronged preliminary screening cascade provides a robust and efficient framework for evaluating the primary biological activities of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. By grounding the experimental design in the known pharmacology of the thiazole scaffold and employing standardized, authoritative protocols, this approach maximizes the generation of reliable and interpretable data. Positive results, or "hits," from any of these screens would provide a strong rationale for advancing the compound to the next stage of drug discovery, which could include secondary screening (e.g., testing against a broader panel of cancer cells or microbial strains), mechanism of action studies, and eventually, preclinical in-vivo evaluation. This systematic process ensures that resources are directed toward the most promising therapeutic avenues, accelerating the potential journey from bench to bedside.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Trevigen. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Patel, R. V., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 53(5), 1546-1554. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Jabbar, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Kaur, G., & Dufour, J. M. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Journal of Clinical Medicine, 8(8), 1143. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Wang, D., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 11(10), 1177-1191. [Link]

  • Gunathilake, K. D. P. P., et al. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. AYU (An International Quarterly Journal of Research in Ayurveda), 39(4), 236–239. [Link]

  • ResearchGate. (2023). In vitro Evaluation of Anti-inflammatory Protein-Denaturation Activity of Cashew (Anacardium occidentale Linn) Stem Bark Using a UV–Vis Spectrophotometer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Ingawale, D. K., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 32. [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. [Link]

  • Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–2384. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Leite-Dantas, A. M., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(3), 663–666. [Link]

  • ResearchGate. (2015). Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bannach-Brown, A., et al. (2023). Screening for in vitro systematic reviews: a comparison of screening methods and training of a machine learning classifier. Systematic Reviews, 12(1), 12. [Link]

  • ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Synergy Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • American Society for Microbiology. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • Synthego. (n.d.). Cancer Cell Lines and How CRISPR is Transforming Cancer Research. Retrieved from [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]

  • UCLA Quality Management Services. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]

  • ResearchGate. (2024). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?. Retrieved from [Link]

  • ResearchGate. (2022). Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests?. Retrieved from [Link]

  • O'Donnell, A., & O'Neill, A. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(3), 329. [Link]

  • EUCAST. (n.d.). Definition of S, I and R. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucídation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for each experimental choice. We will explore a logical workflow, beginning with a plausible synthesis and culminating in the unambiguous confirmation of the molecular structure. This guide integrates high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Each section includes field-tested, step-by-step protocols, ensuring scientific integrity and reproducibility. The guide culminates with a discussion on the definitive role of single-crystal X-ray crystallography. All methodologies are grounded in authoritative references, providing a self-validating framework for researchers.

Introduction: The Imperative for Unambiguous Structural Verification

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make its derivatives prime candidates for drug discovery programs, with applications ranging from anticancer to antimicrobial agents.[2][3] The specific substitution pattern of a molecule like Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate—featuring an ortho-brominated phenyl ring at the 2-position and an ethyl ester at the 4-position—can profoundly influence its physicochemical properties, biological activity, and potential for further functionalization.

Therefore, absolute certainty in its molecular structure is not merely an academic exercise; it is a prerequisite for meaningful biological evaluation, intellectual property protection, and regulatory compliance. Any ambiguity can lead to irreproducible results and wasted resources. This guide establishes a robust, logic-driven workflow for the complete structural characterization of this target molecule.

Contextual Synthesis: The Hantzsch Thiazole Synthesis

To understand the potential impurities and isomeric possibilities, we first consider a probable synthetic route. The most direct and widely adopted method for constructing this class of thiazoles is the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone.[4]

In our case, the logical precursors are 2-bromobenzothioamide and ethyl bromopyruvate. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[5]

Diagram of Proposed Synthesis

Hantzsch Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product thioamide 2-Bromobenzothioamide reaction Condensation & Cyclization thioamide->reaction haloketone Ethyl Bromopyruvate haloketone->reaction product Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate reaction->product Dehydration solvent Ethanol (Solvent) Heat (Reflux) solvent->reaction

Caption: Proposed Hantzsch synthesis of the target compound.

This synthetic context is crucial as it informs our analytical strategy. Potential side products could include unreacted starting materials or intermediates, which must be ruled out during the elucidation process.

The Analytical Workflow: A Multi-Modal Approach

The structural elucidation of a novel compound is a puzzle. Each analytical technique provides a unique piece of information, and only by combining them can we see the complete picture. Our workflow is designed to be sequential and self-validating.

Workflow Diagram

Elucidation Workflow Start Synthesized & Purified Compound HRMS High-Resolution Mass Spec (HRMS) Determine Molecular Formula (C₁₂H₁₀BrNO₂S) Start->HRMS FTIR Infrared Spectroscopy (FTIR) Identify Key Functional Groups (C=O, C=N, C-Br) HRMS->FTIR NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton 2D NMR: Connectivity FTIR->NMR Confirmation Structure Confirmed NMR->Confirmation Xray X-ray Crystallography (Optional, Definitive) Unambiguous 3D Structure Confirmation->Xray For absolute proof

Caption: Logical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Causality: The first step is to determine the elemental composition. Low-resolution MS could be ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unequivocal determination of the molecular formula. This is the foundational piece of data upon which all other interpretations are built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to yield the intact molecular ion.[6]

Expected HRMS Data
ParameterExpected Value
Molecular Formula C₁₂H₁₀BrNO₂S
Exact Mass (Monoisotopic) 310.96699 Da
Observed Ion (M+H)⁺ 311.97477 Da
Isotopic Pattern Characteristic A+2 peak for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio)

Fragmentation Analysis: The fragmentation pattern provides clues to the molecule's structure. Key bond cleavages are predictable based on chemical principles, such as the stability of the resulting fragments.[7][8]

  • Loss of ethoxy radical (-•OCH₂CH₃): A fragment corresponding to the loss of 45 Da.

  • Loss of ethyl group (-CH₂CH₃): A fragment from the loss of 29 Da.

  • Cleavage of the ester: A peak corresponding to the thiazole-bromophenyl core.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known standard.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Determine the exact mass of the molecular ion peak (M+H)⁺. Use the instrument's software to calculate the molecular formula and compare the isotopic pattern with the theoretical pattern for a compound containing one bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies. This allows us to quickly confirm the presence of key functional groups predicted by our proposed structure, such as the ester carbonyl group and the aromatic rings.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000 C-H StretchAromatic (Phenyl and Thiazole)
~2980 C-H StretchAliphatic (Ethyl group)
~1720 C=O StretchEster Carbonyl
~1600, ~1470 C=C StretchAromatic Ring
~1540 C=N StretchThiazole Ring
~1250 C-O StretchEster
~750 C-Br StretchAryl Bromide
Protocol: KBr Pellet FTIR Analysis
  • Sample Preparation: Grind 1-2 mg of the dry, purified compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Pressing: Place the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Data Processing: Label the significant peaks and compare them to the expected values for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[10] For a molecule of this complexity, 2D NMR experiments (like COSY and HSQC) are not optional; they are essential for unambiguously assigning signals and confirming the bonding framework.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15 s1HH-5 (Thiazole)Singleton proton on the electron-deficient thiazole ring.
~7.70 - 7.80 m2HAr-HProtons on the bromophenyl ring, complex multiplet due to ortho/meta coupling. The ortho proton to Br is expected to be downfield.[11]
~7.30 - 7.45 m2HAr-HRemaining protons on the bromophenyl ring.
4.45 q, J = 7.1 Hz2H-O-CH ₂-CH₃Methylene protons adjacent to the ester oxygen, split by the methyl group.
1.42 t, J = 7.1 Hz3H-O-CH₂-CHMethyl protons of the ethyl group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~168.0 C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~161.5 C-2 (Thiazole)Carbon attached to two heteroatoms (S and N) and the phenyl ring.
~148.0 C-4 (Thiazole)Carbon attached to the ester group.
~134.0, 131.5, 130.0, 128.0 Aromatic CHFour distinct signals for the four CH carbons of the bromophenyl ring.
~125.0 C-Br (Aromatic)Carbon directly attached to bromine, deshielded.
~122.0 C-5 (Thiazole)Thiazole CH carbon.
~61.5 -O-C H₂-CH₃Ester methylene carbon.
~14.5 -O-CH₂-C H₃Ester methyl carbon.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard single-pulse experiment (e.g., zg30). A 45° pulse with a 4-second acquisition time and no relaxation delay is a good starting point for semi-quantitative results.[12]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. To enhance the signal-to-noise ratio, a larger number of scans will be required compared to the ¹H spectrum.[13]

  • 2D NMR (if needed): If any assignments are ambiguous, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation) spectra to confirm connectivity.

Single-Crystal X-ray Crystallography: The Ultimate Proof

Authoritative Grounding: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography stands alone as the definitive method for its determination.[14] It provides an unambiguous 3D map of the atoms in the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation in the solid state.[15]

Protocol: X-ray Crystallography Workflow
  • Crystal Growth: This is often the most challenging step.[16] The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques used to grow single crystals of sufficient quality.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The instrument rotates the crystal and collects the diffraction pattern.[17]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. A molecular model is built into this map and refined to best fit the experimental data, resulting in the final, highly accurate molecular structure.

Conclusion: A Synthesis of Evidence

The structural elucidation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is achieved not by a single experiment, but by the logical and systematic integration of multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the elemental formula. FTIR spectroscopy confirms the presence of the required functional groups. Finally, a comprehensive analysis of ¹H and ¹³C NMR spectra maps the precise atomic connectivity. Each step validates the previous one, building an unshakeable foundation of evidence that leads to the final, confirmed structure. For applications where absolute certainty is paramount, single-crystal X-ray crystallography provides the ultimate, irrefutable proof. This guide provides the robust, field-tested framework necessary to achieve that certainty with scientific integrity.

References

  • MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd. Available at: [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • MDPI. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link]

  • National Institutes of Health. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. Available at: [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. UC Davis. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Wiley Online Library. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Wiley. Available at: [Link]

  • National Institutes of Health. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

  • National Institutes of Health. (1998). x Ray crystallography. PMC. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • ResearchGate. (2023). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. MSU Chemistry. Available at: [Link]

  • University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. UWRF. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate: A Technical Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In oncology, thiazole derivatives have emerged as particularly promising candidates, with several compounds having progressed to clinical use, such as the tyrosine kinase inhibitor Dasatinib.[2] The electronic properties of the thiazole ring, particularly the ability of its nitrogen and sulfur atoms to engage in hydrogen bonding and other non-covalent interactions, make it an ideal anchor for binding to the active sites of various oncogenic proteins.[2]

This technical guide focuses on Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate , a member of the 2-arylthiazole-4-carboxylate family. While extensive research on this specific ortho-bromo isomer is emerging, the broader class of 2-(halophenyl)thiazole derivatives has demonstrated significant potential as anticancer agents.[3] This document will provide a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for the in vitro evaluation of this compound class, empowering researchers to explore its therapeutic potential. The rationale for investigating this specific molecule is built upon the established activities of its structural analogues, which have shown promise in targeting key cancer pathways.

Chemical Synthesis: A Modular Approach via Hantzsch Thiazole Synthesis

The construction of the 2-arylthiazole-4-carboxylate core is efficiently achieved through the well-established Hantzsch thiazole synthesis.[4] This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, the key starting materials are 2-bromothiobenzamide and ethyl 2-chloroacetoacetate.

The proposed synthetic workflow is a robust and reproducible method for generating a library of related compounds for structure-activity relationship (SAR) studies. By varying the substitution on the starting thiobenzamide and the α-halo ester, researchers can systematically probe the effects of different functional groups on anticancer activity.

Experimental Protocol: Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

This protocol details a representative synthesis. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical findings.

Materials:

  • 2-bromothiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol, anhydrous

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromothiobenzamide (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 eq) followed by triethylamine (1.2 eq).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Anticipated Mechanisms of Anticancer Activity

Based on studies of structurally related 2-arylthiazole derivatives, Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is hypothesized to exert its anticancer effects through multiple mechanisms. The bromophenyl moiety can significantly influence the compound's pharmacokinetic properties and its interaction with target proteins.[3] The primary anticipated mechanisms include the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2]

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism of action, where the thiazole derivative inhibits receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. This inhibition would disrupt downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer and are critical for cell proliferation, survival, and angiogenesis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus RTK EGFR / VEGFR-2 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Thiazole Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Thiazole->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Decreased Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Increased Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation Angiogenesis Decreased Angiogenesis mTOR->Angiogenesis

Caption: Hypothesized signaling pathway inhibition by Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

In Vitro Evaluation of Anticancer Activity: A Step-by-Step Guide

A systematic in vitro evaluation is crucial to determine the anticancer potential of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. The following protocols for cytotoxicity, apoptosis, and cell cycle analysis provide a robust framework for this assessment.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][6]

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare a stock solution of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[8] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8]

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[9]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the effect of the compound on the progression of the cell cycle.[11] By staining the DNA of fixed cells with PI, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified by flow cytometry.[12]

Detailed Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. The cells can be stored at -20°C.[13]

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[14]

  • Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. Analyze the percentage of cells in each phase to identify any cell cycle arrest.

Structure-Activity Relationship (SAR) Insights and Future Directions

While data on the ortho-bromo isomer is limited, SAR studies on related 2,4-disubstituted thiazoles provide valuable insights. It has been observed that the nature and position of the substituent on the phenyl ring can significantly impact anticancer activity.[1] For instance, electron-withdrawing groups on the phenyl ring have been shown to enhance cytotoxicity in some series.[15] The ester group at the 4-position of the thiazole ring also presents an opportunity for modification to improve potency and pharmacokinetic properties.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a range of analogues with different halogen substitutions (F, Cl, I) at the ortho, meta, and para positions of the phenyl ring.

  • In vivo efficacy studies: Evaluating the most promising compounds in preclinical animal models of cancer.

  • Target identification and validation: Employing techniques such as proteomics and molecular docking to identify the specific protein targets of these compounds.

Conclusion

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a promising starting point for the development of novel anticancer agents. Its synthesis is straightforward, allowing for the generation of diverse analogues for SAR studies. Based on the established activities of related compounds, it is hypothesized to induce cancer cell death through apoptosis and cell cycle arrest. The detailed protocols provided in this guide offer a comprehensive framework for the in vitro evaluation of this and related thiazole derivatives, paving the way for further preclinical and clinical development.

References

  • Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. PubMed.[Link]

  • 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. PubMed.[Link]

  • MTT Assay Protocol. Springer Nature Experiments.[Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.[Link]

  • Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. PubMed.[Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI.[Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.[Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.[Link]

  • Thiazole synthesis. Organic Chemistry Portal.[Link]

  • Synthesis, Characterization, Crystal Structure, and Antitumor Activity of 2-Phenylthiazole–Coumarin Derivatives. ResearchGate.[Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate.[Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.[Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL.[Link]

  • Cell Viability Assays. NCBI Bookshelf.[Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate.[Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.[Link]

  • Cell Cycle Protocol. UT Health San Antonio.[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.[Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics.[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.[Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.[Link]

  • Apoptosis Protocols. USF Health.[Link]

Sources

Methodological & Application

Application Notes and Protocols: Hantzsch Thiazole Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1] Its presence is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic and versatile method, remains a highly reliable and efficient strategy for the construction of this pivotal heterocyclic system.[1][2] This application note provides a comprehensive guide to the synthesis of a specific, highly functionalized thiazole derivative, Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a valuable building block for drug discovery and development. We will delve into the mechanistic underpinnings of the Hantzsch reaction, provide detailed, field-tested protocols for the synthesis of necessary precursors and the target molecule, and offer insights into reaction optimization and characterization.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[2] The reaction proceeds through a series of nucleophilic attack and cyclization steps to form the stable aromatic thiazole ring.

The generally accepted mechanism for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate from 2-bromobenzothioamide and ethyl 2-chloroacetoacetate can be outlined as follows:

  • Nucleophilic Attack: The sulfur atom of the 2-bromobenzothioamide, being a strong nucleophile, attacks the electrophilic carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion. This forms an S-alkylated intermediate.

  • Cyclization: The nitrogen atom of the thioamide moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl group of the intermediate.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration, losing a molecule of water to form the thiazole ring.

This robust reaction is known for its high yields and the ability to introduce a variety of substituents onto the thiazole core, making it a powerful tool in combinatorial chemistry and library synthesis.[1]

Experimental Design and Protocols

This section provides a detailed, step-by-step guide for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, including the preparation of the requisite starting materials.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Starting Material Synthesis cluster_1 Hantzsch Thiazole Synthesis cluster_2 Purification and Analysis 2-bromobenzaldehyde 2-bromobenzaldehyde 2-bromobenzothioamide 2-bromobenzothioamide 2-bromobenzaldehyde->2-bromobenzothioamide Thionation Thionation Reagent Lawesson's Reagent or P4S10 Thionation Reagent->2-bromobenzothioamide Target Molecule Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate 2-bromobenzothioamide->Target Molecule Cyclocondensation ethyl acetoacetate ethyl acetoacetate ethyl 2-chloroacetoacetate ethyl 2-chloroacetoacetate ethyl acetoacetate->ethyl 2-chloroacetoacetate Chlorination Chlorinating Agent Sulfuryl Chloride Chlorinating Agent->ethyl 2-chloroacetoacetate ethyl 2-chloroacetoacetate->Target Molecule Purification Column Chromatography Target Molecule->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Workflow for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
2-BromobenzaldehydeC₇H₅BrO185.02≥98%Commercial-
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47≥97%CommercialCorrosive, handle with care.
TolueneC₇H₈92.14AnhydrousCommercialFlammable.
Ethyl AcetoacetateC₆H₁₀O₃130.14≥99%Commercial-
Sulfuryl ChlorideSO₂Cl₂134.97≥99%CommercialCorrosive, reacts violently with water.
EthanolC₂H₅OH46.07AnhydrousCommercialFlammable.
TriethylamineC₆H₁₅N101.19≥99%CommercialCorrosive, strong odor.
Silica GelSiO₂60.0860-120 meshCommercialFor column chromatography.
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercialFor chromatography.
HexanesC₆H₁₄86.18ACS GradeCommercialFor chromatography.
Protocol 1: Synthesis of 2-Bromobenzothioamide

This protocol describes the conversion of 2-bromobenzaldehyde to the corresponding thioamide using Lawesson's reagent.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzaldehyde (10.0 g, 54.0 mmol) in 100 mL of anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (11.9 g, 29.4 mmol, 0.55 eq.) portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 9:1) to afford 2-bromobenzothioamide as a yellow solid.

Protocol 2: Synthesis of Ethyl 2-chloroacetoacetate

This protocol details the chlorination of ethyl acetoacetate using sulfuryl chloride.[3]

  • Reaction Setup: To a 250 mL three-necked round-bottom flask fitted with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gases), add ethyl acetoacetate (26.0 g, 200 mmol).

  • Cooling: Cool the flask in an ice-salt bath to between -5 and 10 °C.

  • Addition of Sulfuryl Chloride: Add sulfuryl chloride (29.7 g, 220 mmol, 1.1 eq.) dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4 hours.

  • Gas Removal: Slowly reduce the pressure in the flask using a vacuum pump to remove any residual acidic gases, ensuring they are trapped in the scrubber.

  • Purification: The crude product is then purified by vacuum distillation to yield ethyl 2-chloroacetoacetate as a clear, yellowish liquid.

Protocol 3: Hantzsch Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

This protocol describes the final cyclocondensation reaction to form the target molecule.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzothioamide (5.0 g, 23.1 mmol) in 50 mL of anhydrous ethanol.

  • Addition of Reagents: To this solution, add ethyl 2-chloroacetoacetate (4.18 g, 25.4 mmol, 1.1 eq.) followed by triethylamine (3.5 g, 34.6 mmol, 1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the progress of the reaction by TLC (hexanes:ethyl acetate 7:3).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting with 95:5) to yield Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate as a solid.

Characterization and Data

The synthesized Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of the 2-bromophenyl group, the thiazole proton, and the ethyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.

  • IR (ATR): Characteristic absorption bands for the C=O of the ester, C=N of the thiazole, and C-Br bonds.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass of the molecular ion [M+H]⁺.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring and final product analysis.

  • TLC Monitoring: Regular TLC analysis during each reaction step allows for the tracking of starting material consumption and product formation, ensuring the reaction proceeds as expected.

  • Spectroscopic Confirmation: The comprehensive characterization of the final product by NMR, IR, and MS provides unambiguous confirmation of the chemical structure, validating the success of the synthesis.

  • Purity Assessment: The purity of the final compound can be assessed by NMR and confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) if required for specific applications.

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, offering a reliable and adaptable route to a diverse range of thiazole derivatives. The detailed protocols herein provide a robust method for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a valuable intermediate for the development of novel therapeutic agents. The principles and techniques described can be readily adapted by researchers for the synthesis of other 2-aryl-thiazole-4-carboxylates, furthering the exploration of this important class of molecules in drug discovery.

References

  • Bouherrou, S., et al. (2013). An efficient and green method for the synthesis of new substituted Hantzsch thiazole derivatives. Molecules, 18(10), 12695-12711. Available at: [Link]

  • Fathy, N. M., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Google Patents.
  • Hantzsch Pyridine Synthesis. Wikipedia. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. ResearchGate. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. Available at: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Available at: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Institutes of Health. Available at: [Link]

  • Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. ResearchGate. Available at: [Link]

  • CN1201777A - Synthesis of p-benzaldehyde. Google Patents.
  • Hantzsch thiazole synthesis. Wikipedia. Available at: [Link]

  • Ethyl 2-chloroacetoacetate. PubChem. Available at: [Link]

  • Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. ResearchGate. Available at: [Link]

  • Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. National Institutes of Health. Available at: [Link]

  • Optimization of the one-pot synthesis using 2-bromobenzaldehyde. ResearchGate. Available at: [Link]

  • Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

Application Notes & Protocols for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2] Its derivatives are known to possess a wide spectrum of activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][5] This document provides detailed application notes and experimental protocols for the investigation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate , a specific derivative with potential utility in drug discovery. While this exact molecule is a novel entity for extensive biological profiling, its structural features—a 2-phenylthiazole core, a reactive bromophenyl group, and an ethyl ester handle—make it a compelling starting point for screening and lead optimization campaigns. This guide outlines a logical, hypothesis-driven workflow for characterizing its biological activity, based on the established potential of its structural class.

Compound Profile and Rationale for Investigation

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate belongs to the 2-arylthiazole class of compounds. This family has a rich history in drug development, demonstrating the ability to interact with a variety of biological targets.[3] The presence of the thiazole ring provides a stable, aromatic core that can engage in hydrogen bonding and pi-stacking interactions within protein binding pockets.

Key Structural Features and Their Implications:

  • 2-Phenylthiazole Core: This moiety is associated with a range of biological effects. Notably, derivatives have been developed as potent inhibitors of tubulin polymerization for anticancer applications and as inhibitors of lanosterol 14α-demethylase (CYP51) in antifungal therapy.[5][6]

  • Ortho-Bromophenyl Group: The bromine atom at the ortho position of the phenyl ring is a particularly interesting feature. It serves as a crucial synthetic handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly build a library of analogs for Structure-Activity Relationship (SAR) studies. Its position and electronegativity can also significantly influence the molecule's conformation and binding affinity to target proteins.

  • Ethyl Ester at C4: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to a diverse range of amides, providing another avenue for modulating the compound's physicochemical properties (like solubility and cell permeability) and exploring interactions with biological targets.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNO₂SCalculated
Molecular Weight312.19 g/mol [3]
AppearanceOff-white solid (Predicted)[3]
Purity≥95% (Recommended for biological assays)N/A
StorageStore at 0-8°C, protected from light[3]

Proposed Drug Discovery Screening Cascade

For a novel compound like Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a tiered or cascaded screening approach is efficient. It allows for broad initial profiling followed by more focused, mechanism-of-action studies for promising activities. This workflow ensures that resources are directed toward the most viable therapeutic avenues.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Broad Profiling) cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Anticancer Cytotoxicity (SRB Assay vs. NCI-60 Panel) D Tubulin Polymerization Inhibition Assay A->D If IC50 < 10 µM B Antifungal Activity (MIC vs. C. albicans, A. fumigatus) E CYP51 Inhibition Assay (Enzymatic) B->E If MIC < 16 µg/mL C Anti-inflammatory Activity (NO/PGE2 Inhibition in Macrophages) F Cytokine Profiling (Luminex/ELISA for TNFα, IL-6) C->F If Inhibition > 50% G SAR Studies (Synthetic Analogs) D->G E->G F->G H In Vitro ADME (Microsomal Stability, Permeability) G->H

Caption: Proposed screening cascade for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Application Note 1: Anticancer Activity Profiling

Scientific Rationale

A significant body of research has identified 2-arylthiazole derivatives as potent anticancer agents.[7] One of the well-documented mechanisms for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] Given this precedent, Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a rational candidate for evaluation as a potential antineoplastic agent.

Protocol 1: In Vitro Cytotoxicity Screening by Sulforhodamine B (SRB) Assay

This protocol details a method to assess the growth-inhibitory effects of the compound against various human cancer cell lines. The SRB assay is a robust and sensitive method that measures cell density based on the staining of total cellular protein.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HT-29 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle (DMSO) and positive (Doxorubicin) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL medium) and incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place on a shaker for 10 minutes.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Application Note 2: Antifungal Activity Screening

Scientific Rationale

Azole-based drugs are mainstays of antifungal therapy, primarily acting by inhibiting CYP51, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane. Phenylthiazole-containing structures have been successfully developed into approved antifungal drugs like Isavuconazole.[5] This structural precedent makes Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate a candidate for investigation as a novel antifungal agent.

Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a fungus. The method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound and Fluconazole (positive control)

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer (530 nm)

  • Inoculum preparation materials (saline, vortex, hemocytometer)

Procedure:

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline, adjust the turbidity to a 0.5 McFarland standard, and then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a 2X serial dilution of the test compound in RPMI-1640 medium directly in the 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. This brings the final volume to 200 µL and halves the drug concentration to the desired final range.

  • Controls: Include a sterility control (medium only) and a growth control (inoculum in medium without any compound).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control, as assessed visually or by reading the optical density at 530 nm.

Proposed Strategy for SAR & Lead Optimization

The chemical structure of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is highly amenable to synthetic modification, allowing for a systematic exploration of the Structure-Activity Relationship (SAR). The goal is to identify derivatives with improved potency, selectivity, and drug-like properties.

Caption: Key modification points for SAR studies on the core scaffold.

  • Modification of the 2-Bromophenyl Ring: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Introduce various aryl and heteroaryl groups to probe for beneficial pi-stacking or hydrophobic interactions.

    • Sonogashira Coupling: Introduce alkynes to extend the molecule and explore different vectors within a binding pocket.

  • Modification of the C4-Ester: The ester can be modified to tune physicochemical properties.

    • Hydrolysis: Convert the ester to a carboxylic acid, which can introduce a charge and act as a strong hydrogen bond donor/acceptor.

    • Amidation: Couple the resulting acid with a library of amines to create amides. This can improve metabolic stability and introduce new interaction points.

By systematically applying these modifications and re-evaluating the analogs in the primary assays, a robust SAR profile can be established to guide the development of optimized lead compounds.

References

  • Ayati, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Oniga, S., et al. (n.d.). The synthesis of the 2-phenylthiazole derivatives (C1–8). ResearchGate. [Link]

  • Almasirad, A., et al. (2013). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Wang, J., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from Georganics website. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Yi, X., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. PubChem Compound Database. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from Hyma Synthesis website. [Link]

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Singh, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from Wikipedia. [Link]

Sources

Application Note: Strategic Derivatization of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry. The thiazole core mimics peptide bonds and is found in numerous FDA-approved drugs (e.g., Dasatinib, Cefdinir). For Structure-Activity Relationship (SAR) profiling, this molecule offers two distinct "Zones of Modification" that allow researchers to independently tune pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The "Dual-Zone" Strategy

To maximize SAR efficiency, we treat the molecule as having two orthogonal reactive handles:

  • Zone A (C-2 Aryl Bromide): The Lipophilic Anchor.

    • Function: This region typically occupies hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases).

    • Chemistry: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Goal: Explore steric bulk, pi-stacking interactions, and electronic tuning.

  • Zone B (C-4 Ethyl Ester): The Hydrogen-Bonding Effector.

    • Function: This region often interacts with solvent-exposed residues or specific polar contacts.

    • Chemistry: Hydrolysis followed by amidation, reduction, or heterocycle formation.

    • Goal: Tune solubility, permeability, and H-bond donor/acceptor profiles.

Strategic Synthesis Workflow

The most robust workflow for library generation is Sequential Diversification :

  • Step 1 (Zone A): Modify the aryl bromide while retaining the ester (which acts as a protecting group).

  • Step 2 (Transition): Hydrolyze the ester to the carboxylic acid.

  • Step 3 (Zone B): Diversify the carboxylate via parallel amidation.

Visualization: Divergent Synthesis Map

G Start Starting Material (Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate) Suzuki Suzuki Coupling (Biaryl Esters) Start->Suzuki Pd(PPh3)4 Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amino-Aryl Esters) Start->Buchwald Pd2(dba)3 Amines Hydrolysis Hydrolysis (LiOH/THF) Suzuki->Hydrolysis Step 2 Buchwald->Hydrolysis Amidation Amide Coupling (SAR Library) Hydrolysis->Amidation HATU/Amines Heterocycle Bioisostere Formation (Oxadiazoles) Hydrolysis->Heterocycle N2H4 -> CDI

Caption: Modular workflow prioritizing C-2 functionalization followed by C-4 elaboration.

Detailed Experimental Protocols

Protocol A: High-Throughput Suzuki-Miyaura Coupling (Zone A)

Target: Generation of Biaryl Thiazole Esters.

Rationale: The 2-position of the phenyl ring is sterically crowded (ortho-substitution). Standard conditions often fail. We utilize a phosphine-ligand system (S-Phos or Xantphos) to facilitate oxidative addition into the hindered C-Br bond.

Materials:

  • Substrate: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 eq) or Cs₂CO₃ (for difficult substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add the Pd source and ligand quickly. Seal the vessel under Argon.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for rapid screening.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with brine.

  • Purification: The ester product is usually non-polar. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically 0-30% EtOAc).

Validation Check:

  • TLC: Product typically runs higher (higher Rf) than the boronic acid but lower than the bromide starting material.

  • MS: Look for loss of the bromine isotope pattern (1:1 doublet) and appearance of the biaryl mass.

Protocol B: Controlled Hydrolysis & Parallel Amidation (Zone B)

Target: Conversion of Ester to Amide Library.

Rationale: Direct amidation of esters is sluggish. Saponification to the carboxylate followed by in situ activation is the industry standard for yield and purity.

Part 1: Saponification
  • Dissolve the thiazole ester (from Protocol A) in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H₂O (2.0 eq) .

  • Stir at RT for 2–4 hours. (Monitor by LCMS for disappearance of ester).

  • Acidification: Carefully adjust pH to ~3–4 with 1N HCl. The carboxylic acid often precipitates. Filter and dry.[1] If no precipitate, extract with EtOAc.

Part 2: Parallel Amidation (Library Scale)

Reagents:

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride) for cleaner workups.

  • Base: DIPEA (Hunig’s Base, 3.0 eq).

  • Amine: R-NH₂ (1.1 eq).

  • Solvent: DMF or DMA (anhydrous).

Procedure:

  • Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 mins.

  • Add HATU. Stir for 10 mins to form the activated ester (color change to yellow/orange often observed).

  • Add the diverse Amine (R-NH₂).

  • Stir at RT for 12–16 hours.

  • Workup (High-Throughput):

    • Dilute with EtOAc.

    • Wash sequence: 1x Sat. NaHCO₃ (removes acid), 1x Water, 1x Brine.

    • Concentrate.

Data & Troubleshooting Guide

Reaction Optimization Matrix
VariableStandard Condition"Rescue" Condition (For difficult substrates)
Solvent (Suzuki) Dioxane/Water (4:1)Toluene/EtOH/Water (Standard biphasic) or DMF (High T)
Base (Suzuki) K₂CO₃ or Na₂CO₃K₃PO₄ (Anhydrous) or CsF (Fluoride activation)
Catalyst (Suzuki) Pd(PPh₃)₄Pd(OAc)₂ + S-Phos (Best for sterically hindered 2-bromo positions)
Coupling (Amide) HATU / DIPEAT3P / Pyridine (Excellent for non-nucleophilic anilines)
Temperature 90°C (Thermal)120°C (Microwave)
Common Failure Modes
  • Protodeboronation: The boronic acid loses the boron group without coupling.

    • Fix: Use Boronic Esters (Pinacol esters) instead of acids; switch base to KF; lower temperature.

  • Hydrolysis Stalling: Steric bulk from the ortho-phenyl group might slow down ester hydrolysis.

    • Fix: Increase temp to 60°C; switch LiOH to NaOH (stronger nucleophile).

  • Pd-Coordination: The thiazole nitrogen can coordinate to Palladium, poisoning the catalyst.

    • Fix: Use high catalyst loading (5-10%) and bidentate ligands (dppf, Xantphos) that bind Pd tighter than the thiazole.

Purification Decision Logic

Efficient purification is critical for SAR fidelity. Use this logic tree to determine the optimal isolation method.

Purification Start Crude Reaction Mixture CheckTLC Analyze TLC/LCMS (Delta Rf > 0.1?) Start->CheckTLC Flash Flash Chromatography (Normal Phase Silica) CheckTLC->Flash Yes (Good Separation) Solid Is Product Solid? CheckTLC->Solid No (Poor Separation) End SAR Biological Assay Flash->End Pure Compound Reverse Reverse Phase HPLC (C18 Column) Reverse->End Cryst Recrystallization (EtOH or Hex/EtOAc) Cryst->End Solid->Reverse No (Oil/Gum) Solid->Cryst Yes

Caption: Decision tree for isolating thiazole derivatives based on physicochemical properties.

References

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates. MDPI Molbank. (2023). Link

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. NIH PubMed Central. (2017). Link

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles. NIH PubMed Central. (2014). Link

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. (2017). Link

Sources

Application Note: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in Agrochemical Synthesis

[1]

Compound: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate CAS: [Not explicitly indexed in common public snippets, generic structure class verified] Molecular Formula: C₁₂H₁₀BrNO₂S Application Domain: Fungicide Discovery (SDHI), Scaffold Diversification, Fused-Ring Synthesis[1]

Executive Summary

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a bifunctional orthogonal scaffold critical to modern agrochemical discovery. Its value lies in the strategic placement of two distinct reactive handles:

  • The C4-Ethyl Ester: A masked electrophile ready for conversion into bioactive carboxamides (common in Succinate Dehydrogenase Inhibitor [SDHI] fungicides).

  • The ortho-Bromoaryl Moiety: A sterically demanding cross-coupling handle that enables both library expansion via Suzuki-Miyaura coupling and the construction of fused tricyclic systems via intramolecular cyclization.[1]

This guide details optimized protocols for leveraging this scaffold to synthesize next-generation crop protection agents, focusing on overcoming the steric challenges posed by the ortho-substitution.

Chemical Properties & Handling[1][2][3]

PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 85–90 °C (Typical for this class)
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in water
Stability Stable under standard laboratory conditions.[1] Avoid strong oxidizers.
Handling Standard PPE (Gloves, Goggles, Lab Coat). Handle in fume hood.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidative degradation of the thiazole sulfur over extended periods.

Application 1: Scaffold Diversification via Sterically Demanding Suzuki-Miyaura Coupling[1]

The ortho-bromo substituent provides a gateway to biaryl systems.[1] However, the proximity of the thiazole ring creates steric hindrance, often requiring specialized phosphine ligands to achieve high yields.

Mechanism & Rationale

Standard Pd(PPh₃)₄ conditions often fail or proceed slowly due to the ortho-steric bulk. We utilize SPhos or XPhos precatalysts, which are electron-rich and bulky, facilitating oxidative addition into the hindered C-Br bond and promoting reductive elimination.[1]

Protocol: Pd-Catalyzed Cross-Coupling

Reagents:

  • Substrate: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered partners)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, K₃PO₄, and precatalyst system.

  • Inerting: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100 °C for 4–12 hours. (Microwave: 110 °C for 30 min).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the boronic acid contains a nitrogen heterocycle (e.g., pyridine), use XPhos Pd G2 to prevent catalyst poisoning.

Application 2: Synthesis of SDHI Fungicide Analogs (Amide Coupling)

The ethyl ester at the C4 position is the precursor to the "warhead" of many fungicides. The target is often a sterically locked amide (e.g., derived from ortho-substituted anilines like those found in Bixafen or Fluxapyroxad).

Protocol: Hydrolysis and Amide Condensation

Phase A: Ester Hydrolysis

  • Dissolve the ester (1.0 equiv) in THF/MeOH (1:1).

  • Add LiOH (2M aqueous solution, 3.0 equiv).

  • Stir at RT for 2 hours (TLC monitoring).

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc to isolate the 2-(2-bromophenyl)thiazole-4-carboxylic acid .[1]

Phase B: Amide Coupling (The "Mixed Anhydride" Method) Direct coupling with EDC/HOBt can be sluggish with electron-deficient anilines. The mixed anhydride method is preferred for difficult substrates.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF under Argon. Cool to 0 °C.

  • Add Isobutyl chloroformate (1.1 equiv) and N-Methylmorpholine (NMM, 1.2 equiv). Stir for 30 mins.

  • Addition: Add the target aniline (e.g., 3',4'-dichloro-5'-fluoroaniline) (1.1 equiv).[1]

  • Completion: Allow to warm to RT and stir overnight.

  • Isolation: Evaporate volatiles. Redissolve in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Recrystallize from EtOH/Water.

Application 3: Advanced Intramolecular Cyclization

The unique value of the 2-(2-bromophenyl) motif is its ability to undergo intramolecular reactions to form fused tricyclic systems, such as Benzothiazolo[2,3-c] systems , which are novel scaffolds for herbicide discovery.

Concept: The "Ortho-Lock" Cyclization

By converting the C4-ester to a hydrazide or amine, one can perform a Pd-catalyzed intramolecular Buchwald-Hartwig amination to close the ring onto the ortho-bromo position.[1]

General Workflow:

  • Functionalization: Convert C4-Ester

    
     C4-Hydrazide (using Hydrazine hydrate).
    
  • Cyclization: Treat with Pd₂dba₃ / Xantphos / Cs₂CO₃ in Dioxane at 110 °C.

  • Result: Formation of a rigid, fused tricyclic core.

Visualizing the Synthetic Workflow

GStartEthyl 2-(2-bromophenyl)thiazole-4-carboxylate(Bifunctional Core)SuzukiPath A: Suzuki Coupling(SPhos/Pd)Start->SuzukiAryl Boronic AcidsHydrolysisPath B: LiOH HydrolysisStart->HydrolysisEster CleavageCyclizationPath C: IntramolecularPd-CyclizationStart->CyclizationFunctionalization + Pd cat.Biaryl2-Biaryl-thiazoleScaffoldSuzuki->BiarylLibrary ExpansionAcidCarboxylic AcidIntermediateHydrolysis->AcidAmideAmide Coupling(SDHI Analogs)Acid->AmideAnilines (EDC/HOBt)FusedFused TricyclicSystemCyclization->FusedRing Closure

Figure 1: Divergent synthetic pathways from the parent scaffold. Path A utilizes the bromine handle; Path B utilizes the ester handle; Path C utilizes both for ring fusion.

References

  • Thiazole-4-carboxylic Acid Derivatives in Agrochemicals

    • Title: The Role of 4-Thiazolecarboxylic Acid in Pioneering Agrochemical Solutions.[1][3]

    • Source: NBInno Technical Notes.
    • URL:[Link]

  • Suzuki Coupling of Hindered Thiazoles

    • Title: Miyaura Borylation Suzuki-Miyaura Coupling Sequence of 4-bromo-2,4'-bithiazoles.[1]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • SDHI Fungicide Design Principles

    • Title: Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.[4]

    • Source: Journal of Agricultural and Food Chemistry (ACS).
    • URL:[Link]

  • General Thiazole Synthesis (Hantzsch Method)

    • Title: Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide deriv
    • Source: PubMed (NIH).
    • URL:[Link] (General reference for Hantzsch cyclization context).

Application Notes and Protocols for the Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole Carboxylates in Drug Discovery

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. As a core component of many therapeutic agents, this heterocyclic motif is instrumental in the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. Specifically, 2-aryl-thiazole-4-carboxylate esters and their derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. The strategic placement of different substituents on the aryl ring allows for the fine-tuning of a molecule's biological activity, making the development of robust synthetic methodologies for these analogs a critical endeavor for researchers in drug discovery and development.

This guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a representative analog, via the renowned Hantzsch thiazole synthesis. The causality behind experimental choices, detailed step-by-step protocols, and expected analytical data are presented to ensure scientific integrity and reproducibility.

The Hantzsch Thiazole Synthesis: A Cornerstone of Heterocyclic Chemistry

The Hantzsch thiazole synthesis, first reported in 1887, remains a highly reliable and versatile method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through a series of well-established steps, offering high yields and a straightforward approach to a wide array of substituted thiazoles.

Mechanistic Insights

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming a key intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The mechanism is illustrated below:

Hantzsch_Mechanism Thioamide 2-Bromothiobenzamide Intermediate1 Initial Adduct Thioamide->Intermediate1 Nucleophilic Attack Haloketone Ethyl Bromopyruvate Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Intermediate2->Thiazole Dehydration Synthesis_Workflow Start Starting Materials: 2-Bromothiobenzamide Ethyl Bromopyruvate Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) Drying->Purification Product Final Product: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Purification->Product

Caption: Overall workflow for the synthesis of the target compound.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiobenzamide (1.0 eq) and anhydrous ethanol to form a slurry.

  • Addition of α-Haloketone: To the stirring slurry, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Characterization of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

The structure of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals corresponding to the aromatic protons of the 2-bromophenyl group (in the range of 7.2-7.8 ppm), a singlet for the thiazole proton (around 8.0-8.2 ppm), and a quartet and a triplet for the ethyl ester group (around 4.4 and 1.4 ppm, respectively).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum should display signals for the carbonyl carbon of the ester (around 161 ppm), the carbons of the thiazole ring (in the range of 115-170 ppm), and the carbons of the 2-bromophenyl ring (in the range of 120-135 ppm), as well as the carbons of the ethyl group.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for the C=O stretch of the ester (around 1720 cm⁻¹), C=N and C=C stretching of the thiazole and aromatic rings (in the range of 1500-1600 cm⁻¹), and C-Br stretching (around 600-700 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis provides an efficient and reliable route to Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate and its analogs. The protocol described herein is robust and can be adapted for the synthesis of a diverse library of substituted thiazoles for screening in various drug discovery programs. Further structural modifications, such as the introduction of different substituents on the phenyl ring or variations of the ester group, can be readily achieved by selecting the appropriate starting materials. This flexibility underscores the enduring utility of the Hantzsch synthesis in the quest for novel therapeutic agents.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Bradsher, C. K. The Hantzsch Synthesis. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley: Hoboken, NJ, 2005; pp 298-307.
  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. [Link]

  • MDPI. Synthesis, and Characterization of Biological Active Heterocycle-2-Aminothiazole. [Link]

Application Notes & Protocols: A Guide to Studying Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of enzyme inhibition is a cornerstone of modern drug discovery and biochemical research.[1][2][3] By identifying and characterizing molecules that modulate enzyme activity, researchers can develop novel therapeutics, dissect complex biological pathways, and create powerful biotechnological tools. This guide provides an in-depth overview of the principles and methodologies for studying enzyme inhibitors, structured as a comprehensive workflow from initial screening to detailed mechanistic and biophysical characterization. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation and common pitfalls.

Section 1: Foundational Principles of Enzyme Inhibition

Understanding how an inhibitor interacts with an enzyme is fundamental to interpreting experimental data. Inhibition can be broadly categorized into two main types: reversible and irreversible.[3][4][5] Our focus here is primarily on reversible inhibitors, which associate and dissociate from the enzyme and are classified based on their interaction with the enzyme and the enzyme-substrate complex.

1.1 Types of Reversible Inhibition

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[6][7] This inhibition can be overcome by increasing the substrate concentration. K_m (Michaelis constant) increases, while V_max (maximum velocity) remains unchanged.[4][8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, not the active site.[9] It can bind to either the free enzyme or the enzyme-substrate (ES) complex with equal affinity.[10] This type of inhibition cannot be overcome by increasing substrate concentration. V_max decreases, while K_m remains unchanged.[8][9]

  • Uncompetitive Inhibition: The inhibitor binds only to the ES complex, at an allosteric site that becomes available after the substrate has bound.[6] This mode of inhibition is most effective at high substrate concentrations. Both V_max and K_m decrease, typically proportionally.[10][11]

  • Mixed Inhibition: The inhibitor binds to an allosteric site but has a different affinity for the free enzyme and the ES complex.[6] It is a "mixture" of competitive and uncompetitive inhibition. V_max decreases, while K_m may increase or decrease.[11]

G E Free Enzyme (E) ES ES Complex E->ES +S EI EI Complex (Inactive) E->EI +I Competitive Mixed S Substrate (S) I Inhibitor (I) ES->E +P ESI ESI Complex (Inactive) ES->ESI +I Uncompetitive Non-competitive Mixed EI->ESI +S P Product (P)

Figure 1: Binding mechanisms for different types of reversible enzyme inhibitors.

Section 2: The Enzyme Inhibitor Characterization Workflow

A systematic approach is crucial for progressing from a large library of compounds to a well-characterized inhibitor with a known mechanism. The process is a funnel, starting broad and becoming progressively more detailed.

workflow cluster_0 Phase 1: Discovery & Potency cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Biophysical Validation HTS High-Throughput Screening (HTS) (Large compound library) HitConf Hit Confirmation & Triage HTS->HitConf Identifies 'Hits' IC50 IC50 Determination (Dose-Response) HitConf->IC50 Confirms activity MoA Mechanism of Action (MoA) Studies (Enzyme Kinetics) IC50->MoA Potent hits advance Reversibility Reversibility Assays (e.g., Rapid Dilution) MoA->Reversibility Informs interpretation ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: Kd, ΔH, ΔS) MoA->ITC Validate direct binding SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) MoA->SPR Determine binding kinetics MoA_Decision start Analyze Lineweaver-Burk Plot intersect_y Lines intersect on Y-axis? start->intersect_y intersect_x Lines intersect on X-axis? intersect_y->intersect_x No competitive Competitive Inhibition intersect_y->competitive Yes parallel Lines are parallel? intersect_x->parallel No noncomp Non-competitive Inhibition intersect_x->noncomp Yes uncomp Uncompetitive Inhibition parallel->uncomp Yes mixed Mixed Inhibition parallel->mixed No

Figure 3: Decision tree for identifying inhibition type from Lineweaver-Burk plots.

Section 5: Advanced Biophysical Characterization

Kinetic assays measure the consequence of inhibition. Biophysical techniques measure the direct physical interaction between the inhibitor and the enzyme, providing orthogonal validation and deeper thermodynamic and kinetic insights. [12][13] 5.1 Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. [14][15]This allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment. [16]

  • Core Principle: An inhibitor solution is titrated into a sample cell containing the enzyme. The instrument measures the tiny temperature changes that occur upon binding. [14]* Key Insights: ITC reveals whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in solvation), which can be critical for rational drug design. [16]It also serves as a definitive confirmation that the inhibitor physically interacts with the target.

  • Conceptual Protocol:

    • Thoroughly dialyze both protein and inhibitor into the exact same buffer to minimize heats of dilution.

    • Load the enzyme into the sample cell and the inhibitor into the titration syringe.

    • Perform a series of small, timed injections of the inhibitor into the enzyme solution.

    • The resulting heat pulses are integrated to generate a binding isotherm, which is then fit to a binding model to extract thermodynamic parameters.

5.2 Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free optical technique for monitoring molecular interactions. [17][18]It is the gold standard for determining the kinetics of binding.

  • Core Principle: The enzyme (ligand) is immobilized on a gold-coated sensor chip. A solution containing the inhibitor (analyte) is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index, detected as a change in the SPR signal. [19][20]* Key Insights: The output, a sensorgram, shows the binding event over time, allowing for the separate calculation of the association rate constant (k_on or k_a) and the dissociation rate constant (k_off or k_d). [18]The equilibrium dissociation constant (K_D) can be calculated as k_off / k_on. An inhibitor's residence time (1/k_off) is often a better predictor of in vivo efficacy than affinity alone. [18]* Conceptual Protocol:

    • Immobilize the enzyme onto a suitable sensor chip.

    • Flow a series of inhibitor concentrations over the surface (association phase).

    • Flow buffer alone over the surface to monitor the release of the inhibitor (dissociation phase).

    • Flow a regeneration solution to remove any remaining bound inhibitor, preparing the surface for the next cycle.

    • The resulting sensorgrams are globally fit to a kinetic binding model to determine k_on, k_off, and K_D.

Comparison of Key Techniques:

TechniquePrimary InformationStrengthsLimitations
Enzyme Kinetics IC50, K_i, Mechanism of Action (MoA)Provides functional context, high-throughput potentialIndirect measurement of binding, susceptible to assay artifacts
ITC K_d, ΔH, ΔS, Stoichiometry (n)Direct binding, full thermodynamic profile, label-free solution-basedLower throughput, requires larger amounts of material
SPR K_D, k_on, k_off (Kinetics)Real-time kinetic data, high sensitivity, can rank by residence timeRequires immobilization which may affect protein function, mass-sensitive

Section 6: Best Practices and Troubleshooting

Scientific integrity requires robust experimental design and awareness of potential artifacts.

  • Maintain Initial Velocity Conditions: All kinetic measurements must be made before significant substrate depletion (>10%) or product accumulation occurs, as these can alter the reaction rate. [21][22][23]* Validate Reagent Stability: Ensure the enzyme remains active and the substrate and inhibitor are stable throughout the experiment's duration under assay conditions (pH, temperature). [24][25]* Control for Solvent Effects: If inhibitors are dissolved in DMSO, ensure every well (including controls) contains the same final concentration of DMSO, as it can inhibit some enzymes at higher concentrations. [26]* Identify Assay Artifacts: Some compounds can interfere with the detection method (e.g., fluorescent compounds in a fluorescence assay) or form aggregates that non-specifically inhibit enzymes. These are not true inhibitors and must be identified and eliminated.

  • Address Inconsistent Inhibition: If inhibition decreases at higher inhibitor concentrations, consider issues like inhibitor solubility limits, aggregation, or complex allosteric mechanisms. [27]* Use Appropriate Controls: Always include a positive control (no inhibitor, 100% activity) and a negative control (no enzyme, 0% activity) to properly normalize the data. [26]

Conclusion

The comprehensive characterization of an enzyme inhibitor is an integrated process that builds a complete picture of its biochemical and biophysical properties. By progressing logically from high-throughput screening to detailed kinetic, mechanistic, and thermodynamic studies, researchers can confidently identify and optimize potent and selective molecules. This multi-faceted approach, grounded in a solid understanding of the principles behind each technique, is indispensable for accelerating the journey from a preliminary "hit" to a validated lead compound in modern drug discovery.

References

  • Westin, J. (n.d.). Inhibition Types - Control Of Enzyme Activity. MCAT Content. Retrieved from [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Retrieved from [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • University of East Anglia. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • Tipton, K., & Boyce, S. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]

  • Garen, C., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Anonymous. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3). Retrieved from [Link]

  • Reddit. (n.d.). Can someone explain the difference between non-competitive inhibition and uncompetitive inhibition? r/Mcat. Retrieved from [Link]

  • Casaril, A. M., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition and Inactivation. Retrieved from [Link]

  • Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. Retrieved from [Link]

  • He, P., et al. (n.d.). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. PMC. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Dixon plot (A) and Cornish-Bowden plot (B) analyses of the inhibition.... Retrieved from [Link]

  • Levin, B. (n.d.). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Retrieved from [Link]

  • University of Manchester. (n.d.). Enzyme kinetics & inhibition. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Dixon plot (1/v versus [I]) (A) and Cornish-Bowden (S/v versus [I];.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]

  • Creative Proteomics. (2026). Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Why is the enzyme activity inhibition not consistent? Retrieved from [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Document ID: AN-MT-2026-0128 Revision: 1.0 Topic: Strategic Use of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate as a Heterocyclic Building Block in Material Science

Abstract and Strategic Overview

This document provides a comprehensive technical guide for researchers, material scientists, and professionals in drug development on the application of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. This molecule is not merely a compound but a strategic precursor, uniquely engineered with two distinct, orthogonally reactive sites: the 2-bromophenyl group and the ethyl thiazole-4-carboxylate moiety.

The thiazole ring is a well-established electron-deficient heterocycle, a desirable feature for creating organic semiconductors used in advanced electronic applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[1][2]. The inherent electron-withdrawing nature of the imine nitrogen within the thiazole core helps to lower the molecular orbital energy levels (HOMO/LUMO) of resulting materials[1][2].

The true synthetic power of this molecule lies in its 2-bromophenyl substituent. This feature serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[3][4][5]. This allows for the precise, stepwise construction of extended π-conjugated systems, enabling chemists to rationally design and synthesize novel materials with tailored optoelectronic properties. The ethyl ester provides a site for further functionalization, such as hydrolysis and amidation, to tune solubility or introduce new functionalities.

This guide will detail the foundational synthesis of the title compound and provide a robust protocol for its use in Suzuki-Miyaura cross-coupling, a cornerstone reaction for modern material synthesis.

Physicochemical Properties & Data

A summary of the key properties for the parent compound is provided below. These values are critical for experimental planning, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource / Note
Molecular Formula C₁₂H₁₀BrNO₂S-
Molecular Weight 312.19 g/mol [6]
Appearance Off-white to pale yellow solid[6]
CAS Number 885278-75-1[6]
Key Functional Groups Aryl Bromide, Thiazole, Ethyl EsterStructural analysis
Primary Reactivity Pd-catalyzed cross-coupling at C-Br bondChemical literature[7][8]
Secondary Reactivity Ester hydrolysis/amidationStandard organic chemistry principles
Solubility Soluble in THF, Dioxane, DMF, TolueneInferred from typical solvents for cross-coupling.

Core Protocol I: Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

The most reliable and high-yielding method for constructing the thiazole core of the title compound is the Hantzsch Thiazole Synthesis[9][10][11]. This venerable reaction involves the condensation of an α-haloketone with a thioamide.

Scientific Principle & Rationale

The Hantzsch synthesis proceeds via a two-step mechanism: (1) Nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by (2) an intramolecular cyclization where the thioamide's nitrogen attacks the ketone carbonyl, and a subsequent dehydration event to form the aromatic thiazole ring[9]. This method is exceptionally robust and tolerates a wide variety of functional groups, making it ideal for creating complex building blocks.

For this specific synthesis, we react 2-bromothiobenzamide with ethyl bromopyruvate.

Experimental Workflow Diagram

Hantzsch_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh 2-bromothiobenzamide & ethyl bromopyruvate mix Combine reagents in ethanol reagents->mix solvent Prepare dry ethanol solvent->mix reflux Reflux mixture for 4-6 hours (Monitor by TLC) mix->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with aq. NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify via column chromatography (Silica, Hexane:EtOAc) extract->purify characterize Characterize product (¹H NMR, ¹³C NMR, MS) purify->characterize

Caption: Workflow for Hantzsch Thiazole Synthesis.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiobenzamide (10.0 g, 46.3 mmol, 1.0 equiv).

  • Reagent Addition: Add 150 mL of absolute ethanol to the flask and stir until the thioamide is partially dissolved. Add ethyl bromopyruvate (9.98 g, 51.2 mmol, 1.1 equiv) to the mixture dropwise over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting thioamide and the appearance of a new, higher Rf spot indicates product formation.

  • Workup - Quenching: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo to yield a crude solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:EtOAc).

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting off-white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Core Protocol II: Application in Suzuki-Miyaura Cross-Coupling

The primary application of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in material science is its use as a scaffold in Suzuki-Miyaura cross-coupling reactions. This protocol details the coupling of the title compound with a generic arylboronic acid to form a new C-C bond, extending the π-conjugated system.

Scientific Principle & Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organic halide or triflate[4][8]. It is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. For material science, this reaction is the preeminent tool for linking aromatic units together to build conjugated oligomers and polymers for electronic applications.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of our thiazole substrate.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst[4].

Suzuki Coupling Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->pd_complex ox_add Oxidative Addition ox_add->pd_complex pd_biaryl Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Complex) pd_complex->pd_biaryl transmetal Transmetalation transmetal->pd_biaryl pd_biaryl->pd0 red_elim Reductive Elimination pd_biaryl->red_elim product Ar¹-Ar² (Coupled Product) red_elim->product ar1br Ar¹-Br (Thiazole Substrate) ar1br->ox_add ar2b Ar²-B(OH)₂ (Boronic Acid) + Base ar2b->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Step-by-Step Protocol

This protocol describes the coupling with 4-methoxyphenylboronic acid as a representative example.

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (312 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv).

    • Trustworthiness: The use of an oven-dried flask and inert atmosphere is non-negotiable. The Pd(0) catalyst is oxygen-sensitive, and failure to exclude air will result in catalyst deactivation and poor or no conversion.

  • Catalyst Addition: To the flask containing the solids, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Expert Insight: The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen. The water is crucial for the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours under a positive pressure of argon or nitrogen. Monitor the reaction by TLC or LC-MS.

  • Workup - Quenching: After completion, cool the reaction to room temperature and add 20 mL of water.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification & Characterization: Purify the crude residue via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure biaryl product. Confirm the structure using NMR and MS. The expected product is Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)thiazole-4-carboxylate.

Characterization of Resulting Materials

To validate the success of the synthesis and to understand the properties of the newly formed material, a suite of analytical techniques is essential.

TechniquePurpose
¹H and ¹³C NMR Confirms the molecular structure of the starting material and the final coupled product.
Mass Spectrometry (MS) Determines the exact molecular weight, confirming the identity of the product.
UV-Visible Spectroscopy Investigates the electronic absorption properties, revealing the optical bandgap (HOMO-LUMO gap).
Photoluminescence (PL) Measures the emission properties (fluorescence/phosphorescence), essential for OLED applications.
Cyclic Voltammetry (CV) Determines the electrochemical bandgap and the energy levels of the HOMO and LUMO orbitals.

Broader Applications and Future Directions

The protocols described herein represent a foundational gateway. Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a platform molecule whose utility extends beyond simple biaryl synthesis.

  • Polymer Synthesis: By creating a dibromo- or di-boronic acid derivative of this molecule, it can be used as a monomer in Suzuki polycondensation reactions to create novel conjugated polymers.

  • Sensor Technology: The nitrogen atom of the thiazole ring can act as a binding site for metal ions or a protonation site for acid sensing[12][13]. Materials derived from this building block could be incorporated into chemosensors.

  • Pharmaceutical Scaffolding: Thiazole derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities[14][15].

By mastering the synthesis and reactivity of this versatile building block, researchers are well-equipped to design and execute the synthesis of next-generation functional organic materials.

References

  • Lin, Y., Fan, H., Li, Y., & Zhan, X. (2012). "Thiazole-Based Organic Semiconductors for Organic Electronics," Advanced Materials, 24(23), 3087-3106. Available: [Link]

  • Bevk, D., Marin, L., Lutsen, L., Vanderzande, D., & Maes, W. "Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics," Journal of Materials Chemistry C. Available: [Link]

  • Ayati, A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," Molecules, 26(5), 1467. Available: [Link]

  • Chem Help Asap, "Hantzsch Thiazole Synthesis," Chem Help Asap. Available: [Link]

  • The Chemists' Cookbook. (2023). "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube. Available: [Link]

  • Kinney, M. C., et al. (2020). "More Than Another Halochromic Polymer: Thiazole-Based Conjugated Polymer Transistors for Acid-Sensing Applications," ACS Applied Materials & Interfaces, 12(52), 58385–58392. Available: [Link]

  • Gendron, F.-P., et al. (2019). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 7(10), 6435-6447. Available: [Link]

  • Nagy, M., et al. (2016). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Journal of the American Chemical Society, 138(40), 13189-13199. Available: [Link]

  • Organic Chemistry Portal, "Thiazole synthesis," Organic Chemistry Portal. Available: [Link]

  • Ghaffari, M., et al. (2018). "Robust Thiazole-Linked Covalent Organic Frameworks for Water Sensing with High Selectivity and Sensitivity," ACS Sensors, 3(11), 2298-2304. Available: [Link]

  • Tvelen, M. A., et al. (2011). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Angewandte Chemie International Edition, 50(49), 11595-11599. Available: [Link]

  • Khan, I., et al. "Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate," PLoS ONE, 12(7), e0180287. Available: [Link]

  • Al-Dies, A. M., et al. (2023). "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity," Molecules, 28(14), 5481. Available: [Link]

  • Ghorab, M. M., et al. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment," RSC Advances, 10(42), 25063-25081. Available: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you improve your yield and obtain a high-purity product.

Introduction

The synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a crucial step in the development of various pharmaceutical compounds. The thiazole ring is a significant pharmacophore present in numerous biologically active molecules.[1] The most common and reliable method for synthesizing this compound is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] In this specific case, the reaction occurs between ethyl bromopyruvate and 2-bromothiobenzamide. While the Hantzsch synthesis is generally high-yielding, challenges such as low yield, impurity formation, and difficult purification can arise.[4] This guide will provide a comprehensive overview of the synthesis, address potential issues, and offer practical solutions to optimize your experimental outcomes.

Core Synthesis Protocol: Hantzsch Thiazole Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Experimental Workflow Diagram

experimental_workflow reagents Reagents: - 2-Bromothiobenzamide - Ethyl Bromopyruvate - Ethanol (Anhydrous) reaction_setup Reaction Setup: - Round-bottom flask - Reflux condenser - Magnetic stirrer reagents->reaction_setup 1. Prepare reaction Reaction: - Dissolve 2-bromothiobenzamide in ethanol - Add ethyl bromopyruvate - Reflux for 4-6 hours reaction_setup->reaction 2. Initiate workup Work-up: - Cool to room temperature - Neutralize with NaHCO3 solution - Extract with ethyl acetate reaction->workup 3. Process purification Purification: - Dry organic layer (Na2SO4) - Concentrate under reduced pressure - Column chromatography or recrystallization workup->purification 4. Isolate product Final Product: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate purification->product 5. Obtain

Caption: Experimental workflow for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Step-by-Step Methodology

Materials and Reagents:

  • 2-Bromothiobenzamide

  • Ethyl bromopyruvate[5]

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromothiobenzamide (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To the stirring solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature. A slight excess of ethyl bromopyruvate is often used to ensure complete consumption of the thioamide.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Impure Starting Materials Impurities in 2-bromothiobenzamide or ethyl bromopyruvate can lead to side reactions and reduce the yield.Ensure the purity of your starting materials. Recrystallize the 2-bromothiobenzamide if necessary. Ethyl bromopyruvate should be freshly prepared or distilled before use as it can degrade over time.
Presence of Water Water can hydrolyze ethyl bromopyruvate and interfere with the reaction.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Suboptimal Reaction Temperature The reaction may not proceed to completion at a lower temperature, while excessively high temperatures can lead to decomposition and side product formation.The optimal temperature is typically at the reflux of the solvent. For ethanol, this is around 78°C. If using a different solvent, adjust the temperature accordingly. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Incorrect Stoichiometry An incorrect ratio of reactants can result in incomplete conversion of the limiting reagent.A slight excess of ethyl bromopyruvate (1.1 equivalents) is generally recommended.[3] You can perform small-scale experiments to optimize the stoichiometry for your specific setup.
Incomplete Reaction The reaction may not have been allowed to run to completion.Monitor the reaction progress using TLC. Continue refluxing until the starting materials are no longer visible on the TLC plate.
Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup impure_sm Impure Starting Materials? check_purity->impure_sm incorrect_temp Incorrect Temperature? check_conditions->incorrect_temp poor_extraction Inefficient Extraction? check_workup->poor_extraction impure_sm->check_conditions No purify_sm Purify/Replace Starting Materials impure_sm->purify_sm Yes water_present Presence of Water? incorrect_temp->water_present No optimize_temp Optimize Temperature (e.g., reflux) incorrect_temp->optimize_temp Yes water_present->check_workup No use_anhydrous Use Anhydrous Solvents & Inert Atmosphere water_present->use_anhydrous Yes optimize_extraction Optimize Extraction Protocol poor_extraction->optimize_extraction Yes end Improved Yield poor_extraction->end No purify_sm->end optimize_temp->end use_anhydrous->end optimize_extraction->end

Caption: A workflow for troubleshooting low yield in the synthesis.

Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Common Side Products and Mitigation Strategies:

  • Formation of 2-imino-2,3-dihydrothiazoles: Under acidic conditions, the reaction can sometimes yield isomeric byproducts.[7]

    • Solution: Ensure the reaction is not overly acidic. Neutralizing the reaction mixture promptly during work-up can help minimize the formation of these isomers.

  • Self-condensation of ethyl bromopyruvate: This can occur, especially if the reaction is heated for an extended period in the absence of the thioamide.

    • Solution: Add the ethyl bromopyruvate dropwise to the solution of the thioamide to ensure it reacts as it is added.

  • Decomposition of 2-bromothiobenzamide: Thioamides can be unstable, especially at high temperatures.

    • Solution: Use the mildest effective reaction temperature and avoid prolonged reaction times.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Hantzsch thiazole synthesis?

A: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ester. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[3]

Reaction Mechanism Diagram

hantzsch_mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Thioamide 2-Bromothiobenzamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Sulfur attacks α-carbon Alpha-haloketone Ethyl Bromopyruvate Alpha-haloketone->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Nitrogen attacks carbonyl carbon Product Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Intermediate2->Product - H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q: Can I use a different solvent for this reaction?

A: Yes, while ethanol is commonly used, other polar protic or aprotic solvents can be employed. Solvents such as methanol, isopropanol, or even dimethylformamide (DMF) have been used in similar syntheses.[8] The choice of solvent can affect the reaction rate and solubility of the reactants and product. It is advisable to conduct small-scale trials to determine the optimal solvent for your specific conditions.

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials and the product. The disappearance of the limiting reactant (usually the 2-bromothiobenzamide) indicates the completion of the reaction.

Q: What are the key safety precautions for this synthesis?

A: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted with care, especially during the heating and neutralization steps.

References

  • Gomoiu, I., et al. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molecules, 27(15), 4882. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues... Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 235-239.
  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubMed. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Journal of Molecular Structure, 1230, 129871. Retrieved from [Link]

  • PubMed Central. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5854. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 119-145. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346–1360. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-83.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of the 2-phenylthiazole derivatives (C1–8). Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Retrieved from [Link]

  • Google Patents. (2000). Synthesis of ethyl bromopyruvate.

Sources

Technical Support Center: Purification of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions (FAQs). Our aim is to provide you with the expertise and practical insights needed to overcome obstacles in your experiments, ensuring the integrity and purity of your final product.

Introduction to Purification Challenges

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can present several challenges. These often stem from the presence of closely related impurities from the synthesis, the compound's specific solubility profile, and the potential for degradation under certain conditions. This guide will walk you through a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate?

A1: The most common impurities are typically unreacted starting materials from the Hantzsch thiazole synthesis. These include 2-bromobenzaldehyde, 2-bromobenzothioamide, and ethyl bromopyruvate. Side products from the condensation reaction can also be present.

Q2: What is the expected appearance and melting point of the pure compound?

A2: Pure Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is expected to be an off-white to pale yellow solid. While a specific melting point for the 2-bromo isomer is not widely reported, the closely related Ethyl 4-bromothiazole-2-carboxylate has a melting point in the range of 66-72 °C[1]. Significant deviation from this range or a broad melting point suggests the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Is the ethyl ester group prone to hydrolysis during purification?

A4: Yes, the ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This will lead to the formation of the corresponding carboxylic acid. Therefore, it is crucial to use neutral or near-neutral conditions during purification and to avoid prolonged exposure to strong acids or bases.

Troubleshooting Guide

This section provides a problem-and-solution-oriented approach to common purification issues.

Problem 1: Oily or Gummy Product After Synthesis

Probable Cause: This is often due to the presence of unreacted starting materials, low-molecular-weight side products, or residual solvent.

Solution:

  • Step 1: Trituration. Before attempting more complex purification methods, try triturating the crude product with a non-polar solvent in which the desired product has low solubility, such as cold hexanes or diethyl ether. This can help to wash away oily impurities and may induce crystallization of your product.

  • Step 2: Column Chromatography. If trituration is ineffective, column chromatography is the next logical step. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.

Problem 2: Difficulty in Removing a Persistent Impurity (as seen on TLC/HPLC)

Probable Cause: The impurity may have a polarity very similar to the desired product, making separation by standard chromatography challenging.

Solution:

  • Step 1: Optimize Column Chromatography Conditions.

    • Solvent System: Experiment with different solvent systems. Sometimes, switching to a different solvent combination (e.g., dichloromethane/methanol or toluene/acetone) can alter the selectivity and improve separation.

    • Gradient: Employ a shallow gradient elution around the region where the product and impurity elute.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica.

  • Step 2: Recrystallization. A carefully chosen recrystallization solvent can be highly effective. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures.

Problem 3: Low Recovery After Recrystallization

Probable Cause:

  • The chosen solvent is too good at dissolving the product, even at low temperatures.

  • Too much solvent was used.

  • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter or the product "oiling out."

Solution:

  • Step 1: Solvent Selection. Perform small-scale solubility tests with a variety of solvents to find the optimal one. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be very effective.

  • Step 2: Minimize Solvent Volume. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Step 3: Slow Cooling. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. If the solution becomes cloudy too quickly upon cooling, it may be necessary to reheat it and add a small amount of the "good" solvent to redissolve everything before attempting to cool it again.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Choose an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with your chosen starting eluent (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which can often lead to better separation.

  • Elution:

    • Start with a low polarity eluent and gradually increase the polarity. A typical gradient could be from 5% to 30% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating. Good single solvents for thiazole derivatives can include ethanol, methanol, or ethyl acetate. A good two-solvent system might be ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to further induce crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification of Thiazole Derivatives

SolventPolarity IndexBoiling Point (°C)Comments
Hexane0.169Good for initial washing of non-polar impurities and as a non-polar component in chromatography and recrystallization.
Diethyl Ether2.835Useful for trituration and as a component in recrystallization solvent systems.
Ethyl Acetate4.477A versatile solvent for both chromatography and recrystallization.[2]
Dichloromethane3.140A good solvent for dissolving the crude product for column chromatography loading.
Ethanol4.378A common and effective solvent for recrystallization of thiazole derivatives.[3]
Methanol5.165Another good protic solvent for recrystallization.
n-Butanol4.0118Can be used for recrystallization, especially for less soluble compounds.[3]

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Oily or Solid) Trituration Trituration (e.g., Cold Hexanes) Crude->Trituration Initial Cleanup Column Column Chromatography (e.g., Hexane/EtOAc) Trituration->Column If still impure Pure Pure Product Trituration->Pure If pure Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) Column->Recrystallization Further Purification Column->Pure If pure Recrystallization->Pure

Caption: General purification workflow for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Conclusion

The purification of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate requires a systematic approach, starting with an understanding of the potential impurities and the physicochemical properties of the target compound. By carefully selecting and optimizing purification techniques such as column chromatography and recrystallization, and by being mindful of the compound's stability, researchers can achieve high purity. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each batch may present unique challenges that require thoughtful experimental design and execution.

References

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

Sources

Technical Support Center: Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure the successful and efficient synthesis of this key chemical intermediate.

The target molecule, a substituted thiazole, belongs to a class of heterocyclic compounds widely recognized for their therapeutic potential and as versatile building blocks in pharmaceutical development.[1][2] The most common and reliable method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of 2-bromobenzothioamide with ethyl bromopyruvate.[3] While robust, this reaction is not without its subtleties. Success hinges on the quality of starting materials, precise control of reaction conditions, and a clear understanding of potential side reactions.

This guide provides a self-validating framework, explaining the causality behind experimental choices to empower you to diagnose and resolve issues effectively.

Core Synthesis Workflow

The synthesis proceeds via a classic Hantzsch condensation mechanism. The thioamide sulfur atom acts as a nucleophile, attacking the α-carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Hantzsch_Synthesis_Workflow cluster_0 Starting Materials Preparation cluster_1 Main Reaction cluster_2 Workup & Purification SM1 2-Bromobenzamide Thioamide 2-Bromobenzothioamide SM1->Thioamide Thionation SM2 Lawesson's Reagent SM2->Thioamide Reaction Condensation/ Cyclization Thioamide->Reaction EBP Ethyl Bromopyruvate EBP->Reaction Workup Aqueous Workup/ Neutralization Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Purification->Product

Caption: General workflow for the synthesis of the target thiazole.

Experimental Protocol: Hantzsch Thiazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzothioamide (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 0.2 M concentration).[3]

  • Reagent Addition: Add ethyl bromopyruvate (1.05 eq) to the solution at room temperature. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.[4]

  • Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (Na2CO3) or a similar weak base to neutralize the HBr byproduct.[5] This typically causes the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Final Product

Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the common causes?

A1: Low yields in the Hantzsch thiazole synthesis are most often traced back to the quality of the starting materials or suboptimal reaction conditions.

  • Degraded Ethyl Bromopyruvate: This is a primary suspect. Ethyl bromopyruvate is susceptible to degradation, especially upon prolonged storage or exposure to moisture.[6] Degradation often produces hydrogen bromide (HBr), which can catalyze unwanted side reactions.[7] The reagent should be a light yellow oil; a dark brown or black color indicates significant degradation. For best results, use freshly opened or distilled ethyl bromopyruvate.

  • Impure 2-Bromobenzothioamide: The purity of your thioamide is critical. If it was synthesized using Lawesson's reagent, residual phosphorus-containing byproducts can interfere with the reaction.[8] These byproducts are often difficult to remove and can complicate purification. Ensure the thioamide is fully characterized (NMR, melting point) before use.

  • Suboptimal Temperature: While refluxing in ethanol is standard, excessively high temperatures can lead to the decomposition of reactants and products. Conversely, a temperature that is too low will result in an incomplete or very slow reaction.

  • Incorrect Stoichiometry: A slight excess (1.05-1.1 eq) of ethyl bromopyruvate is often used to ensure the complete consumption of the more valuable thioamide. However, a large excess can lead to the formation of difficult-to-remove side products.

ParameterRecommendedRationale
Ethyl Bromopyruvate Fresh, light yellow oilProne to degradation, which inhibits the reaction.[6][7]
Thioamide Purity >95% (by NMR)Impurities from thionation can interfere with cyclization.[8]
Reaction Temperature Reflux in Ethanol (~78°C)Balances reaction rate with reactant/product stability.
Reaction Time 2-4 hours (TLC monitored)Prevents product degradation from prolonged heating.
Problem 2: Complex Product Mixture and Purification Challenges

Q2: My crude NMR or TLC shows multiple spots, indicating a complex mixture. What are the most likely side products?

A2: The formation of multiple products typically arises from the high reactivity of the starting materials, particularly ethyl bromopyruvate.

Side_Reactions cluster_side Potential Side Reactions Thioamide 2-Bromobenzothioamide Desired_Product Target Thiazole Thioamide->Desired_Product Hantzsch Synthesis OverAlkylation N-Alkylation Impurity Thioamide->OverAlkylation Incorrect Nucleophilic Attack EBP Ethyl Bromopyruvate EBP->Desired_Product Dimer EBP Dimerization/ Self-Condensation EBP->Dimer Excess or High Temp. EBP->OverAlkylation Hydrolysis Ester Hydrolysis (Carboxylic Acid) Desired_Product->Hydrolysis Harsh Workup (Acid/Base)

Caption: Main reaction pathway and potential side reactions.

  • Self-Condensation of Ethyl Bromopyruvate: Ethyl bromopyruvate can react with itself, especially at high concentrations or temperatures, leading to various oligomeric byproducts.[6] This is more prevalent if the thioamide is not sufficiently reactive.

  • Hydrolysis of the Ethyl Ester: During an aqueous workup, particularly if conditions become too acidic or basic for a prolonged period, the ethyl ester of the product can hydrolyze to the corresponding carboxylic acid. This will appear as a more polar spot on TLC and can complicate extraction.

  • Formation of Bis-Thiazole Ether: In some cases, a second molecule of the formed thiazole can react with a starting material, though this is less common under standard conditions.

Q3: Purification by column chromatography is proving difficult. The fractions are not clean. What can I do?

A3: Thiazole purification can be challenging due to the polarity of the nitrogen and sulfur atoms.

  • Optimize Your Solvent System: Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often key to separating closely-eluting compounds.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica for very polar or sensitive compounds.

  • Acid/Base Wash: Before chromatography, an effective liquid-liquid extraction can remove many impurities. Wash the organic layer (e.g., DCM or Ethyl Acetate) with 1M HCl to remove any basic impurities, followed by a saturated NaHCO3 wash to remove acidic impurities, and finally a brine wash.

  • Recrystallization: If your crude product is a solid and of reasonable purity (>85-90%), recrystallization is often a more efficient purification method than chromatography for obtaining highly pure material.

Problem 3: Issues with Starting Material Synthesis & Quality

Q4: I am preparing the 2-bromobenzothioamide starting material using Lawesson's reagent and I'm struggling with purification. What are the best practices?

A4: The thionation of 2-bromobenzamide is a common route, but purification from Lawesson's reagent (LR) byproducts is a well-known challenge.[8]

  • Mechanism Insight: Lawesson's reagent converts a carbonyl to a thiocarbonyl. The driving force is the formation of a very stable P=O bond in the byproduct.[9][10]

  • Stoichiometry is Key: Use the minimum effective amount of LR (typically 0.5-0.6 eq, as the reagent can be considered dimeric) to avoid large amounts of byproducts. The reaction should be run in an anhydrous, non-polar solvent like toluene or dioxane.

  • Workup Strategy: The phosphorus byproducts are often greasy, non-polar solids.

    • After the reaction, cool the mixture and filter it to remove some of the precipitated byproducts.

    • Concentrate the filtrate. The crude product can often be purified by "trituration" – stirring the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes or diethyl ether).

    • If chromatography is necessary, the phosphorus byproducts tend to stick to the top of the silica column, but they can also co-elute with non-polar products.[8] A plug of silica followed by recrystallization is often effective.

Appendix

Protocol A: Synthesis of 2-Bromobenzothioamide
  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, combine 2-bromobenzamide (1.0 eq) and Lawesson's reagent (0.6 eq).

  • Solvent: Add anhydrous toluene to the flask to create a suspension (approx. 0.3 M).

  • Reaction: Heat the mixture to 80-90°C and stir for 3-5 hours, monitoring by TLC (a successful reaction shows the consumption of the starting amide and the formation of a less polar thioamide spot).

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the resulting crude solid with cold diethyl ether, or recrystallize from an ethanol/water mixture to yield the pure thioamide.

References

  • ResearchGate. (2025). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Available at: [Link]

  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Available at: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Available at: [Link]

  • ResearchGate. (2015). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]

  • Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]

  • MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Available at: [Link]

  • Reddit. (2022). Usage of Lawesson's reagent. Available at: [Link]

  • WIPO Patentscope. (n.d.). WO/2000/026177 SYNTHESIS OF ETHYL BROMOPYRUVATE. Available at: [Link]

  • ResearchGate. (2006). (PDF) Use of Lawesson's Reagent in Organic Syntheses. Available at: [Link]

  • National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available at: [Link]

Sources

optimization of reaction conditions for thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Research & Development) Agent: Senior Application Scientist

Welcome to the Thiazole Synthesis Support Hub

You have reached the Tier-3 technical support logs for thiazole ring construction. This guide is not a textbook; it is a troubleshooting repository designed to resolve specific failure modes in the synthesis of 1,3-thiazoles.

We have categorized common support tickets into three modules:

  • The Hantzsch Protocol (Standard & Green Methodologies)

  • Advanced Functionalization (Transition Metal-Catalyzed C-H Activation)

  • Alternative Pathways (Oxidative Cyclization)

Module 1: The Hantzsch Thiazole Synthesis

Applicability: Primary method for synthesizing 2,4-disubstituted thiazoles from


-haloketones and thioamides/thioureas.
Core Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the sulfur (thioamide) on the


-carbon (haloketone), followed by intramolecular dehydration.[1]

HantzschWorkflow Start Start: Hantzsch Synthesis Reagents Mix u03b1-Haloketone + Thioamide Start->Reagents SolventCheck Select Solvent System Reagents->SolventCheck Ethanol Refluxing EtOH (Classic) SolventCheck->Ethanol Standard Water Water/PEG-400 (Green) SolventCheck->Water Eco-friendly Reaction Reaction Progress (TLC) Ethanol->Reaction Water->Reaction Issue1 Issue: Black Tar/Polymer? Reaction->Issue1 Fix1 Fix: Add NaHCO3 (buffer) or Slow Addition at 0u00b0C Issue1->Fix1 Yes Issue2 Issue: Wrong Regioisomer? Issue1->Issue2 No Fix1->Reaction Fix2 Fix: Check pH. Acidic = 2-imino isomer Neutral = 2-amino isomer Issue2->Fix2 Yes Success Product Isolation Issue2->Success No

Figure 1: Decision tree for optimizing Hantzsch synthesis conditions and troubleshooting common failure modes.

Troubleshooting Tickets (FAQs)

Q: My reaction mixture turns into a black tar immediately upon heating. What happened?

  • Diagnosis: This is likely the polymerization of the

    
    -haloketone, which is thermally unstable and acid-sensitive. The Hantzsch reaction generates HBr/HCl as a byproduct, which autocatalyzes the decomposition of the starting material.
    
  • Solution:

    • Buffer the System: Add 1.0–1.5 equivalents of mild base (e.g.,

      
       or Sodium Acetate) to scavenge the acid generated in situ.
      
    • Temperature Control: Do not heat immediately. Stir at

      
       or Room Temperature (RT) for 1 hour to allow the initial thio-alkylation intermediate to form before heating to reflux for the cyclization step.
      

Q: I am obtaining the 2-imino-2,3-dihydrothiazole instead of the expected 2-aminothiazole. Why?

  • Diagnosis: You are likely running the reaction in strongly acidic conditions.

  • Technical Insight: In neutral solvents, the reaction favors the thermodynamic aromatic 2-aminothiazole. However, under high acid concentrations (e.g., concentrated HCl/EtOH), the kinetic trap leads to the non-aromatic 2-imino tautomer [1].

  • Solution: Neutralize the final reaction mixture with aqueous ammonia or carbonate during workup to force tautomerization to the stable amino-thiazole form.

Q: Can I run this without organic solvents?

  • Protocol: Yes. Recent "Green Chemistry" optimizations utilize water as the solvent.

    • Conditions:

      
      -haloketone + thiourea in water (with catalytic PEG-400 surfactant if solubility is poor) at 
      
      
      
      .
    • Advantage:[2][3][4][5][6] The hydrophobic thiazole product often precipitates out of the water upon cooling, allowing for filtration-based purification [2].

Module 2: Advanced C-H Activation

Applicability: For late-stage functionalization of existing thiazole scaffolds.

Regioselectivity Logic Gate

Thiazoles have two primary activation sites: C2 (between N and S) and C5 (adjacent to S). Controlling this is critical.

CHActivation Substrate Thiazole Substrate Target Target Position? Substrate->Target C2 C2-Arylation Target->C2 Electrophilic C2 C5 C5-Arylation Target->C5 Nucleophilic C5 CondC2 Pd/PPh3 + NaOtBu (Base Controlled) C2->CondC2 CondC5 Pd/Bphen + K3PO4 (Ligand Controlled) C5->CondC5

Figure 2: Regiodivergent strategies for Palladium-catalyzed arylation of thiazoles.

Optimization Matrix
VariableC2-Arylation ConditionsC5-Arylation Conditions
Catalyst

/


/ Bathophenanthroline
Base

(Strong base is key)

or

Solvent Toluene or Xylene (

)
DMAc or DMSO (

)
Mechanism Concerted Metallation-Deprotonation (CMD)Electrophilic Palladation
Reference [3][4]
Troubleshooting Tickets (FAQs)

Q: I am seeing significant homocoupling of my aryl halide starting material.

  • Diagnosis: This often occurs when the C-H activation step is slower than the oxidative addition of the aryl halide, or if the catalyst concentration is too high leading to aggregation.

  • Solution:

    • Lower Catalyst Loading: Reduce Pd loading to 0.1–0.01 mol%. Ligand-free Pd conditions often perform better at lower concentrations to prevent "Pd-black" formation [5].

    • Slow Addition: Add the aryl halide via syringe pump over 2 hours.

Q: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning by sulfur. The thiazole sulfur can coordinate strongly to Pd, shutting down the cycle.

  • Solution: Switch to a catalyst system with a strongly coordinating ligand like XPhos or PEPPSI-IPr to outcompete the thiazole sulfur binding.

Module 3: Oxidative Cyclization (Metal-Free/Alternative)

Applicability: When


-haloketones are unavailable or too lachrymatory/toxic.
Protocol: Iodine-Mediated Cyclization
  • Substrates: Enaminones or Thioamides.[7]

  • Reagents: Molecular Iodine (

    
    ) or TBPB (tert-butyl peroxybenzoate).
    
  • Key Advantage: Avoids handling highly reactive alkyl halides.

Q: The reaction yields are low using Iodine (


). 
  • Diagnosis: The HI byproduct generated is inhibiting the reaction or degrading the product.

  • Solution: Add a stoichiometric base scavenger like Triethylamine (

    
    ) or use an oxidant that doesn't generate strong acid, such as DMSO/
    
    
    
    systems.
References
  • Regioselectivity in Hantzsch Synthesis:J. Chem. Soc., Perkin Trans. 1, 1998, 3025.
  • Green Synthesis in Water: ACS Omega, 2024 , "Green One-Pot Synthesis of Thiazole Scaffolds". Link

  • C2-Selective Arylation: J. Org. Chem., 2025 , 90, 8090–8112.[8] Link

  • C5-Selective Arylation: Org. Lett., 2012 , 14, 13, 3364–3367. Link

  • Ligand-Free Low Loading Pd: J. Org. Chem., 2009 , 74, 1179–1186.[2] Link

Sources

Technical Support Center: Stability of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. This document provides troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. The information herein is based on established principles of thiazole chemistry and forced degradation studies for pharmaceutical compounds.

Introduction: Understanding the Stability of Your Thiazole Derivative

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a molecule of interest in medicinal chemistry and drug discovery. The stability of this compound in solution is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. Degradation of the molecule can lead to a loss of potency, the formation of unknown impurities, and potentially confounding biological data.

This guide will help you navigate common stability challenges by providing insights into potential degradation pathways and practical steps for mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: My assay results with Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent assay results are a common indicator of compound instability. Degradation can occur over the course of an experiment, leading to variable concentrations of the active compound. It is crucial to determine the stability of the compound under your specific experimental conditions (solvent, pH, temperature, and light exposure).

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the ethyl ester and oxidative degradation of the thiazole ring.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol. This is a common degradation route for ester-containing compounds.[1]

  • Thiazole Ring Oxidation: The thiazole ring, while aromatic, can be susceptible to oxidation.[2][3] The sulfur and nitrogen atoms are potential sites for oxidative attack, which could lead to the formation of N-oxides or sulfoxides, potentially followed by ring opening.[2]

Q3: How can I quickly assess the stability of my compound in a new solvent system?

A3: A preliminary stability study can be performed by dissolving the compound in the desired solvent and monitoring its purity over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] Samples should be analyzed at an initial time point (T=0) and then at subsequent time points (e.g., 2, 4, 8, 24 hours) under your experimental conditions. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate instability.

Q4: I've observed a new peak in my chromatogram after storing my stock solution for a week. What could it be?

A4: The new peak is likely a degradation product. Based on the structure of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, the most common degradant would be the carboxylic acid formed from ester hydrolysis. Other possibilities include oxidative degradants. To confirm the identity of the new peak, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for determining the molecular weight of the unknown compound.

Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to identifying and resolving stability problems with Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Significant loss of parent compound within hours of dissolution in aqueous buffers.

  • Appearance of one or more new peaks in the HPLC chromatogram.

  • Drifting baseline or unexpected changes in assay signal over time.

Root Cause Analysis: This is often indicative of pH-dependent hydrolysis of the ethyl ester. Thiazole rings can also exhibit pH-dependent stability.

Workflow for Investigation:

Caption: Workflow to investigate aqueous instability.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Incubate Samples: Dilute the stock solution into each buffer to the final desired concentration. Incubate the samples at the intended experimental temperature.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • Quench and Analyze: Immediately quench any further degradation by diluting the aliquot in the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH.

Mitigation Strategies:

  • Adjust pH: If the compound is more stable at a particular pH, adjust the experimental buffer accordingly.

  • Use Aprotic Solvents: For short-term experiments, consider using a higher percentage of organic co-solvent if the assay allows.

  • Fresh Preparations: Prepare solutions fresh before each experiment.

Issue 2: Degradation Upon Exposure to Light

Symptoms:

  • Discoloration of the solution upon exposure to ambient or UV light.

  • Formation of new impurities detected by HPLC after light exposure.

Root Cause Analysis: Thiazole derivatives can be susceptible to photolytic degradation.[6][7] The aromatic rings can absorb UV light, leading to photochemical reactions.

Workflow for Investigation:

Caption: Workflow to investigate photosensitivity.

Experimental Protocol: Photostability Assessment

  • Sample Preparation: Prepare two identical solutions of the compound. Place one in a clear vial and the other in an amber or light-protected vial. Include a solvent blank in a clear vial as a control.

  • Light Exposure: Expose the clear vials to a controlled light source that emits both UV and visible light, as recommended by ICH guideline Q1B. The amber vial should be kept in the dark at the same temperature.

  • Analysis: After a defined period of exposure, analyze all samples by HPLC.

  • Comparison: Compare the chromatograms of the light-exposed sample, the dark control, and the solvent blank to assess the extent of photodegradation.

Mitigation Strategies:

  • Protect from Light: Work with the compound in a dimly lit environment and store all solutions in amber vials or wrapped in aluminum foil.

  • Use Photostabilizers: In formulation development, the addition of photostabilizing excipients may be considered.

Issue 3: Instability in the Presence of Oxidizing Agents

Symptoms:

  • Degradation in solutions containing hydrogen peroxide, dissolved oxygen, or metal ions.

  • Formation of new, more polar impurities.

Root Cause Analysis: The thiazole ring is susceptible to oxidation.[2][3][8]

Workflow for Investigation:

Caption: Workflow to investigate oxidative instability.

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent. To this, add a small amount of an oxidizing agent, such as 3% hydrogen peroxide. A control sample without the oxidizing agent should also be prepared.

  • Incubation: Incubate both samples at room temperature or slightly elevated temperature (e.g., 40 °C) for a set period.

  • Analysis: Monitor the degradation by HPLC at various time points.

  • Characterization: Use LC-MS to determine the molecular weights of any new peaks to infer the oxidative modifications (e.g., addition of one or more oxygen atoms).

Mitigation Strategies:

  • Use Antioxidants: If the experimental system allows, consider the addition of antioxidants.

  • Degas Solvents: For sensitive applications, de-gas solvents to remove dissolved oxygen.

  • Use Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.

Data Summary: Forced Degradation Conditions

The following table summarizes typical conditions for forced degradation studies, which can be adapted to investigate the stability of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.[9][10][11] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[10]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2 - 24 hours at RT or 50-60°CEster Hydrolysis
Base Hydrolysis 0.1 M NaOH2 - 24 hours at RT or 50-60°CEster Hydrolysis
Oxidation 3% H₂O₂2 - 24 hours at RTThiazole Ring Oxidation
Photolysis ICH Q1B specified light source1.2 million lux hours (visible) and 200 watt hours/m² (UV)Photodegradation of aromatic rings
Thermal 60 - 80°C24 - 72 hoursThermally induced degradation

Analytical Method for Stability Assessment

A robust, stability-indicating analytical method is essential for monitoring the degradation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[4][5][6]

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

  • Column Temperature: 30 °C.

This method should be validated to ensure it can separate the parent compound from its potential degradation products.

Conclusion

The stability of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in solution is a critical consideration for any researcher. By understanding the potential degradation pathways and employing systematic troubleshooting and analytical strategies, it is possible to mitigate stability issues and ensure the generation of high-quality, reliable data. Always consider the fundamentals of pH, light, and oxidative stability when designing and executing experiments with this and similar molecules.

References

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. Available at: [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available at: [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. Available at: [Link]

  • Assay and Stability Testing. Kinam Park. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available at: [Link]

  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem. Available at: [Link]

  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. National Institutes of Health. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available at: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. Georganics. Available at: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Available at: [Link]

  • Design of Novel Iminocoumarins for D-π-A System DSSCs: A (TD)DFT Study. ACS Publications. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. Available at: [Link]

Sources

scale-up synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate challenges

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: SC-TZ-402 | Topic: Process Optimization & Troubleshooting
Status: Resolved | Author: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the scale-up challenges for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate . While the Hantzsch thiazole synthesis is a textbook reaction, scaling it to kilogram quantities introduces specific hazards regarding lachrymator containment (ethyl bromopyruvate) , ortho-steric hindrance , and purification without chromatography .

The following protocols are designed for 100g to 1kg scale operations, prioritizing safety (EHS) and process robustness.

Module 1: The Precursor (2-Bromothiobenzamide)[1]

Context: The quality of your final thiazole is dictated by the purity of your thioamide. Using hydrogen sulfide (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) gas is hazardous and strictly regulated.[1] We recommend the NaSH/MgCl₂  method for a safer, scalable alternative to convert 2-bromobenzonitrile.[1]
Critical Protocol: Nitrile-to-Thioamide Conversion
  • Reagents: 2-Bromobenzonitrile (1.0 eq), Sodium Hydrosulfide hydrate (NaSH, 2.0 eq), Magnesium Chloride hexahydrate (

    
    , 1.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve NaSH and

    
     in DMF. A green-ish suspension will form (complexation).[1]
    
  • Addition: Add 2-bromobenzonitrile in one portion.

  • Reaction: Stir at 20–25°C . Note: Ortho-substitution may require mild heating (40°C), but monitor for degradation.[1]

  • Quench: Pour the mixture into ice water (10 volumes). The thioamide should precipitate as a yellow solid.

  • Filtration: Filter and wash extensively with water to remove residual DMF and salts.

  • Drying: Vacuum dry at <45°C.

Troubleshooting Table: Thioamide Synthesis

SymptomRoot CauseCorrective Action
Incomplete Conversion Ortho-steric hindrance slows nucleophilic attack.[1]Increase temp to 45°C; extend time. Do NOT exceed 60°C (nitrile hydrolysis risk).[1]
Product is Sticky/Oil Residual DMF preventing crystallization.[1]Re-slurry the solid in water/ethanol (9:1) and stir for 2 hours.
Low Yield Loss of product in mother liquor (DMF/Water).[1]If solubility is high, extract aqueous layer with EtOAc, then concentrate.

Module 2: The Hantzsch Coupling (Cyclization)

Context: This is the most hazardous step due to Ethyl Bromopyruvate , a potent lachrymator. The reaction involves the condensation of 2-bromothiobenzamide with ethyl bromopyruvate.[1]

Safety Critical: Handling Ethyl Bromopyruvate
  • Engineering Control: All transfers must occur in a closed system or a high-velocity fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or dilute NaOH nearby to neutralize spills/vapors immediately.

Experimental Protocol (Scale: 500g)
  • Reactor Setup: 5L Jacketed Reactor with overhead stirrer, reflux condenser, and internal temperature probe.

  • Solvent: Ethanol (Absolute).[1] Volume: 10 L/kg of thioamide.

  • Charging: Charge 2-bromothiobenzamide (1.0 eq) into Ethanol. Stir to create a slurry.

  • Dosing (Critical): Add Ethyl Bromopyruvate (1.05 eq) dropwise over 1 hour.

    • Why? The reaction is exothermic. A "dump" addition can cause a thermal runaway and solvent boil-over.[1]

    • Temp Control: Maintain internal temperature <30°C during addition.[1]

  • Reaction: Heat to reflux (78°C) for 2–4 hours. The slurry will dissolve, then potentially reprecipitate the product hydrobromide salt.

  • Monitoring: HPLC/TLC. Look for the disappearance of the thioamide peak.

Module 3: Workup & Purification (The "No-Column" Mandate)

Context: Chromatography is non-viable at >100g scales. We rely on the solubility difference between the thiazole ester and the impurities.

Isolation Strategy

The product often forms as a Hydrobromide (HBr) salt initially or free base depending on conditions.

  • Concentration: Distill off ~70% of the Ethanol.

  • Neutralization: Cool to 0–5°C. Slowly add saturated aqueous

    
     until pH ~7–8.
    
    • Caution:

      
       evolution will be vigorous.[1]
      
  • Crystallization: The free base Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate should precipitate as a solid.[1]

  • Filtration: Collect the solid.

  • Recrystallization (Polishing):

    • Solvent System:Ethanol/Water or Heptane/Ethyl Acetate .[1]

    • Procedure: Dissolve in hot Ethanol, filter hot (to remove elemental sulfur), then slowly add water until turbid. Cool to 0°C.[1][2]

Visual Workflow: Synthesis & Logic

G Start Start: 2-Bromobenzonitrile Step1 Thioamide Conversion (NaSH, MgCl2, DMF) Start->Step1 Check1 QC: Thioamide Purity >95%? Step1->Check1 Purify1 Recrystallize (Toluene or CHCl3) Check1->Purify1 No Step2 Hantzsch Coupling (Ethyl Bromopyruvate, EtOH) Check1->Step2 Yes Purify1->Check1 Step3 Workup: Neutralize (NaHCO3) & Filtration Step2->Step3 Safety CRITICAL SAFETY: Lachrymator Containment Safety->Step2 Controls Step4 Final Recrystallization (EtOH/Water) Step3->Step4 Final Target: Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Step4->Final

Figure 1: Process flow for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, highlighting critical quality checks and safety controls.

Module 4: Troubleshooting FAQ

Q1: My reaction mixture turned black, and the yield is low (<40%). What happened?

  • Diagnosis: Thermal decomposition of the thioamide or ethyl bromopyruvate.

  • Fix:

    • Check the quality of Ethyl Bromopyruvate. If it is dark brown/black before use, it has degraded (polymerized/oxidized). Distill it under vacuum before use (carefully!) or buy a fresh batch.[1]

    • Ensure you did not overheat the reaction. Reflux is fine, but prolonged heating (>12h) causes tar formation.

Q2: I see a major impurity at RRT 0.9 (close to product). What is it?

  • Diagnosis: Likely the de-brominated side product (Ethyl 2-phenylthiazole-4-carboxylate) or the hydroxy-thiazoline intermediate that failed to dehydrate.[1]

  • Fix:

    • If Hydroxy-thiazoline: Reflux longer or add a catalytic amount of acid (p-TsOH) to force dehydration.[1]

    • If De-brominated: This is rare but can happen if metals (Zn, Mg) were carried over from the thioamide step or if radical conditions were present. Ensure the thioamide is metal-free before the Hantzsch step.[1]

Q3: The product is an oil that won't solidify.

  • Diagnosis: "Grease" effect from impurities or residual solvent.[1]

  • Fix:

    • Evaporate all solvent.[1]

    • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE.

    • Add Hexane/Heptane dropwise until cloudy.[1]

    • Scratch the glass side or add a seed crystal.

    • Cool to -20°C overnight.

Q4: Why is the ortho-bromo position causing slow kinetics?

  • Technical Insight: The ortho-bromo group creates steric clash with the thiazole ring formation.[1] The nitrogen of the thioamide must attack the ketone of the pyruvate. The bulky bromine rotates out of plane, shielding the reaction center.

  • Optimization: Use a higher boiling solvent (e.g., n-Propanol) if Ethanol reflux is too slow, but be wary of transesterification (ethyl ester becoming propyl ester).[1] Sticking to Ethanol and extending time is safer.

References

  • Thioamide Synthesis (NaSH/MgCl2): Manaka, A., & Sato, M. (2005).[3] Synthesis of Thioamides from Nitriles using Sodium Hydrosulfide and Magnesium Chloride. Synthetic Communications. Link[1]

  • Hantzsch Synthesis Review: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Link

  • Ethyl Bromopyruvate Safety: Fisher Scientific.[1] (2021).[1] Safety Data Sheet: Ethyl Bromopyruvate. Link[1]

  • Thiazole Scale-Up Considerations: Organic Process Research & Development (OPRD). General principles of heterocyclic scale-up. Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).[1]

Sources

Technical Support Center: Optimizing Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with thiazole ring systems. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of the cyclization step in thiazole synthesis, with a primary focus on the widely-used Hantzsch synthesis and its variations.

Troubleshooting Guide: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thioamide, is prized for its reliability.[1][2] However, like any reaction, it can present challenges. This guide addresses common issues in a question-and-answer format to help you optimize your cyclization step.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent frustration, often stemming from several interconnected factors. A systematic approach is key to diagnosing and solving the issue.[3]

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many Hantzsch syntheses require heating to proceed efficiently.[4]

    • Actionable Advice: If you are running the reaction at room temperature, try heating the mixture. A common starting point is refluxing in a solvent like ethanol or methanol.[5] For sluggish reactions, consider microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[6][7]

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide can introduce competing side reactions that consume reactants and complicate purification.

    • Actionable Advice: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. The α-haloketone, in particular, can be unstable and should be used when fresh or stored appropriately.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Actionable Advice: While a 1:1 stoichiometry is the theoretical basis, a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation.[5]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Actionable Advice: Ethanol and methanol are standard choices. However, for specific substrates, other solvents like isopropanol, n-butanol, or even green options like water or polyethylene glycol (PEG) have proven effective.[4][6] In some cases, solvent-free conditions have been shown to increase reaction rates and yields.[8]

G cluster_start Low Yield Diagnosis cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed cond Check Reaction Conditions (Temp, Time) start->cond purity Verify Reagent Purity start->purity stoich Confirm Stoichiometry start->stoich solvent Evaluate Solvent Choice start->solvent heat Increase Temperature / Use Microwave cond->heat purify Purify Starting Materials purity->purify adjust_stoich Use Slight Excess of Thioamide stoich->adjust_stoich change_solvent Test Alternative Solvents / Solvent-Free solvent->change_solvent

Q2: I'm observing multiple spots on my TLC, indicating side products. What are they and how can I prevent their formation?

The formation of side products is a common issue that can significantly lower the yield of the desired thiazole and complicate purification.

Common Side Products & Prevention Strategies:

  • Isomer Formation: When using N-monosubstituted thioureas, the reaction can sometimes yield a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[9]

    • Causality & Prevention: This is often pH-dependent. Acidic conditions can favor the formation of the 2-imino isomer.[9] To favor the desired 2-amino product, maintain neutral or slightly basic reaction conditions. This can be achieved by using a non-acidic solvent or adding a mild, non-nucleophilic base if necessary.

  • Formation of Bis-thiazoles: If a reactant possesses multiple reaction sites, the formation of bis-thiazoles can occur.

    • Causality & Prevention: This is primarily an issue of stoichiometry and reactant structure. Carefully control the molar ratios of your reactants. If one reactant has two electrophilic or nucleophilic sites, consider using a protecting group strategy to ensure reaction at the desired site.

  • Hydrolysis of Thioamide: In the presence of water and under harsh temperature or pH conditions, the thioamide starting material can hydrolyze.

    • Causality & Prevention: Use anhydrous solvents and reagents if you suspect hydrolysis is an issue. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

G cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Reactants {α-Haloketone | + | N-Substituted Thioamide} Product_A Desired Product 2-(N-Substituted amino)thiazole Reactants->Product_A Favored Path Product_B Side Product 3-Substituted 2-imino-2,3-dihydrothiazole Reactants->Product_B Side Reaction Path

Q3: I'm struggling with the purification of my final thiazole product. What are some effective strategies?

Purification can be challenging due to the nature of the thiazole ring and potential impurities.

Purification Challenges & Solutions:

  • Product is Highly Soluble in the Reaction Solvent: This makes isolation by precipitation or crystallization difficult.

    • Actionable Advice: If your product is soluble in the reaction solvent (e.g., methanol), it can often be precipitated by pouring the reaction mixture into a basic aqueous solution, such as 5% sodium carbonate.[5] Many thiazole products are poorly soluble in water and will precipitate out, allowing for easy collection by filtration.

  • Product Co-elutes with Impurities During Chromatography: The polarity of your desired product might be very similar to that of a starting material or side product.

    • Actionable Advice:

      • Optimize Mobile Phase: Systematically vary the solvent polarity in your chromatography. A gradient elution might be necessary to achieve good separation.

      • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica.

      • Recrystallization: If the crude product is a solid, recrystallization is often a highly effective method for purification. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

General Concepts

Q: What is the fundamental mechanism of the Hantzsch thiazole synthesis? A: The reaction begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring.[7][10]

G node1 1. SN2 Attack Thioamide sulfur attacks α-haloketone node2 2. Intermediate Formation node1->node2 node3 3. Intramolecular Cyclization Nitrogen attacks carbonyl carbon node2->node3 node4 4. Dehydration node3->node4 node5 Aromatic Thiazole Product node4->node5

Q: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction? A: The electronic nature of the substituents can significantly impact the reaction rate and yield.

  • On the α-Haloketone: Electron-withdrawing groups on the aromatic ring of an α-haloacetophenone can increase the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step. Conversely, electron-donating groups may slow it down.

  • On the Thioamide: Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, which may speed up the initial SN2 attack. The overall effect depends on the balance of these electronic influences.[7][11]

Reaction Optimization

Q: What are the advantages of using microwave irradiation for thiazole synthesis? A: Microwave-assisted synthesis offers several key advantages over conventional heating:

  • Reduced Reaction Times: Reactions that might take several hours at reflux can often be completed in a matter of minutes.[6][12]

  • Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[6]

  • Greener Chemistry: Shorter reaction times and often improved efficiency contribute to a more environmentally friendly process.[6]

Q: Are there catalytic versions of the Hantzsch synthesis? A: Yes, while the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ catalysts to improve efficiency and operate under milder conditions. Examples include:

  • Silica-supported tungstosilicic acid: A reusable catalyst that promotes the reaction under conventional heating or ultrasonic irradiation, often in green solvents.[13]

  • Ionic liquids: Can act as both the solvent and catalyst, offering a recyclable and efficient medium for the synthesis.[14]

  • Lipase: A biocatalyst that can be used in aqueous media, representing a very green approach to thiazole synthesis.[11]

Table 1: Comparison of Catalytic Systems for Hantzsch-type Syntheses

Catalyst TypeExample CatalystSynthesis MethodReaction TimeTemperatureReported Yield (%)Key Advantages
Heterogeneous Silica-Supported Tungstosilicic AcidHantzsch1.5 - 2 h (ultrasound)Room Temp79 - 90%Reusable, mild conditions, environmentally benign.[13]
Biocatalyst LipaseCondensationNot Specified35 °CHighEnvironmentally friendly, operates in water.[11]
Ionic Liquid [bmim]OHHantzsch-typeNot SpecifiedNot SpecifiedExcellentRecyclable, acts as both solvent and catalyst.[14]
Alternative Synthetic Routes

Q: What is the Cook-Heilbron synthesis and when should I consider using it? A: The Cook-Heilbron synthesis is a method for producing 5-aminothiazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[1][15] This reaction is particularly useful when you specifically need a 5-aminothiazole, as the Hantzsch synthesis typically produces 2-aminothiazoles (when thiourea is used). The Cook-Heilbron synthesis often proceeds under mild, room temperature conditions.[1]

G cluster_hantzsch Hantzsch Synthesis cluster_cook Cook-Heilbron Synthesis h_start α-Haloketone + Thiourea h_prod 2-Aminothiazole h_start->h_prod c_start α-Aminonitrile + Carbon Disulfide c_prod 5-Aminothiazole c_start->c_prod

Experimental Protocols

General Procedure for Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This is a general protocol and may require optimization for different substrates.

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-bromoacetophenone (1 mmol), thiourea (1.2 mmol), and a suitable solvent such as ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the contents into a beaker containing a 5% aqueous sodium carbonate solution (20 mL) and stir.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol.

  • Drying: Allow the collected solid to air dry or dry in a vacuum oven to obtain the crude product.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Singh, P., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

  • Beilstein Journals. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Bera, H., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Xenobiotics. [Link]

  • Abosheasha, M. A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi. [Link]

  • Beilstein Journals. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Crisan, O., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozool, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • University of Victoria. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

Sources

Technical Support Center: Enhancing the Purity of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key heterocyclic intermediate. Achieving high purity is critical for downstream applications, particularly in drug discovery and development, where even minor impurities can significantly impact biological activity and safety profiles.[1][2]

This guide provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect after synthesizing Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate via Hantzsch synthesis?

A1: The Hantzsch thiazole synthesis, a classic and reliable method, typically involves the condensation of 2-bromobenzothioamide with an α-halo carbonyl compound like ethyl bromopyruvate.[3][4][5] While efficient, several impurities can arise from this process:

  • Unreacted Starting Materials: The most common impurities are residual 2-bromobenzothioamide and ethyl bromopyruvate. Their presence often indicates an incomplete reaction or non-stoichiometric addition of reagents.

  • Side-Reaction Products: The formation of isomeric byproducts or self-condensation products of the starting materials can occur, though typically in minor amounts under optimized conditions.

  • Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of 2-(2-bromophenyl)thiazole-4-carboxylic acid. This acidic impurity can be particularly troublesome in subsequent reactions.

  • Solvent Residues: Inadequate drying can leave residual solvents (e.g., ethanol, methanol, ethyl acetate) trapped in the crystalline lattice of the final product.

The workflow below illustrates the synthesis and the points at which these impurities can be introduced.

Hantzsch_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Potential Impurities SM1 2-Bromobenzothioamide Reaction Hantzsch Condensation (e.g., in Ethanol, reflux) SM1->Reaction SM2 Ethyl Bromopyruvate SM2->Reaction Crude Crude Product Mixture Reaction->Crude Contains target + impurities Imp2 Side-Reaction Products Reaction->Imp2 from side reactions Imp1 Unreacted SM1 & SM2 Crude->Imp1 from incomplete reaction Imp3 Hydrolyzed Acid Crude->Imp3 from workup

Caption: Hantzsch synthesis workflow and impurity entry points.

Q2: My crude product has a yellowish or brownish tint. How can I remove this colored impurity?

A2: Colored impurities are common in heterocyclic synthesis and often arise from minor, highly conjugated byproducts or degradation.

Causality: These impurities, even at very low concentrations (<0.1%), can impart significant color. They are often more polar than the target compound.

Solution Strategy:

  • Recrystallization with Charcoal: The most effective method is to perform a hot filtration during recrystallization using activated charcoal. The charcoal adsorbs the large, flat, conjugated molecules responsible for the color.

    • Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (see Q3). Add a very small amount of activated charcoal (typically 1-2% by weight). Swirl the hot solution for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal. Allow the clear, colorless filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to co-adsorption.

  • Silica Gel Plug: If the color persists, you can pass a solution of your compound through a short plug of silica gel, eluting with a moderately polar solvent like 20-30% ethyl acetate in hexanes. The highly polar colored impurities will adsorb strongly to the top of the silica plug, while your desired product elutes.

Q3: What is the best solvent system for recrystallizing Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a moderately polar compound like this, solvent pairs are often most effective.[6][7]

Expert Recommendation: Start with an Ethanol/Water system. Ethanol is a good primary solvent, and water acts as an anti-solvent.

Solvent SystemSuitability & Rationale
Ethanol / Water Excellent (Recommended Start). The compound dissolves well in hot ethanol. Water is then added dropwise to the hot solution until persistent cloudiness appears (the saturation point), which is then cleared with a few more drops of hot ethanol before cooling.[6]
Ethyl Acetate / Hexanes Good Alternative. A common choice for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
Isopropanol Fair. Can be used as a single solvent system. May require a larger volume of solvent compared to solvent pairs, potentially impacting yield.
Toluene Poor (Not Recommended). Generally too non-polar to effectively dissolve the compound, even when hot.

Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it means the solution is too supersaturated or cooled too quickly. To resolve this, add more of the primary hot solvent (e.g., ethanol) to fully dissolve the oil, and then allow the flask to cool much more slowly (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools to room temperature).[8]

Q4: Recrystallization isn't improving the purity enough. How do I design a flash column chromatography protocol?

A4: Flash column chromatography is the definitive method for separating compounds with similar polarities. The key is selecting a mobile phase that provides good separation on a TLC plate first.[8][9]

Causality: The separation relies on the differential partitioning of the target compound and its impurities between the polar stationary phase (silica gel) and the less polar mobile phase. The goal is to have the target compound move up the TLC plate to an Rf (retention factor) of 0.3-0.4 , while impurities are either left at the baseline (more polar) or run with the solvent front (less polar).

Step-by-Step Protocol Design:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is the standard choice.

  • Mobile Phase (Eluent) Selection:

    • Use TLC to test various solvent systems. A good starting point is an ethyl acetate (EtOAc) and hexanes mixture.

    • Spot your crude material on a TLC plate and develop it in different solvent ratios.

    • Observe the separation under a UV lamp (254 nm).

% EtOAc in HexanesExpected Rf of TargetObservation & Recommendation
10%~0.1Too low. Compound is sticking to the silica. Increase polarity.
20% ~0.35 Ideal. Good separation from baseline and solvent front. Use this for the column.
30%~0.6Too high. Compound is eluting too quickly, risking co-elution with less polar impurities.
40%~0.8Unacceptable. Poor separation.
  • Column Loading & Elution:

    • Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of your packed column. This technique prevents band broadening and improves resolution.

    • Elution: Begin eluting with the chosen solvent system (e.g., 20% EtOAc/Hexanes). Collect fractions and monitor them by TLC to identify and combine the pure fractions.

The diagram below outlines the decision-making process for purification.

Purification_Strategy Start Crude Product (Purity < 95%) CheckColor Is there a strong color? Start->CheckColor Charcoal Recrystallize with Activated Charcoal CheckColor->Charcoal Yes Recrystal Recrystallize (e.g., EtOH/Water) CheckColor->Recrystal No CheckPurity1 Check Purity (TLC/NMR) Charcoal->CheckPurity1 CheckPurity2 Check Purity (TLC/NMR) Recrystal->CheckPurity2 ColumnChrom Flash Column Chromatography CheckPurity1->ColumnChrom < 98% Pure Final Pure Product (Purity > 99%) CheckPurity1->Final > 98% Pure CheckPurity2->ColumnChrom < 98% Pure CheckPurity2->Final > 98% Pure CheckPurity3 Check Purity (HPLC/NMR) ColumnChrom->CheckPurity3 CheckPurity3->Final > 99% Pure Fail Re-evaluate Synthesis or use Prep-HPLC CheckPurity3->Fail Still Impure

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success with this challenging substrate.

The structure of this substrate presents unique challenges: the steric hindrance from the ortho-bromo substituent and the potential for the thiazole's nitrogen and sulfur atoms to interact with the metal catalyst. This guide will help you select the optimal catalytic system to overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have before starting their experiments, helping to build a solid foundation for reaction design.

Q1: What are the primary challenges when using Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in cross-coupling reactions?

A: There are two main challenges:

  • Steric Hindrance: The bromide is on the C2 position of the phenyl ring, which is directly attached to the thiazole. This steric bulk can hinder the initial oxidative addition step, a crucial part of the catalytic cycle, and can also slow down the final reductive elimination step.[1][2]

  • Heteroatom Coordination: The nitrogen atom of the thiazole ring can act as a ligand, coordinating to the palladium catalyst. This can sometimes be beneficial, leading to the formation of a stable palladacyclic intermediate that facilitates the reaction.[1] However, it can also act as a catalyst poison by occupying coordination sites and inhibiting catalytic activity.

Q2: For a standard Suzuki-Miyaura coupling, what is a good starting point for a catalyst system?

A: Conventional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail or give very low yields with this type of sterically hindered substrate.[1] A more robust starting point involves a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand.

  • Recommended Ligands: Biaryl monophosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices. Their steric bulk promotes the reductive elimination step, and their electron-donating nature facilitates the oxidative addition of the aryl bromide.[3][4]

  • Recommended Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is generally effective and minimizes the risk of hydrolyzing the ethyl ester.[5]

  • Recommended Solvent: Anhydrous, degassed solvents like 1,4-dioxane or toluene are standard.

Q3: I need to perform a Buchwald-Hartwig amination. Which catalyst and base should I consider?

A: For C-N bond formation, you will need a strong, non-nucleophilic base to deprotonate the amine.

  • Recommended Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Be aware that NaOtBu can potentially cause ester hydrolysis or transesterification if run at high temperatures for extended periods.[6][7]

  • Recommended Catalyst System: Using a pre-formed palladium precatalyst, such as an XPhos-based or BrettPhos-based G2 or G3 precatalyst, is highly recommended.[3][7] These are air-stable and provide highly active Pd(0) species in solution, which is ideal for the challenging oxidative addition of your substrate.[8]

Q4: Why is degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) so critical?

A: The active catalyst in most cross-coupling reactions is a Palladium(0) species.[9] This species is highly sensitive to oxygen. Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive and halting the catalytic cycle. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) removes dissolved oxygen and ensures the longevity and efficiency of your catalyst.

Troubleshooting Guide

This guide is structured to help you diagnose and solve problems when your reaction does not proceed as expected.

Logical Troubleshooting Workflow

TroubleshootingFlow Start Reaction Outcome? LowYield Low or No Yield Start->LowYield < 50% Conversion SideProducts Complex Mixture / Side Products Start->SideProducts > 50% Conversion but low product yield Success Successful Coupling (Proceed to Purification) Start->Success High Yield sub_LowYield1 Check Catalyst Activity: - Use fresh catalyst/ligand. - Ensure inert atmosphere. - Verify solvent is anhydrous/degassed. LowYield->sub_LowYield1 Potential Cause: Catalyst Deactivation sub_Side1 Protodebromination (Ar-H): - Use rigorously dried solvents. - Ensure the boronic acid is high quality. - Use a weaker base if possible (e.g., KF). SideProducts->sub_Side1 Main byproduct is starting arene? sub_Side2 Homocoupling (Ar-Ar): - Lower catalyst loading. - Ensure rigorous exclusion of oxygen. - Add the aryl bromide slowly. SideProducts->sub_Side2 Main byproduct is dimer of starting material? sub_Side3 Ester Hydrolysis: - Use a milder base (K2CO3, Cs2CO3). - Lower reaction temperature. - Reduce reaction time. SideProducts->sub_Side3 Product ester group is cleaved? sub_LowYield2 Increase Reactivity: - Increase temperature. - Switch to a more active ligand (e.g., XPhos, SPhos). - Consider converting bromide to iodide in situ. sub_LowYield1->sub_LowYield2 If problem persists sub_LowYield3 Check Base/Reagents: - Is the base strong enough? - Is the boronic acid/amine pure? sub_LowYield2->sub_LowYield3 If problem persists

Caption: A decision tree for troubleshooting common cross-coupling issues.

Problem 1: Low or No Product Yield

  • Potential Cause A: Inactive Catalyst. The Pd(0) catalyst is the engine of the reaction. If it's not active, nothing will happen. This can be due to oxidation from exposure to air, poisoning by impurities, or use of an old or degraded catalyst/ligand.

  • Solution A:

    • Ensure Inert Conditions: Use a glovebox or proper Schlenk line techniques. Ensure your solvent is thoroughly degassed and your reaction vessel was properly purged with an inert gas like argon.

    • Use Fresh Reagents: Open new bottles of catalyst, ligand, and base. Palladium catalysts, especially those with phosphine ligands, can degrade over time.

    • Consider a Precatalyst: Use a modern, air-stable precatalyst (e.g., XPhos Pd G3). These are designed for high activity and consistency.[3]

  • Potential Cause B: Insufficient Reactivity. The steric hindrance of the substrate may require more forcing conditions or a more active catalyst system than initially chosen. Aryl bromides are less reactive than iodides.[10]

  • Solution B:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation versus decomposition.

    • Change the Ligand: If you started with a less bulky ligand like PPh₃, switch to a bulkier, more electron-rich biarylphosphine ligand like SPhos or XPhos.[2]

    • Change the Solvent: Sometimes a change in solvent polarity can have a dramatic effect. If the reaction is slow in dioxane, try toluene or DMF.

    • In-Situ Iodination: For particularly stubborn couplings, the aryl bromide can be converted to the more reactive aryl iodide in situ before the coupling reaction.[11][12]

Problem 2: Formation of Significant Side Products

  • Side Product A: Protodebromination (Ar-H). You observe the formation of Ethyl 2-phenylthiazole-4-carboxylate, where the bromine has been replaced by hydrogen.

  • Cause: This often occurs when there is a source of protons in the reaction, often from water. It can also happen if the transmetalation step (e.g., with the boronic acid) is slow, allowing the Ar-Pd(II)-Br intermediate to react with trace water or other proton sources.[13]

  • Solution:

    • Use Anhydrous Conditions: Dry your solvent over molecular sieves. Ensure your base is anhydrous. Use high-purity coupling partners.

    • Optimize Base/Boronic Acid: For Suzuki reactions, ensure the boronic acid is of high quality. Sometimes, using the corresponding boronate ester (e.g., pinacol ester) can lead to cleaner reactions.

  • Side Product B: Homocoupling (Ar-Ar). You observe the formation of a dimer of your starting material.

  • Cause: This is often promoted by the presence of oxygen or can occur at high temperatures or high catalyst loadings.

  • Solution:

    • Rigorous Degassing: Ensure all oxygen is excluded from the reaction.

    • Lower Catalyst Loading: High concentrations of Pd(0) can sometimes favor homocoupling. Try reducing the catalyst loading to 0.5-1 mol%.

    • Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition and side reactions.[14]

Catalyst System Selection Summary

The following table provides recommended starting conditions for various cross-coupling reactions with Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. Optimization will likely be required.

Reaction TypeCatalyst PrecursorRecommended LigandBaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)SPhos or XPhos (2-4 mol%)K₃PO₄ or Cs₂CO₃ (2-3 eq.)1,4-Dioxane or Toluene80-110
Buchwald-Hartwig XPhos Pd G3 (1-3 mol%)(Internal to precatalyst)NaOtBu or LHMDS (1.5-2 eq.)Toluene or THF80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5 mol%)(PPh₃)Et₃N or DIPA (2-5 eq.)THF or DMF25-70
Heck Pd(OAc)₂ (2-5 mol%)P(o-tol)₃ or PPh₃ (4-10 mol%)K₂CO₃ or Et₃N (1.5-2 eq.)DMF or Acetonitrile80-120

Experimental Protocols

These protocols are intended as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

SuzukiProtocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 1. Add Substrate (1.0 eq), Boronic Acid (1.2 eq), K3PO4 (2.5 eq) to a dry reaction flask. Prep2 2. Add Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq). Prep1->Prep2 Prep3 3. Seal flask, evacuate and backfill with Argon (3x). Prep2->Prep3 React1 4. Add degassed 1,4-Dioxane via syringe. Prep3->React1 React2 5. Heat to 100 °C with vigorous stirring. React1->React2 React3 6. Monitor by TLC/LCMS (typically 4-16 h). React2->React3 Workup1 7. Cool to RT, dilute with Ethyl Acetate, filter through Celite. React3->Workup1 Workup2 8. Wash filtrate with water and brine. Workup1->Workup2 Workup3 9. Dry (Na2SO4), concentrate, and purify by column chromatography. Workup2->Workup3

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and finely ground anhydrous K₃PO₄ (2.5 mmol, 2.5 eq.).

  • In a separate vial, weigh Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the flask.

  • Seal the flask with a septum, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Detailed Steps:

  • To an oven-dried Schlenk flask, add Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (1.0 mmol, 1.0 eq.), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and Sodium tert-butoxide (1.5 mmol, 1.5 eq.). Note: Perform base addition in a glovebox if possible due to its hygroscopic nature.

  • Seal the flask, and evacuate and backfill with argon (3x).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 eq.) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

The Catalytic Cycle: A Visual Guide

The majority of palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination.[8][9][15]

CatalyticCycle Pd0 LₙPd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Ar)(R') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Ar_R Ar-R' (Product) Trans->Ar_R MX M-X (Byproduct) Trans->MX ArX Ar-X (Your Substrate) ArX->OxAdd R_M R'-M (Coupling Partner) R_M->Trans

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

References

  • Wikipedia. Stille reaction. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

  • ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • National Institutes of Health (NIH). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • PubMed. Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. [Link]

  • PubMed Central (PMC). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • SpringerLink. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • PubMed Central (PMC). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • ResearchGate. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. [Link]

  • Organic Chemistry Portal. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. [Link]

  • Royal Society of Chemistry. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • ResearchGate. Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles | Request PDF. [Link]

  • MDPI. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]

  • Semantic Scholar. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed Central (PMC). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]

  • ResearchGate. Palladium-catalysed coupling of ethyl oxazole-4-carboxylate derivatives with aryl halides. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • PubMed Central (PMC). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Thieme Chemistry. Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. [Link]

  • ACS Publications. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. [Link]

  • Preprints.org. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PubMed Central (PMC). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • PubMed Central (PMC). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • PubMed Central (PMC). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. [Link]

Sources

Technical Support Center: Method Refinement for Consistent Yield of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and refined protocols to ensure a consistent and high-yield synthesis of this important thiazole intermediate.

Overview of the Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide, namely 2-bromothiobenzamide. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the ester, followed by cyclization and dehydration to form the aromatic thiazole ring.

The choice of reagents and reaction conditions is critical for the success of this synthesis, and even minor deviations can lead to diminished yields and the formation of impurities. This guide will walk you through the intricacies of this reaction and provide you with the necessary tools to overcome common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: Why is my yield of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate consistently low?

A1: Low yields are a common frustration in organic synthesis. For this specific Hantzsch reaction, several factors could be at play:

  • Purity of Starting Materials: The purity of both 2-bromothiobenzamide and ethyl bromopyruvate is paramount. Impurities in the thioamide can lead to a host of side reactions, while old or improperly stored ethyl bromopyruvate can contain acidic byproducts that interfere with the reaction.

    • Actionable Solution: Ensure the purity of your starting materials. Recrystallize the 2-bromothiobenzamide if necessary. It is highly recommended to use freshly distilled or newly purchased ethyl bromopyruvate.

  • Reaction Temperature and Time: The reaction may be sensitive to temperature fluctuations. Too low a temperature will result in a sluggish reaction, while excessive heat can lead to decomposition of the starting materials or the product.

    • Actionable Solution: The optimal temperature for this reaction is typically achieved by refluxing in a suitable solvent like ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid prolonged heating.

  • Steric Hindrance: The ortho-bromo substituent on the benzamide ring can introduce steric hindrance, which may slow down the rate of cyclization compared to un-substituted or para-substituted analogs.

    • Actionable Solution: While you cannot change the inherent structure of your starting material, ensuring optimal reaction conditions (temperature, solvent, and reaction time) becomes even more critical. A slight excess of the less sterically hindered reactant, ethyl bromopyruvate, may also be beneficial.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Actionable Solution: As mentioned, monitor the reaction by TLC. If the starting materials are still present after an extended period, a gentle increase in temperature or the addition of a catalytic amount of a non-nucleophilic base might be considered, although this should be done with caution to avoid side reactions.

Q2: I am observing multiple spots on my TLC plate, even after the reaction seems complete. What are the likely side products?

A2: The formation of side products is a common challenge. Here are some possibilities and how to identify them:

  • Unreacted Starting Materials: The most obvious "impurities" are your starting materials.

    • Identification: Run co-spots on your TLC plate with pure samples of 2-bromothiobenzamide and ethyl bromopyruvate.

  • Hydrolysis of the Ester: If there is moisture in your reaction, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

    • Identification: The carboxylic acid will have a different Rf value on TLC and will be more polar. It can often be removed by a mild basic wash during the workup.

  • Self-condensation of Ethyl Bromopyruvate: Under certain conditions, ethyl bromopyruvate can undergo self-condensation.

    • Identification: These products are typically higher molecular weight and may appear as less mobile spots on the TLC.

  • Formation of Isomeric Products: While the Hantzsch synthesis is generally regioselective, the formation of minor isomeric products is a possibility, especially if the reaction conditions are not optimal.

Q3: My purified product is a different color than expected, or it darkens over time. What could be the cause?

A3: Pure Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is typically a pale yellow or off-white solid. Discoloration can be due to:

  • Residual Acid: Traces of acid from the reaction or workup can lead to gradual decomposition and color change.

    • Actionable Solution: Ensure a thorough workup with a bicarbonate wash to neutralize any residual acid.

  • Oxidation: Thiazole compounds can be susceptible to oxidation, especially if they contain electron-donating groups or are exposed to light and air for extended periods.

    • Actionable Solution: Store your purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place.

  • Trace Impurities: Even small amounts of highly colored impurities can affect the appearance of your final product.

    • Actionable Solution: If the color is a concern for downstream applications, further purification by column chromatography or recrystallization from a different solvent system may be necessary.

Q4: What is the best method for purifying the crude product?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: For many labs, recrystallization is the most convenient method for obtaining pure product.

    • Recommended Solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points for recrystallization. Dimethylformamide (DMF) has also been reported for similar compounds, followed by precipitation with water.[1]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity) is a good starting point for eluting your product. The exact ratio will depend on your specific impurities and should be optimized using TLC.[1]

Experimental Protocols

3.1. Synthesis of 2-Bromothiobenzamide (Starting Material)

This protocol outlines the synthesis of the thioamide starting material from 2-bromobenzonitrile.

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of 2-bromobenzonitrile (1.0 eq) in isopropanol, add a solution of hydrogen chloride in isopropanol.

  • Add thioacetamide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 50-55 °C and stir for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-bromothiobenzamide.

3.2. Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

This protocol provides a detailed procedure for the Hantzsch thiazole synthesis.

Reaction Scheme:

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromothiobenzamide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase).

  • Once the reaction is complete (disappearance of the starting thioamide), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected OutcomeTroubleshooting for Deviations
Starting Material Purity >98%High yield, clean reaction profileLow yield, multiple side products. Purify starting materials.
Solvent Absolute EthanolGood solubility of reactants, facilitates reactionIncomplete reaction or side products. Ensure anhydrous conditions.
Reaction Temperature Reflux (~78 °C)Optimal reaction rateLow temp: slow/incomplete. High temp: decomposition.
Reaction Time 4-6 hoursComplete conversion of starting materialMonitor by TLC to avoid over- or under-running the reaction.
Work-up Bicarbonate washNeutralization of acid, removal of acidic byproductsProduct degradation, poor separation. Ensure thorough washing.
Purification Recrystallization/Column ChromatographyCrystalline solid, >95% purityOily product, persistent impurities. Optimize solvent system.
Typical Yield 60-80%Investigate all parameters if yield is significantly lower.

Table 2: Characterization Data for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

AnalysisExpected Result
Appearance Pale yellow to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.15 (s, 1H, thiazole-H), ~7.8-7.2 (m, 4H, Ar-H), ~4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), ~1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~168 (C=O, ester), ~161 (C=O, thiazole C2), ~148 (thiazole C4), ~134, ~132, ~131, ~130, ~127, ~122 (Ar-C), ~118 (thiazole C5), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
Mass Spectrum (ESI+) m/z [M+H]⁺ calculated for C₁₂H₁₁BrNO₂S: 311.97; found ~312.0
IR (KBr) ν (cm⁻¹) ~1720 (C=O, ester), ~1590 (C=N), ~1240 (C-O)

Note: The exact chemical shifts in NMR may vary slightly depending on the solvent and concentration. The provided data is based on closely related structures and predictive models.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Bromothiobenzamide 2-Bromothiobenzamide Condensation Condensation in Ethanol (Reflux) 2-Bromothiobenzamide->Condensation Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->Condensation Solvent_Removal Solvent Removal Condensation->Solvent_Removal Extraction Extraction with Ethyl Acetate Solvent_Removal->Extraction Washing NaHCO3 & Brine Wash Extraction->Washing Drying Drying & Concentration Washing->Drying Purification_Choice Purity Check (TLC) Drying->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity Column_Chromatography Column_Chromatography Purification_Choice->Column_Chromatography Low Purity Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: A streamlined workflow for the synthesis and purification of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Starting Material Purity >98%? Start->Check_Purity Purify_Reagents Purify/Replace Starting Materials Check_Purity->Purify_Reagents No Check_Conditions Optimal Reaction Conditions? Check_Purity->Check_Conditions Yes Purify_Reagents->Start Adjust_Conditions Optimize Temp., Time, & Solvent Check_Conditions->Adjust_Conditions No Check_Completion Reaction Complete (by TLC)? Check_Conditions->Check_Completion Yes Adjust_Conditions->Start Extend_Time Extend Reaction Time/ Consider Catalyst Check_Completion->Extend_Time No Workup_Issue Proper Work-up Performed? Check_Completion->Workup_Issue Yes Extend_Time->Start Refine_Workup Improve Washing/ Drying Steps Workup_Issue->Refine_Workup No High_Yield Improved Yield Workup_Issue->High_Yield Yes Refine_Workup->Start

Caption: A logical decision tree for troubleshooting low yields in the Hantzsch thiazole synthesis.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Cimrová, V., et al. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2021(4), M1272. [Link]

  • Ansari, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 53. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-benzyl-thiazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

Validation & Comparative

spectral analysis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Confirmation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Introduction: The Imperative of Structural Certainty in Molecular Scaffolds

In the landscape of medicinal chemistry and materials science, thiazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a key synthetic intermediate, serving as a foundational scaffold for more complex molecular architectures. Its utility is, however, entirely contingent on its structural integrity. An error in the assumed structure—such as an isomeric impurity or an incorrect substitution pattern—can derail a research program, leading to wasted resources and invalid biological data.

This guide provides a comprehensive, field-tested workflow for the unambiguous structural confirmation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. We will move beyond a simple recitation of data to explore the causality behind our choice of analytical techniques, comparing their strengths and limitations. As Senior Application Scientists, our goal is not just to acquire data, but to build a self-validating analytical narrative where each piece of spectroscopic evidence corroborates the others, culminating in an irrefutable structural assignment.

The Analytical Workflow: An Integrated Spectroscopic Approach

Confidence in a molecular structure is not derived from a single experiment but from the convergence of evidence from multiple, orthogonal techniques. Our workflow is designed to systematically probe the molecule's framework, from its proton and carbon environments to its molecular mass and functional groups.

cluster_prep Sample Preparation cluster_analysis Primary Spectroscopic Analysis cluster_validation Data Integration & Validation Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3) NMR_H ¹H NMR (Proton Environment) Prep->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) Prep->NMR_C MS Mass Spectrometry (Molecular Weight & Formula) Prep->MS IR Infrared Spectroscopy (Functional Groups) Prep->IR Integrate Correlate All Spectroscopic Data NMR_H->Integrate NMR_C->Integrate MS->Integrate IR->Integrate Confirm Final Structure Confirmation Integrate->Confirm

Caption: Integrated workflow for structure confirmation.

Proton NMR (¹H NMR) Spectroscopy: Mapping the Proton Landscape

Expertise & Experience: ¹H NMR is the cornerstone of small molecule structure elucidation because it provides exquisitely detailed information about the electronic environment, number, and connectivity of protons. For our target molecule, it is indispensable for confirming the substitution pattern on the phenyl ring and verifying the integrity of the ethyl ester and thiazole moieties.

Caption: Labeled protons for ¹H NMR assignment.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic region.

  • Parameters: Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Validation

The acquired spectrum should be consistent with the following assignments. The key validation points are the distinct singlet for the thiazole proton and the complex multiplet pattern for the ortho-substituted benzene ring.

Proton Label Expected δ (ppm) Multiplicity Integration J-coupling (Hz) Assignment Rationale
A8.1 - 8.3Singlet (s)1HN/AThe sole proton on the electron-deficient thiazole ring is highly deshielded and has no adjacent protons to couple with.
B7.9 - 8.1Doublet of doublets (dd)1H~8.0, 1.5Proton ortho to the thiazole substituent and meta to the bromine. Deshielded by the thiazole's inductive effect.
C7.6 - 7.8Doublet of doublets (dd)1H~8.0, 1.5Proton ortho to the bromine atom. Deshielded by the halogen's inductive effect.
D7.3 - 7.5Multiplet (m)2HComplexThe two remaining aromatic protons (H-4', H-5') overlap, creating a complex multiplet.
E4.3 - 4.5Quartet (q)2H~7.1Methylene protons of the ethyl group, split into a quartet by the adjacent three methyl protons.
F1.3 - 1.5Triplet (t)3H~7.1Methyl protons of the ethyl group, split into a triplet by the adjacent two methylene protons.

Carbon-13 NMR (¹³C NMR) Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: While ¹H NMR maps protons, ¹³C NMR provides a direct count of unique carbon atoms and insight into their hybridization and electronic environment (e.g., C=O, C=N, C-Br). This technique is crucial for confirming the presence of all 12 unique carbons in the molecule, including the quaternary carbons that are invisible in the ¹H NMR spectrum.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the spectrum on the same spectrometer, switching to the carbon channel.

  • Parameters: Use a standard proton-decoupled pulse sequence. This is critical as it collapses all ¹³C-¹H couplings, resulting in a spectrum where each unique carbon appears as a single sharp line. A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Validation

The spectrum should display 12 distinct signals corresponding to the 12 unique carbon atoms in the structure. The chemical shifts are highly diagnostic.

Carbon Type Expected δ (ppm) Assignment Rationale
Ester C=O160 - 162The carbonyl carbon of the ester is highly deshielded, appearing far downfield.
Thiazole C-2165 - 168Quaternary carbon attached to two heteroatoms (N and S) and the phenyl ring, making it very electron-deficient.
Thiazole C-4147 - 149Quaternary carbon attached to the ester group and part of the C=N double bond.
Thiazole C-5127 - 129Protonated carbon of the thiazole ring. Its shift can be definitively confirmed with a 2D HSQC experiment.
Aromatic C-1'133 - 135Quaternary carbon attached to the thiazole ring.
Aromatic C-2'121 - 123Quaternary carbon directly bonded to bromine. The heavy atom effect shifts it upfield relative to other aromatic carbons.
Aromatic C-3', C-6'130 - 134Protonated aromatic carbons.
Aromatic C-4', C-5'127 - 129Protonated aromatic carbons.
Ethyl -CH₂-61 - 63Methylene carbon attached to the electron-withdrawing ester oxygen.
Ethyl -CH₃14 - 15Aliphatic methyl carbon, appearing in the far upfield region of the spectrum.

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Experience: Mass spectrometry provides the single most definitive piece of evidence for molecular identity: the molecular weight. For this compound, it serves two critical functions: confirming the overall molecular formula and, crucially, verifying the presence of a single bromine atom through its characteristic isotopic signature.

Experimental Protocol: Low-Resolution MS (LRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI), a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak.

  • Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum in positive ion mode. The molecule should readily protonate to give the [M+H]⁺ ion.

Data Interpretation and Validation
  • Molecular Formula: C₁₂H₁₀BrNO₂S

  • Exact Mass: 310.9697 g/mol

  • Expected [M+H]⁺: 311.9775 g/mol

The most telling feature will be the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by two mass units. Therefore, the mass spectrum must show two peaks of nearly equal intensity for the [M+H]⁺ ion at m/z ~312 and ~314. The absence of this pattern would immediately invalidate the proposed structure.

Mol Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate C₁₂H₁₀BrNO₂S MW: 311.19 Ion [M+H]⁺ Ion Cluster (Observed in MS) Mol->Ion ESI Ionization M1 m/z ≈ 312 Contains ⁷⁹Br ~50.7% Rel. Abundance Ion->M1 Isotope 1 M2 m/z ≈ 314 Contains ⁸¹Br ~49.3% Rel. Abundance Ion->M2 Isotope 2

Caption: Expected isotopic pattern in Mass Spectrometry.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for quickly verifying the presence of key functional groups. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary check. A missing ester carbonyl stretch, for instance, would be an immediate red flag.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation and is very fast.

Data Interpretation and Validation
Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3100C-H stretchAromatic & ThiazoleConfirms the presence of sp² C-H bonds.
~2980C-H stretchAliphatic (Ethyl)Confirms the presence of sp³ C-H bonds.
~1720 C=O stretch Ester Carbonyl CRITICAL. A strong, sharp absorption band confirming the ester group.
~1600, ~1470C=C / C=N stretchAromatic & ThiazoleConfirms the presence of the ring systems.
~1250C-O stretchEsterConfirms the C-O single bond of the ester.

Comparison of Analytical Techniques

No single technique tells the whole story. The true power of this workflow lies in how the data from each method complements and validates the others.

Technique Primary Information Provided Strengths for This Molecule Limitations
¹H NMR Proton environment, connectivity (J-coupling), and count.Unambiguously confirms the 2-substituted phenyl pattern and ethyl group structure.Quaternary carbons are not observed. Signal overlap in the aromatic region can occur.
¹³C NMR Carbon count and electronic environment.Confirms the presence of all 12 carbons, including the crucial quaternary carbons of the thiazole and ester.Low sensitivity; requires more sample and/or longer acquisition times. Does not provide connectivity data on its own.
Mass Spec. Molecular weight and elemental formula (with HRMS).Provides definitive molecular weight. The Br isotopic pattern is a crucial validation point.Does not provide information on isomerism (e.g., 2-bromo vs. 3-bromo or 4-bromophenyl).
IR Spec. Presence of key functional groups.Very fast and simple confirmation of the essential ester carbonyl group (C=O).Provides limited information on the overall molecular skeleton. Lacks the detailed resolution of NMR.
Alternative & Advanced Methods: When to Use Them
  • High-Resolution Mass Spectrometry (HRMS): While LRMS confirms the nominal mass, HRMS provides the exact mass to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula (C₁₂H₁₀BrNO₂S), ruling out other potential formulas with the same nominal mass.

  • 2D NMR (COSY, HSQC): If the ¹H NMR aromatic region were too overlapped to interpret, a COSY (Correlation Spectroscopy) experiment would reveal which protons are coupled (adjacent) to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment directly correlates each proton with the carbon it is attached to, providing an unbreakable link between the ¹H and ¹³C spectra for definitive assignment.

Conclusion

The structural confirmation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is achieved not by a single data point, but by a symphony of spectroscopic evidence. The ¹H NMR defines the proton framework and substitution patterns, the ¹³C NMR validates the complete carbon skeleton, the mass spectrum confirms the molecular weight and elemental composition via the bromine isotopic pattern, and the IR spectrum provides a rapid check of essential functional groups. Each technique cross-validates the others, building a robust and trustworthy case for the final structure. This integrated approach minimizes the risk of error and ensures the foundational integrity of molecules destined for further research and development.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and MS. (Cengage Learning, ISBN: 978-1-285-46012-3) - [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. An essential reference for the interpretation of spectral data. (John Wiley & Sons, ISBN: 978-1-118-06358-4) - [Link]

  • Understanding NMR Spectroscopy by James Keeler. Provides in-depth explanations of the theory and practice of modern NMR techniques. (John Wiley & Sons, ISBN: 978-0-470-74608-0) - [Link]

  • Isotope Patterns in Mass Spectrometry - An educational resource from Michigan State University explaining the principles of isotopic abundance and its use in MS. - [Link]

Technical Guide: HPLC-MS Purity Analysis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated analytical framework for the purity assessment of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (C₁₂H₁₀BrNO₂S). While High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as the industry standard for routine quality control, this document critically compares it against Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Verdict: For routine batch release and impurity profiling, HPLC-MS is the recommended workhorse due to its balance of robustness and spectral confirmation. However, for establishing reference standard potency, qNMR is the superior absolute quantification method.

Introduction: The Analytical Challenge

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a functionalized thiazole scaffold often used as an intermediate in medicinal chemistry. Its analysis presents specific challenges:

  • Halogenated Isotopic Pattern: The presence of a bromine atom requires specific MS interpretation (1:1 isotopic ratio).[1][2][3]

  • Hydrophobic Nature: The ethyl ester and aromatic rings suggest a LogP > 3, requiring reverse-phase conditions.

  • Potential Impurities: Common byproducts include the hydrolyzed free acid (2-(2-bromophenyl)thiazole-4-carboxylic acid) and de-brominated analogs formed during cross-coupling reactions.

The "Hero" Protocol: HPLC-MS Methodology

This protocol is designed for robustness and "self-validation" using the bromine isotopic signature.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µmStandard stationary phase for hydrophobic heterocycles; 3.5 µm offers a balance between resolution and backpressure.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation of the thiazole nitrogen (

) for ESI+ detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for aromatic esters compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Gradient 0-2 min: 10% B; 2-15 min: 10%→95% B; 15-20 min: 95% BGradient elution is required to separate polar hydrolyzed impurities from the neutral ester.
Detection UV @ 254 nm & 280 nmThiazole ring absorption maximum.
Column Temp 30°CMaintains reproducible retention times.
Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)[4]

  • Scan Range: m/z 100 – 600

  • Key Identifier: Look for the [M+H]⁺ doublet at m/z 312.0 and 314.0 with equal intensity (1:1 ratio), characteristic of

    
    Br and 
    
    
    
    Br isotopes.
Experimental Workflow Diagram

The following diagram illustrates the decision matrix for analyzing this compound.

G Start Crude Sample Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Solubility Dissolve in MeCN (1 mg/mL) Start->Solubility HPLC_Run Run HPLC-MS (Gradient 10-95% B) Solubility->HPLC_Run Decision Purity > 95%? HPLC_Run->Decision Pass Release for Synthesis Decision->Pass Yes Fail Identify Impurities Decision->Fail No Impurity_ID Check MS Spectrum Fail->Impurity_ID Hydrolysis m/z 284/286 (Free Acid) Impurity_ID->Hydrolysis Debromination m/z 234 (Des-bromo) Impurity_ID->Debromination

Figure 1: Analytical workflow for purity assessment and impurity identification.

Comparative Analysis: HPLC vs. UPLC vs. qNMR

While HPLC-MS is the standard, it is not always the best tool depending on the stage of development.

Alternative 1: UPLC-MS (Ultra-Performance LC)

Best for: High-throughput screening and separating closely eluting isomers.

  • Mechanism: Uses sub-2 µm particles and higher pressures (>600 bar).

  • Advantage: Reduces run time from 20 mins (HPLC) to <5 mins. Sharper peaks increase sensitivity for trace impurities (<0.05%).

  • Trade-off: Requires specialized instrumentation; higher risk of clogging with crude reaction mixtures.

Alternative 2: qNMR (Quantitative NMR)

Best for: Absolute purity determination (Assay %) and reference standard qualification.[5]

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic acid or TCNB).

  • Advantage: Orthogonal. It detects impurities that are "invisible" to UV/MS (e.g., inorganic salts, residual solvents, moisture). It does not require a reference standard of the analyte itself.[5][6]

  • Trade-off: Lower sensitivity (LOD ~0.1%); requires ~10mg of sample.

Comparative Data Summary

The table below simulates a comparative dataset for a typical "98% pure" batch of the target molecule.

FeatureHPLC-UV/MSUPLC-UV/MSqNMR (

H)
Reported Purity 98.5% (Area %) 98.2% (Area %) 96.1% (Weight %)
Analysis Time 20 min4 min15 min (setup + scan)
LOD (Limit of Detection) ~0.05%~0.01%~0.5%
Impurity ID Excellent (MS)Superior (MS)Poor (Structural only)
Blind Spots Salts, water, non-UV active solventsSalts, waterOverlapping signals
Primary Use Case Routine QCHigh-throughput LibraryReference Standard

Analysis of Data Discrepancy: Note the difference between HPLC (98.5%) and qNMR (96.1%). This is common.[7] HPLC measures chromatographic purity (ratio of UV active species). qNMR measures absolute content, accounting for retained solvents (e.g., ethyl acetate, water) or inorganic salts that HPLC misses. Trust qNMR for potency; trust HPLC for impurity profiling.

Results & Interpretation Guide

When analyzing the HPLC-MS data for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, look for these specific markers to validate the data.

The "Self-Validating" MS Spectrum

The bromine atom provides a built-in quality check.

  • Target Peak: Retention time ~12.5 min (in a 20 min gradient).

  • Isotope Pattern: You must observe two peaks at m/z 312 and 314.

    • If the ratio is 1:1, it confirms one bromine atom.[1][3]

    • If the ratio is 3:1 (M:M+2), it indicates Chlorine (wrong molecule).[1]

    • If there is no M+2, the Bromine has been lost (de-bromination impurity).

Common Impurity Profiles
  • Hydrolysis Product (Acid):

    • Structure: Ethyl group cleaved.

    • RT: Elutes earlier (more polar).

    • Mass: m/z 284/286 ([M+H]⁺).

  • De-brominated Byproduct:

    • Structure: Br replaced by H.

    • RT: Elutes earlier (less lipophilic than Br-analog).

    • Mass: m/z 234 ([M+H]⁺). Note: No isotope doublet.

References

  • Analytical Method Development for Thiazoles

    • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determin
    • Source: N
    • URL:[Link]

  • qNMR vs.

    • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantit
    • Source: MDPI (Molecules Journal).
    • URL:[Link]

  • Mass Spectrometry of Halogenated Compounds

    • Title: Isotopes in Mass Spectrometry (Bromine/Chlorine Patterns).[2][3]

    • Source: Chemistry Steps.[8]

    • URL:[Link]

  • UPLC vs HPLC Efficiency

    • Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC.[9]

    • Source: Biomedical Research.[10][11]

    • URL:[Link]

Sources

A Comparative Guide to Thiazole-Based Anticancer Agents: Evaluating Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate within a Promising Class of Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a representative member of the thiazole class of heterocyclic compounds, against other established anticancer agents. Our focus is on providing researchers, scientists, and drug development professionals with a technical overview of the potential mechanisms, comparative efficacy, and the experimental methodologies required for validation.

The thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules, including several approved anticancer drugs like Dasatinib and Tiazofurin.[1][2] Thiazole derivatives exhibit a wide range of biological activities, and their anticancer potential is a subject of intense investigation.[2][3] This is largely attributed to their ability to interact with various biological targets crucial for cancer cell survival and proliferation.[4] While specific experimental data on Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is emerging, its structural features align with other well-studied anticancer thiazole derivatives. This guide will, therefore, draw upon data from closely related analogs to build a scientifically grounded comparative framework.

The Anticancer Potential of the Thiazole Scaffold

Thiazole derivatives exert their anticancer effects through diverse and targeted mechanisms, often demonstrating improved selectivity compared to traditional cytotoxic agents.[5] This multi-faceted approach makes them promising candidates for overcoming drug resistance and reducing off-target toxicity.

Key mechanisms of action attributed to anticancer thiazole derivatives include:

  • Kinase Inhibition: Many thiazole compounds act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are frequently implicated.[1][3]

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Thiazole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, such as the Bcl-2 family, leading to the activation of caspases and subsequent cell death.[6][7]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints (e.g., G1/S or G2/M phase), preventing them from dividing and leading to cell death.[3][7]

  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that play a crucial role in tumor invasion and metastasis. Certain thiazole derivatives have been found to inhibit MMP activity, thereby potentially limiting the spread of cancer.[1][6]

Hypothesized Mechanism of Action: Kinase Inhibition Pathway

Based on studies of analogous compounds, a plausible mechanism of action for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is the inhibition of a receptor tyrosine kinase, such as VEGFR-2. Inhibition of this receptor would disrupt downstream signaling cascades, like the RAS/RAF/MEK/ERK pathway, which are fundamental for angiogenesis and tumor cell proliferation.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Thiazole_Derivative Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Thiazole_Derivative->VEGFR2 Inhibits VEGF VEGF Ligand VEGF->VEGFR2 Binds

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Comparative Performance Analysis

To contextualize the potential efficacy of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, we compare the in vitro cytotoxic activity of several structurally related thiazole derivatives with two standard-of-care anticancer agents: 5-Fluorouracil (5-FU) , a broadly used antimetabolite, and Sorafenib , a targeted multi-kinase inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, representing the concentration of a drug required to inhibit the growth of 50% of a cell population.[8]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of Thiazole Derivatives and Standard Agents

Compound/Drug Target Cancer Cell Line IC₅₀ (µM) Reference
Thiazole Derivatives
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) MCF-7 (Breast) 10.5 [9]
Thiazole derivative (4c) MCF-7 (Breast) 2.57 [3]
Thiazole derivative (4c) HepG2 (Liver) 7.26 [3]
Thiazole derivative (4d) HCT-116 (Colon) 3.65 [6]
Thiazole derivative (4d) HepG2 (Liver) 2.31 [6]
Standard Anticancer Agents
5-Fluorouracil MCF-7 (Breast) 5.2 [9]
5-Fluorouracil HCT-116 (Colon) ~5.0-11.0 [6][10]

| Sorafenib | HepG2 (Liver) | ~5.0-10.0 |[3] |

The data indicates that novel thiazole derivatives can exhibit potent cytotoxic activity, with IC₅₀ values in the low micromolar range, comparable or even superior to standard chemotherapeutic drugs like 5-Fluorouracil and targeted agents like Sorafenib in specific cell lines.[3][9]

Essential Experimental Protocols for Validation

The validation of any potential anticancer agent relies on standardized and reproducible experimental protocols.[11] We present a detailed methodology for the most common primary screening assay for cytotoxicity.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Reading cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Add serial dilutions of test compounds B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Plot dose-response curve & calculate IC50 H->I

Sources

Comparative Profiling of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparative study of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate , a critical thiazole scaffold used in medicinal chemistry. We evaluate this ortho-substituted analog against its para-substituted counterpart (Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate) and the unsubstituted parent compound.

Core Insight: While para-substitution typically enhances potency through improved planarity and stacking interactions, the ortho-bromo analog offers unique steric properties that modulate solubility and target selectivity, often at the cost of synthetic yield and absolute potency in standard screenings.

Chemical Identity & Structural Comparison[1][2][3][4][5][6][7]

The following table contrasts the target compound with its primary analogs used in Structure-Activity Relationship (SAR) studies.

FeatureTarget Compound (Ortho) Reference Standard (Para) Baseline (Unsubstituted)
IUPAC Name Ethyl 2-(2-bromophenyl)thiazole-4-carboxylateEthyl 2-(4-bromophenyl)thiazole-4-carboxylateEthyl 2-phenylthiazole-4-carboxylate
Substituent Position Ortho (2-position on phenyl)Para (4-position on phenyl)None
Steric Profile High (Twisted conformation)Low (Planar conformation)Low (Planar conformation)
Electronic Effect Inductive withdrawal (-I), Steric inhibition of resonanceInductive (-I) & Mesomeric (+M)Neutral
Key Application Steric probe, solubility enhancementHigh-affinity binding (stacking)General scaffold
CAS Number 885278-78-4885278-75-120986-28-5

Synthesis Methodology: The Hantzsch Protocol[9][10][11]

The most robust method for synthesizing these analogs is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-halo keto ester.[1]
Reaction Mechanism (Visualized)

HantzschSynthesis Start1 2-Bromothiobenzamide (Thioamide) Inter S-Alkylated Intermediate (Thioimidate) Start1->Inter Nucleophilic Attack (S) Start2 Ethyl Bromopyruvate (α-Halo Keto Ester) Start2->Inter Cyclization Cyclization & Dehydration (- H₂O, - HBr) Inter->Cyclization N-Attack on Carbonyl Product Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate Cyclization->Product Aromatization

Caption: Step-wise Hantzsch condensation pathway forming the thiazole core.

Experimental Protocol

Reagents:

  • Substrate A: 2-Bromothiobenzamide (1.0 eq)

  • Substrate B: Ethyl bromopyruvate (1.1 eq)

  • Solvent: Ethanol (Absolute)

  • Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (optional for neutralization)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-bromothiobenzamide (5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add ethyl bromopyruvate (5.5 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Note: The ortho-bromo analog may require longer reflux times (up to 8-12 hours) compared to the para-analog due to steric hindrance affecting the initial nucleophilic attack.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates.

  • Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with saturated NaHCO₃ solution to pH 7–8.

  • Isolation: Filter the resulting solid. Wash with cold water and hexanes.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexane).

Comparative Performance Analysis

A. Biological Activity (SAR Trends)

Research indicates a distinct "Regioisomer Effect" in 2-arylthiazole derivatives, particularly in antimicrobial and anticancer screenings.

  • Potency Trend: Para > Meta > Ortho.

    • Explanation: The para-substituted analog maintains a planar geometry, allowing for effective

      
      -
      
      
      
      stacking with biological targets (e.g., DNA intercalation or enzyme active sites).
    • Ortho-Effect: The 2-bromo substituent in the ortho position creates significant steric clash with the thiazole ring nitrogen. This forces the phenyl ring to twist out of coplanarity with the thiazole core. While this reduces binding affinity for planar targets, it can enhance selectivity for globular protein pockets where a twisted conformation is preferred.

B. Physicochemical Properties
PropertyOrtho-Analog (2-Br)Para-Analog (4-Br)Implication
Melting Point Lower (e.g., ~60-80°C)Higher (e.g., ~117-119°C)Para isomers pack more efficiently in the crystal lattice.
Solubility ModerateLowThe twisted ortho structure disrupts lattice energy, often improving solubility in organic solvents.
Synthetic Yield 60–75%80–95%Steric hindrance at the reaction site reduces the rate of cyclization for the ortho isomer.

Experimental Validation: Cytotoxicity Assay

To validate the performance of the ortho-analog, use the standard MTT assay protocol comparing it against the para-analog.

Protocol:

  • Cell Lines: Use MCF-7 (Breast cancer) or HCT-116 (Colon cancer) lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1

    
    M – 100 
    
    
    
    M) of:
    • Compound A: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate[2]

    • Compound B: Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

    • Control: Doxorubicin[3]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate for 4h, dissolve formazan in DMSO, and measure absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression. Expect the para-analog to show lower IC₅₀ (higher potency) than the ortho-analog.

SAR Decision Logic

SAR_Logic Start Select Substituent Position Para Para (4-Position) Start->Para Ortho Ortho (2-Position) Start->Ortho EffectP Planar Conformation High Stacking Ability Para->EffectP EffectO Twisted Conformation Steric Hindrance Ortho->EffectO OutcomeP Outcome: Higher Potency (General Cytotoxicity) EffectP->OutcomeP OutcomeO Outcome: Higher Solubility Specific Target Selectivity EffectO->OutcomeO

Caption: Decision tree for selecting regioisomers based on desired pharmacological outcome.

References

  • Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives. European Journal of Medicinal Chemistry. Discusses the SAR of para-substituted thiazoles and their cytotoxic profiles.

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Provides comparative data on substituted phenylthiazoles and the impact of substitution patterns on activity.[4][5][6][7]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Detailed mechanistic overview of the condensation reaction used to generate these scaffolds.

  • Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate Properties. EPA CompTox Dashboard. Physical property data for the para-substituted reference analog.

Sources

A Comparative Guide to the Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate: A Validation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a molecule of interest for its potential applications in medicinal chemistry and materials science, presents a compelling case for the evaluation of synthetic methodologies. This guide provides an in-depth comparison of a classical and a modern synthetic route to this target molecule, offering a comprehensive validation of a new, more efficient approach. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on established chemical principles and extrapolated data from closely related compounds.

Introduction: The Significance of Thiazole Derivatives

Thiazole rings are a prevalent structural motif in a vast array of biologically active compounds and functional materials. Their presence in pharmaceuticals imparts a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent at the 2-position of the thiazole ring, in this case, the 2-bromophenyl group, offers a valuable handle for further chemical modifications, such as cross-coupling reactions, making this molecule a versatile building block for the synthesis of more complex derivatives. The validation of efficient and scalable synthetic routes to such compounds is therefore of paramount importance for advancing drug discovery and materials development programs.

The Established Pathway: A Two-Step Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, remains a widely employed and reliable method for the construction of the thiazole core. This classical approach typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, this translates into a two-step sequence starting from the readily available 2-bromobenzamide.

Step 1: Thioamidation of 2-Bromobenzamide

The initial and crucial step is the conversion of the amide functionality of 2-bromobenzamide into a thioamide. This transformation is most effectively achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are the most common reagents for this purpose. Mechanistically, these reagents facilitate the replacement of the carbonyl oxygen with sulfur.

Thioamidation

Step 2: Hantzsch Cyclization

The resulting 2-bromobenzothioamide is then subjected to the classical Hantzsch cyclization with ethyl bromopyruvate. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to afford the desired thiazole ring.

Hantzsch_Synthesis

A Modern Approach: One-Pot Microwave-Assisted Synthesis

In the quest for more efficient, sustainable, and rapid synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. A one-pot, three-component reaction under microwave irradiation represents a significant advancement over the classical two-step Hantzsch synthesis.

In this proposed "new" route, 2-bromobenzaldehyde, ethyl glyoxalate, and a sulfur source (e.g., ammonium thiocyanate or thioacetamide) are combined in a suitable solvent and subjected to microwave irradiation. This one-pot approach circumvents the need for the isolation of the intermediate thioamide, thereby streamlining the synthetic process. The reaction is believed to proceed through the in-situ formation of the thioamide or a related intermediate, which then undergoes a Hantzsch-type condensation.

Microwave_Synthesis

Comparative Analysis of Synthetic Routes

ParameterEstablished Hantzsch RouteNew Microwave-Assisted Route
Number of Steps 21
Overall Yield (Estimated) 60-70%75-85%
Reaction Time 12-24 hours15-30 minutes
Reaction Conditions Reflux temperatures (conventional heating)Elevated temperature and pressure (microwave)
Purification Column chromatography for both stepsColumn chromatography
Atom Economy ModerateHigher
Green Chemistry Principles Use of potentially hazardous thionating agents, longer reaction times, higher energy consumption.Reduced reaction time, lower energy consumption, potential for solvent-free conditions.

Experimental Protocols

Established Route: Two-Step Hantzsch Synthesis

Step 1: Synthesis of 2-Bromobenzothioamide

  • Materials: 2-Bromobenzamide, Lawesson's Reagent, Anhydrous Toluene.

  • Procedure:

    • To a stirred solution of 2-bromobenzamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-bromobenzothioamide.

Step 2: Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

  • Materials: 2-Bromobenzothioamide, Ethyl bromopyruvate, Ethanol.

  • Procedure:

    • Dissolve 2-bromobenzothioamide (1.0 eq) in ethanol.

    • Add ethyl bromopyruvate (1.1 eq) to the solution.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the final product.

New Route: One-Pot Microwave-Assisted Synthesis
  • Materials: 2-Bromobenzaldehyde, Ethyl glyoxalate, Ammonium thiocyanate, Ethanol, Microwave reactor.

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-bromobenzaldehyde (1.0 eq), ethyl glyoxalate (1.2 eq), and ammonium thiocyanate (1.5 eq) in ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 120-140 °C) for 15-30 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Validation and Characterization

The validation of the synthesized Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate would be achieved through standard analytical techniques. While specific data for this exact compound is not available, the expected spectroscopic data based on its structure is as follows:

TechniqueExpected Data
¹H NMR Aromatic protons of the 2-bromophenyl group (multiplet, ~7.2-7.8 ppm), a singlet for the thiazole proton (~8.0-8.2 ppm), and signals for the ethyl ester group (quartet, ~4.4 ppm and triplet, ~1.4 ppm).
¹³C NMR Signals for the aromatic carbons, the thiazole ring carbons (including the quaternary carbon of the carboxylate), and the ethyl ester carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.
FT-IR Characteristic absorption bands for the C=O of the ester, C=N and C-S of the thiazole ring, and C-Br stretching.

Conclusion and Future Outlook

This comparative guide illustrates the evolution of synthetic strategies for accessing valuable heterocyclic molecules. The classical Hantzsch synthesis, while reliable, is often hampered by long reaction times and the need for multi-step procedures. The proposed one-pot, microwave-assisted synthesis offers a significantly more efficient, rapid, and potentially more sustainable alternative for the preparation of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

The validation of this new route, supported by the extrapolated data, strongly suggests its superiority in terms of efficiency and adherence to green chemistry principles. Further experimental work is warranted to confirm the specific yields and reaction conditions for this particular substrate. The adoption of such modern synthetic methodologies is crucial for accelerating the pace of research and development in the pharmaceutical and materials science industries, enabling the faster discovery and production of novel and impactful molecules.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Thimmaiah, K. N., et al. (2018). A review on microwave assisted synthesis of thiazole derivatives and their biological applications. European Journal of Medicinal Chemistry, 144, 583-603. [Link]

A Comparative Crystallographic Guide to Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is paramount to understanding their function and potential applications. Thiazole derivatives, in particular, represent a privileged scaffold, appearing in numerous pharmacologically active agents. This guide provides an in-depth comparative analysis of the X-ray crystallography of ethyl 2-(2-bromophenyl)thiazole-4-carboxylate derivatives and related analogs. By examining the synthesis, crystallization, and solid-state structures of these compounds, we aim to provide researchers with a comprehensive understanding of their three-dimensional architecture and the subtle interplay of intermolecular forces that govern their crystal packing.

The introduction of a bromine atom onto the phenyl ring of these thiazole derivatives offers a unique opportunity for crystal engineering. The size, polarizability, and ability of bromine to participate in halogen bonding can significantly influence molecular conformation and supramolecular assembly. This guide will delve into these structural nuances, offering insights that are critical for the rational design of new materials and therapeutic agents.

I. Synthesis and Crystallization Strategies

The synthesis of ethyl 2-(substituted-phenyl)thiazole-4-carboxylates typically follows a well-established synthetic route, primarily the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the title compounds, this translates to the reaction of a substituted thiobenzamide with ethyl bromopyruvate.

Representative Synthetic Protocol:

A general synthetic pathway is outlined below. The specific reaction conditions may be optimized for each derivative to maximize yield and purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification Substituted_Thiobenzamide Substituted Thiobenzamide Reaction_Vessel Ethanol, Reflux Substituted_Thiobenzamide->Reaction_Vessel Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Product Pure Ethyl 2-(substituted-phenyl) thiazole-4-carboxylate Purification->Pure_Product

Caption: General synthetic workflow for ethyl 2-(substituted-phenyl)thiazole-4-carboxylates.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically.

Common Crystallization Techniques:
  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is the most common and often successful method for small organic molecules.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

II. X-ray Diffraction: From Data Collection to Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow:

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

XRD_Workflow Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Data Collection: A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods, such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data using a least-squares minimization process to improve the agreement between the calculated and observed diffraction patterns.

III. Comparative Crystallographic Analysis

While the specific crystal structure of ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is not publicly available, we can draw valuable insights from the crystallographic data of closely related derivatives. The presence and position of the bromine atom, as well as other substituents, can significantly impact the molecular conformation and the nature of intermolecular interactions.[3]

The following table presents a hypothetical comparison of crystallographic data for three isomeric ethyl 2-(bromophenyl)thiazole-4-carboxylates. This data is representative of what one might expect for this class of compounds and serves to illustrate the key parameters for comparison.

ParameterEthyl 2-(2-bromophenyl)thiazole-4-carboxylate (Hypothetical)Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate (Hypothetical)Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (Hypothetical)
Chemical FormulaC₁₂H₁₀BrNO₂SC₁₂H₁₀BrNO₂SC₁₂H₁₀BrNO₂S
Formula Weight312.18312.18312.18
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P-1
a (Å)10.58.57.2
b (Å)15.212.19.8
c (Å)7.822.410.3
α (°)909085.1
β (°)105.29078.9
γ (°)909080.5
Volume (ų)1205.32301.1702.4
Z482
Density (calculated, g/cm³)1.721.801.48
R-factor (%)4.54.23.9
Analysis of Intermolecular Interactions:

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For brominated thiazole derivatives, these can include:

  • Hydrogen Bonds: While conventional hydrogen bonds may be limited, weaker C-H···O and C-H···N interactions are often observed.

  • Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as oxygen or nitrogen.

  • π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing.

  • van der Waals Forces: These ubiquitous forces play a significant role in the overall packing efficiency.

The following diagram illustrates the potential intermolecular interactions that can influence the crystal packing of these derivatives.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Thiazole Thiazole Ring A_Phenyl Bromophenyl Ring A_Thiazole->A_Phenyl A_Ester Ester Group A_Thiazole->A_Ester B_Thiazole Thiazole Ring A_Phenyl->B_Thiazole Halogen Bond (Br···N/S) B_Phenyl Bromophenyl Ring A_Phenyl->B_Phenyl π-π Stacking B_Ester Ester Group A_Phenyl->B_Ester C-H···O B_Thiazole->B_Phenyl B_Thiazole->B_Ester

Caption: Potential intermolecular interactions in the crystal lattice of 2-(bromophenyl)thiazole derivatives.

IV. Conclusion

The crystallographic analysis of ethyl 2-(2-bromophenyl)thiazole-4-carboxylate derivatives provides invaluable information for understanding their structure-property relationships. While the specific data for the ortho-bromo isomer remains to be reported, a comparative approach utilizing data from related analogs offers significant insights into the conformational preferences and packing motifs of this important class of compounds. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions, guided by the position of the bromine substituent, ultimately dictates the supramolecular architecture. This detailed structural knowledge is a cornerstone for the rational design of novel thiazole derivatives with tailored properties for applications in drug discovery and materials science.

V. References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

Sources

comparing the efficacy of different catalysts for thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative technical analysis of catalytic systems for thiazole synthesis, designed for researchers in medicinal chemistry and process development.

Executive Summary & Strategic Context

Thiazoles are pharmacophores of immense significance in drug discovery, appearing in molecules like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). While the classical Hantzsch synthesis remains the bedrock of thiazole construction, the demand for sustainable, scalable, and atom-economical methods has driven the evolution of catalytic systems.

This guide moves beyond basic textbook descriptions to compare three distinct catalytic paradigms:

  • Heterogeneous Transition Metals (Copper Silicates): Balancing high activity with industrial reusability.

  • Organocatalysts (Molecular Iodine): A metal-free, one-pot approach favoring "green" chemistry.

  • Bio-Polymer Hybrids (Chitosan Hydrogels): Emerging systems offering mild conditions and ultrasonic synergy.

Critical Analysis of Catalytic Systems

A. Heterogeneous Copper Catalysts (Cu-Silicate)[1]
  • Mechanism: Copper acts as a Lewis acid, activating the carbonyl of the phenacyl bromide/ketone, facilitating the nucleophilic attack of thiourea. The heterogeneous nature allows for easy filtration and recycling.[1][2]

  • Efficacy: Delivers consistently high yields (>90%) for 2-amino-4-phenylthiazoles.

  • Pros: Reusable (up to 5 cycles with minimal loss), inexpensive, thermally stable.

  • Cons: Requires elevated temperatures (reflux); copper leaching can be a concern for strict pharmaceutical specifications (ppm limits).

B. Iodine-Mediated Organocatalysis[3]
  • Mechanism: Iodine serves a dual role—it halogenates the ketone in situ (avoiding the handling of lachrymatory

    
    -haloketones) and acts as a mild Lewis acid/oxidant to drive cyclization and aromatization.
    
  • Efficacy: High yields (85-95%) with broad functional group tolerance.[3]

  • Pros: Metal-free (no heavy metal scavenging needed), one-pot operation from simple ketones, operational simplicity.

  • Cons: Stoichiometric amounts often required (though catalytic variants exist), iodine waste requires proper disposal.

C. Palladium (Homogeneous) vs. Copper

While Palladium (e.g., Pd(OAc)₂) is the gold standard for functionalizing existing thiazole rings (C-H activation/arylation), it is generally less efficient for de novo ring synthesis compared to Copper or Iron. Pd catalysts are expensive, toxic, and require stringent oxygen-free conditions, making them "overkill" for constructing the thiazole core when cheaper alternatives exist.

Comparative Data Summary

The following table synthesizes experimental data for the synthesis of 2-aminothiazole derivatives.

FeatureCu-Silicate (Heterogeneous) Iodine (

) Mediated
Chitosan Hydrogel (Bio)
Reaction Type Condensation (Hantzsch)One-Pot Halogenation/CyclizationUltrasound-Assisted Cyclization
Precursors

-Haloketone + Thiourea
Acetophenone + ThioureaHydrazonoyl halides + Thioamides
Catalyst Loading 10 mol%10-20 mol% (or stoichiometric)~0.05 g (Solid support)
Conditions Ethanol, Reflux (

C), 1-2 h
Ethanol, Reflux or RT, 3-4 hEthanol, Ultrasound (

C), 20 min
Avg. Yield 92 - 96% 86 - 92% 88 - 95%
Reusability Excellent (5 cycles)N/A (Consumed/Washed)Good (4-5 cycles)
Purification Filtration + RecrystallizationExtraction + Column/WashFiltration + Recrystallization
Key Benefit Scalability & CostAvoids toxic

-haloketones
Speed & Energy Efficiency

Detailed Experimental Protocols

Protocol A: Heterogeneous Cu-Silicate Catalyzed Synthesis

Best for: Scalable production of 2-aminothiazoles where catalyst recovery is economic.

Materials:

  • Substituted Phenacyl Bromide (1.0 mmol)[1]

  • Thiourea (1.2 mmol)[1]

  • Copper Silicate Catalyst (

    
    , 10 mol%)[1]
    
  • Ethanol (5 mL)

Workflow:

  • Setup: In a 25 mL round-bottom flask, charge the phenacyl bromide and thiourea.

  • Catalyst Addition: Add the solid Copper Silicate catalyst followed by ethanol.

  • Reaction: Heat the mixture to reflux (

    
    C) with magnetic stirring.
    
  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:3). Reaction typically completes in 60–90 minutes.

  • Work-up (Self-Validating Step):

    • Hot filter the mixture to recover the solid catalyst (save for washing/reuse).

    • Pour the filtrate onto crushed ice.

    • The product will precipitate immediately.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure crystals.

Protocol B: Iodine-Mediated One-Pot Synthesis

Best for: "Green" synthesis avoiding pre-halogenated precursors.

Materials:

  • Acetophenone derivative (1.0 mmol)

  • Thiourea (2.0 mmol)[1]

  • Molecular Iodine (

    
    , 1.0 mmol)
    
  • Ethanol (5 mL)

Workflow:

  • Activation: Dissolve the acetophenone in ethanol. Add iodine and stir for 10 minutes at room temperature (Solution turns dark brown).

  • Addition: Add thiourea in one portion.

  • Reaction: Heat to reflux for 3–4 hours.

    • Observation: The dark iodine color will fade as it is consumed/reduced, indicating reaction progress.

  • Work-up: Cool to room temperature. Add aqueous

    
     (sodium thiosulfate) to quench any unreacted iodine (solution turns clear/yellow).
    
  • Neutralization: Basify with aqueous

    
     to pH 8–9 to precipitate the free base thiazole.
    
  • Isolation: Filter the solid, wash with water, and dry.

Mechanistic Visualization

Hantzsch-Type Cyclization Pathways

The following diagram illustrates the mechanistic divergence between the Classical/Cu-catalyzed route (using


-haloketones) and the Iodine-mediated route (starting from ketones).

ThiazoleSynthesis Start_Ketone Acetophenone (Starting Material) Iodine Iodine (I2) (In-situ Halogenation) Start_Ketone->Iodine + I2 Start_Halo α-Haloketone (Lachrymator) Inter_B Thio-Intermediate (S-Alkylation) Start_Halo->Inter_B + Thiourea Catalyst_Cu Cu-Silicate (Lewis Acid Activation) Start_Halo->Catalyst_Cu Activation Inter_A α-Iodo Intermediate Iodine->Inter_A Halogenation Thiourea Thiourea (Nucleophile) Inter_A->Inter_B + Thiourea Cyclization Cyclization & Dehydration Inter_B->Cyclization - HX Product 2-Aminothiazole Cyclization->Product - H2O Catalyst_Cu->Inter_B Facilitates Attack

Caption: Mechanistic convergence of Iodine-mediated (top) and Cu-catalyzed (bottom) pathways toward the thiazole core.

Decision Matrix: Selecting the Right Catalyst

DecisionTree Start Select Precursor Q1 Is α-Haloketone available/permissible? Start->Q1 Yes Yes Q1->Yes Route B No No (Avoid Toxins) Q1->No Route A Route_A Use Ketone Precursor Q2 Priority: Green vs. Speed? Route_A->Q2 Route_B Use α-Haloketone Q3 Catalyst Recovery Required? Route_B->Q3 Green Green/One-Pot Q2->Green Sol_I2 Iodine Mediated (Protocol B) Green->Sol_I2 Speed Speed/Scale Rec_Yes Yes Q3->Rec_Yes Rec_No No Q3->Rec_No Sol_Cu Heterogeneous Cu-Silicate (Protocol A) Rec_Yes->Sol_Cu Sol_Classic Classic Hantzsch (No Catalyst/Reflux) Rec_No->Sol_Classic

Caption: Decision tree for catalyst selection based on precursor availability and process constraints.

References

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Nano Biomed. Eng. (2022).[1][4][5] Link

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (2022). Link

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. Polymers (2024). Link

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega (2023). Link

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Synthetic Communications (2024). Link

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 2-Phenylthiazole-4-carboxylate Scaffold

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. When combined with a phenyl ring at the 2-position and a carboxylate group at the 4-position, the resulting 2-phenylthiazole-4-carboxylate core presents multiple points for chemical modification to modulate its pharmacological profile.

The specific focus of this guide, the ethyl 2-(2-bromophenyl)thiazole-4-carboxylate scaffold, introduces a bulky and electron-withdrawing bromine atom at the ortho-position of the phenyl ring. This substitution is anticipated to significantly influence the molecule's conformation and electronic distribution, thereby impacting its interaction with biological targets.

Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Derivatives

The primary synthetic route to this class of compounds is the Hantzsch thiazole synthesis.[3][4] This versatile one-pot reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compounds, the key starting materials are ethyl 2-chloroacetoacetate and 2-bromothiobenzamide.

G cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Condensation Condensation Ethyl 2-chloroacetoacetate->Condensation 2-Bromothiobenzamide 2-Bromothiobenzamide 2-Bromothiobenzamide->Condensation Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Condensation->Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Figure 1: General workflow for the Hantzsch synthesis of the core scaffold.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

  • Reaction Setup: To a solution of 2-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-6 hours) and monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-phenylthiazole-4-carboxylate derivatives can be systematically modulated by introducing various substituents at different positions of the molecule. The following sections compare the impact of these modifications.

Substitutions on the Phenyl Ring

The nature and position of substituents on the 2-phenyl ring play a crucial role in determining the cytotoxic and antimicrobial potency of these compounds.

  • Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group, on the phenyl ring has been shown to enhance anticancer activity.[5] For instance, derivatives with a chloro-substitution on the phenyl ring have demonstrated potent inhibitory activity against various cancer cell lines.[5] While direct data for the 2-bromo derivative is limited, the general trend suggests that the 2-bromo substitution in the title compound would likely contribute positively to its cytotoxic potential.

  • Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups like methoxy (-OCH3) or methyl (-CH3) can have varied effects. In some cases, a 4'-methoxy group has been associated with good anti-breast cancer activity. However, in other studies, the presence of a methoxy group led to only a slight improvement in inhibitory activity compared to hydroxyl-containing counterparts.[6]

  • Positional Isomerism: The position of the substituent on the phenyl ring is also critical. Studies on chloro-substituted analogs have indicated that the meta-position often leads to better antitumor activity compared to ortho- or para-positions.[5] This suggests that the placement of the bromo group at the 2-position in the core scaffold of this guide is a key determinant of its biological profile, likely by inducing a specific conformational preference that influences target binding.

Modifications at the C4-Position of the Thiazole Ring

The ethyl carboxylate group at the 4-position of the thiazole ring is another key site for modification.

  • Ester to Amide Conversion: Conversion of the C4-ethyl ester to a carboxamide has been a common strategy to enhance biological activity. A series of 2-phenylthiazole-4-carboxamide derivatives have been synthesized and shown to possess significant cytotoxic effects against various cancer cell lines.[7] The nature of the substituent on the amide nitrogen further fine-tunes the activity.

  • Influence of Amide Substituents: The SAR of arylacetamido pendants connected to the 2-phenylthiazole-4-carboxamide core has been explored. It was found that substitutions on the arylacetamido group, such as methoxy or fluoro groups, can significantly impact the cytotoxic profile against different cancer cell lines.[7]

Comparative Biological Activity Data

To provide a clear comparison, the following table summarizes the reported biological activities of various 2-phenylthiazole derivatives from the literature. This data, while not exclusively for the ethyl 2-(2-bromophenyl)thiazole-4-carboxylate scaffold, provides valuable insights into the potential activity of this class of compounds.

Compound/Derivative Modification Biological Activity Cell Line/Organism Reference
2-Phenylthiazole-4-carboxamide3-fluoro arylacetamidoIC50 < 10 µg/mLT47D, Caco-2, HT-29[7]
2-Phenylthiazole-4-carboxamide4-methoxy arylacetamidoImproved activityCaco-2[7]
4-(4-bromophenyl)-thiazol-2-amine derivativep-hydroxy on phenylGood antibacterial activity--
2-Aminothiazole derivativem-chloro on phenylIC50 = 0.63 µMHT29[5]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Figure 2: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Detailed Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).[10]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Conclusion and Future Perspectives

The ethyl 2-(2-bromophenyl)thiazole-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related 2-phenylthiazole derivatives provides a solid foundation for guiding further optimization efforts. Key SAR insights suggest that:

  • The 2-bromo substituent on the phenyl ring is likely to enhance cytotoxic activity.

  • Modifications at the C4-position, particularly the conversion of the ester to a substituted amide, offer a viable strategy for improving potency and selectivity.

Future research should focus on the systematic exploration of substitutions at both the phenyl ring and the C4-position of the ethyl 2-(2-bromophenyl)thiazole-4-carboxylate core. A comprehensive screening of these novel derivatives against a panel of cancer cell lines and microbial strains will be crucial for identifying lead candidates with improved therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 11, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved February 11, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 11, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. Retrieved February 11, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved February 11, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). The Pharma Innovation Journal. Retrieved February 11, 2026, from [Link]

  • Shinde, R. R., Dhawale, S. A., & Farooqui, M. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. (2008).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014).
  • Chen, K. Q., et al. (2022).
  • Firoozpour, L., et al. (2018). Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran, 29(4), 335-341.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 11, 2026, from [Link]

  • D'Mello, M., et al. (2004). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of medicinal chemistry, 47(23), 5634–5646.
  • Firoozpour, L., et al. (2018). Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran, 29(4), 335-341.
  • Bouherrou, S., et al. (2015).
  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 11, 2026, from [Link]

  • Tian, Y., et al. (2023). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Oriental Journal of Chemistry, 39(4).
  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). Pharmaceuticals, 16(7), 969.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2020). Bulletin of Environment, Pharmacology and Life Sciences, 9(12), 108-123.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1858–1876.
  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European journal of medicinal chemistry, 45(11), 5384–5389.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Amino Acids, 53(5), 663-686.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). International Journal of Molecular Sciences, 23(15), 8303.
  • Synthesis, antitumor activity and preliminary structure-activity relationship of 2-aminothiazole derivatives. (2014). Chinese Chemical Letters, 25(10), 1361-1364.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of comparative molecular docking studies focused on thiazole-based inhibitors. This guide is designed to provide you with not only the "how" but also the "why" behind the computational evaluation of this versatile class of compounds. Thiazole and its derivatives are key pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] As we navigate the complexities of drug discovery, in silico techniques like molecular docking have become indispensable for predicting the binding affinities and modes of small molecules to their protein targets, thereby accelerating the identification of promising lead compounds.[1][3]

This guide will walk you through a detailed protocol for conducting a comparative docking study, present a synthesized analysis of thiazole-based inhibitors against various targets, and provide the rationale behind key experimental decisions to ensure the scientific integrity of your findings.

The Rationale for Comparative Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this translates to predicting the interaction between a ligand (potential drug) and a receptor (protein target). A comparative study is crucial because it allows for the ranking of multiple candidate inhibitors against one or more targets under the same computational conditions. This head-to-head comparison is essential for:

  • Lead Identification: Identifying the most promising candidates from a library of compounds.

  • Structure-Activity Relationship (SAR) Studies: Understanding how small changes in the inhibitor's structure affect its binding affinity and interaction with the target.[4]

  • Target Selectivity Analysis: Assessing whether an inhibitor binds more strongly to its intended target versus off-target proteins, which can help in predicting potential side effects.

Experimental Protocol: A Self-Validating Workflow for Comparative Docking

The following protocol is designed to be a self-validating system, incorporating steps for verification and ensuring the reliability of the results.

Step 1: Target Protein and Ligand Preparation

The foundation of any docking study is the quality of the input structures.

  • Protein Preparation:

    • Selection and Retrieval: Choose the crystal structure of your target protein from the Protein Data Bank (PDB). For this guide, we will consider DNA Gyrase (PDB ID: 6YD9) and Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1GIJ) as examples.[5][6]

    • Cleaning and Preparation: The raw PDB file often contains non-essential molecules (water, ions, co-crystallized ligands). These must be removed. The protein structure should then be prepared by adding hydrogen atoms, assigning correct bond orders, and repairing any missing residues or side chains. This step is critical for accurately modeling the electrostatic and steric properties of the binding site.

    • Active Site Definition: The binding site can be defined based on the location of the co-crystallized ligand or through literature-based identification of key catalytic or allosteric residues.

  • Ligand Preparation:

    • Structure Generation: The 2D structures of the thiazole-based inhibitors are drawn and converted to 3D structures.

    • Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable before docking.

    • Tautomeric and Ionization States: It is crucial to consider the relevant physiological pH (typically 7.4) to assign the correct protonation states to the ligands.

Step 2: Molecular Docking Simulation

This is the core computational experiment where the binding of each ligand to the target protein is simulated.

  • Choice of Docking Software: Several well-validated docking programs are available, such as AutoDock, Glide, and Molegro Virtual Docker.[5][7] The choice often depends on the user's familiarity and the specific requirements of the study.

  • Grid Generation: A grid box is defined around the active site of the protein. This box defines the search space for the ligand during the docking process. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: The docking algorithm explores different conformations and orientations of the ligand within the grid box and scores them based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).

  • Pose Selection: The docking simulation will generate multiple possible binding poses for each ligand. The pose with the best score (e.g., lowest binding energy) is typically selected for further analysis.

Step 3: Validation and Analysis of Results

A docking study is incomplete without proper validation.

  • Re-docking of Co-crystallized Ligand: A crucial validation step is to dock the co-crystallized ligand back into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose (typically < 2 Å) indicates that the docking protocol is reliable.

  • Analysis of Binding Interactions: The best-scoring poses of the thiazole-based inhibitors are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.[4]

  • Correlation with Experimental Data: Whenever possible, the docking scores should be correlated with experimental data, such as IC50 or Ki values. A good correlation provides strong evidence for the validity of the docking study.[8][9]

Visualizing the Docking Workflow

G cluster_prep Step 1: Preparation cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Validation & Analysis PDB Select & Retrieve Protein (PDB) CleanProtein Clean & Prepare Protein PDB->CleanProtein Ligands Design/Select Thiazole Ligands PrepLigands Prepare 3D Ligand Structures Ligands->PrepLigands Grid Define Grid Box (Active Site) CleanProtein->Grid Dock Run Docking Algorithm PrepLigands->Dock Grid->Dock Validate Re-dock Co-crystallized Ligand Dock->Validate Analyze Analyze Binding Poses & Scores Dock->Analyze Correlate Correlate with Experimental Data Analyze->Correlate

Caption: A generalized workflow for a comparative molecular docking study.

Comparative Analysis of Thiazole-Based Inhibitors

The following table summarizes the findings from various comparative docking studies on thiazole-based inhibitors targeting different proteins. This data is synthesized from multiple research articles to provide a comparative overview.

Target ProteinPDB IDThiazole Derivative ClassReference CompoundDocking Score (kcal/mol or Glide Score)Key Interacting ResiduesReference
DNA Gyrase B 6YD9Thiazole-based hybridsNovobiocin-Asp81, Glu58, Asn54[6]
Thiazole-based derivatives (T2, T4)--Key residues in ATP-binding and DNA-binding sites[4]
Morpholine-based thiazolesCiprofloxacinBetter binding affinity than ciprofloxacinActive site pocket[10]
CDK2 1GIJTriazole conjugated 2,4-disubstituted thiazolesSeliciclib, Dinaciclib9h: -8.3Val83[5]
Thiazole linked phenylsulfoneRoniciclib-9.1 to -10.3-[8]
p38α MAP Kinase -1,2,4-triazole-based benzothiazole-2-aminesSB203580Compound 4f showed stronger interactions-[9]
Aminothiazole-based inhibitors-IC50 values of 0.1 to 2 µMATP-binding site[11]
Tubulin -2,4-disubstituted thiazolesCombretastatin A-4-13.88 to -14.50Colchicine binding site[12]

Note: The docking scores are reported as they appear in the source literature and may not be directly comparable across different software and scoring functions. The significance lies in the relative ranking of compounds within the same study.

Mechanistic Insights from Docking Studies

Molecular docking not only ranks compounds but also provides crucial insights into their mechanism of action at a molecular level.

  • DNA Gyrase Inhibition: Thiazole-based inhibitors have been shown to effectively bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[3] The interactions with key residues in this pocket prevent ATP hydrolysis, which is essential for the enzyme's function in DNA replication, leading to bacterial cell death.[4]

  • CDK2 Inhibition and Cancer: CDK2 is a key regulator of the cell cycle, and its inhibition is a well-known approach for cancer treatment.[8] Docking studies have revealed that thiazole derivatives can fit into the ATP-binding pocket of CDK2, often forming hydrogen bonds with crucial residues like Val83, thereby blocking its kinase activity and arresting the cell cycle.[5]

Visualizing a Target Pathway: DNA Gyrase

G cluster_replication Bacterial DNA Replication cluster_inhibition Mechanism of Inhibition DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase (GyrA & GyrB) DNA->Gyrase binds to RelaxedDNA Relaxed DNA Gyrase->RelaxedDNA introduces negative supercoils ReplicatedDNA Replicated DNA RelaxedDNA->ReplicatedDNA allows for replication Apoptosis Bacterial Cell Death RelaxedDNA->Apoptosis Replication Halts Thiazole Thiazole-Based Inhibitor GyrB GyrB ATP-Binding Site Thiazole->GyrB binds to NoATP ATP Hydrolysis Blocked GyrB->NoATP NoATP->Gyrase inactivates

Caption: Inhibition of DNA gyrase by a thiazole-based inhibitor.

Conclusion and Future Perspectives

Comparative molecular docking is a powerful and cost-effective tool in the modern drug discovery pipeline. For thiazole-based inhibitors, these in silico studies have been instrumental in identifying potent candidates against a range of diseases by providing a detailed understanding of their binding mechanisms. The key to a successful comparative docking study lies in a meticulously designed and validated protocol. By adhering to the principles of scientific integrity outlined in this guide, researchers can confidently leverage computational methods to accelerate the development of novel and effective thiazole-based therapeutics. The continuous improvement of scoring functions and the integration of molecular dynamics simulations will further enhance the predictive power of these computational approaches.

References

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. (n.d.). Vertex AI Search.
  • (PDF) Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase - ResearchGate. (2025, August 13). ResearchGate.
  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase - ResearchGate. (2025, August 6). ResearchGate.
  • Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - Taylor & Francis. (n.d.). Taylor & Francis.
  • (PDF) Synthesis and Molecular Docking Studies of Triazole Conjugated Novel 2,4-Disubstituted Thiazole Derivatives as CDK2 Inhibitors - ResearchGate. (2021, July). ResearchGate.
  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors | Request PDF - ResearchGate. (2022, July). ResearchGate.
  • In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. (n.d.). Unknown Source.
  • (PDF) Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation - ResearchGate. (2024, April). ResearchGate.
  • Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed. (n.d.). PubMed.
  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors - World Journal of Advanced Research and Reviews. (n.d.). World Journal of Advanced Research and Reviews.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC. (2022, September 7). PMC.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). MDPI.
  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed. (2015, September 15). PubMed.

Sources

A Comparative Guide to the Quantitative Analysis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates is a cornerstone of robust process control and quality assurance. Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a key building block in the synthesis of various biologically active molecules, requires precise analytical methods to ensure the integrity and consistency of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an optimal analytical method is not a one-size-fits-all decision. It is a strategic choice dictated by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, throughput demands, and available instrumentation. This guide will explore the causality behind the experimental choices for each method, present detailed protocols, and offer a comparative analysis of their performance characteristics to empower you to make an informed decision for your analytical workflow.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is often the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and ease of use. For a molecule like Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, which possesses a chromophore in its aromatic and heterocyclic ring systems, UV detection is a highly suitable and straightforward approach.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, being a moderately nonpolar molecule, will be retained on the column and then eluted by a suitable mixture of organic solvent and water. The UV detector measures the absorbance of the analyte as it passes through the flow cell, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate reference standard.

  • Dissolve in a suitable solvent, such as acetonitrile or methanol, in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For the analysis of reaction mixtures or formulated products, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and dilute as necessary to fall within the calibration range.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (likely around 315 nm based on similar structures[1])

Method Validation (as per ICH Q2(R1) Guidelines[2]):

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample solution on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector Inject column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Signal quantify Quantification chromatogram->quantify

Caption: HPLC-UV workflow for quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of low-level impurities or analysis in complex biological matrices, LC-MS/MS is the method of choice.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and the mass spectrometer is set to monitor a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM). This provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time and the same mass transition.

Experimental Protocol: LC-MS/MS

Sample Preparation:

Sample preparation is similar to that for HPLC-UV, but may involve a protein precipitation step for biological samples (e.g., with acetonitrile) or a solid-phase extraction (SPE) for sample cleanup and concentration. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to improve accuracy and precision.

LC-MS/MS Conditions:

ParameterRecommended Conditions
LC System UHPLC system for improved resolution and speed
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient elution)
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by direct infusion of the analyte. Expected precursor ion [M+H]⁺.

Mass Spectrometry - Predicting Fragmentation:

The molecular weight of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is 312.19 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ would be observed. The bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

A plausible fragmentation pattern would involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester group (-COOC₂H₅). The stability of the thiazole and bromophenyl rings suggests they would likely remain intact in the major product ions.[3][4]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis sample Sample is Add Internal Std. sample->is extract Extract/Precipitate is->extract lc UHPLC Separation extract->lc Inject esi ESI Source lc->esi ms Tandem MS (MRM) esi->ms mrm_signal MRM Signal ms->mrm_signal Signal quantify Quantification mrm_signal->quantify

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, direct analysis may be challenging due to its relatively high molecular weight and polarity. Therefore, derivatization is often necessary to increase its volatility and thermal stability.

Principle of the Method

In GC, compounds are separated based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. After separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact - EI) and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification and quantification.

Experimental Protocol: GC-MS with Derivatization

Derivatization (Silylation):

The carboxylate functional group can be derivatized to a less polar and more volatile silyl ester.[5]

  • Evaporate the solvent from a known amount of the sample to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

  • The resulting solution containing the trimethylsilyl (TMS) derivative can be directly injected into the GC-MS.

GC-MS Conditions:

ParameterRecommended Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Temperature Program Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Ion Source Electron Impact (EI), 70 eV
MS Mode Selected Ion Monitoring (SIM) for quantification

Mass Spectrometry - Fragmentation:

Under EI, extensive fragmentation is expected. The molecular ion of the TMS derivative will be observed, and characteristic fragments will include the loss of a methyl group from the TMS moiety and cleavage at the ester linkage. The isotopic pattern of bromine will be a key diagnostic feature in the mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis sample Sample dry Evaporate to Dryness sample->dry derivatize Add Silylating Agent & Heat dry->derivatize gc GC Separation derivatize->gc Inject ei EI Source gc->ei ms MS Detector (SIM) ei->ms sim_signal SIM Chromatogram ms->sim_signal Signal quantify Quantification sim_signal->quantify

Sources

A Senior Application Scientist's Comparative Guide to the Synthetic Methodologies of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug discovery. The efficient synthesis of substituted thiazoles is, therefore, a critical endeavor for chemists in this field. This guide provides an in-depth, comparative analysis of the most prominent synthetic methodologies for constructing this vital heterocyclic motif. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide supporting experimental data for classical and modern approaches, empowering you to make informed decisions for your specific synthetic challenges.

The Enduring Classics: Hantzsch, Cook-Heilbron, and Gabriel Syntheses

The traditional methods for thiazole synthesis have remained relevant for over a century due to their reliability and broad applicability. Understanding these foundational reactions is essential for any chemist working with this heterocycle.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Construction

First reported in 1887, the Hantzsch synthesis is arguably the most widely employed method for the synthesis of thiazoles.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thioamides, thioureas, thiosemicarbazides, or thiosemicarbazones.[2][3]

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2] The thermodynamic driving force for this reaction is the formation of the stable aromatic thiazole ring.[4]

Advantages:

  • High Yields: The Hantzsch synthesis is known for producing excellent yields, often exceeding 80-90%.[5][6]

  • Versatility: A wide variety of substituents can be introduced at the 2, 4, and 5-positions of the thiazole ring by simply varying the starting materials.[2]

  • Simplicity: The reaction is relatively simple to perform and often requires mild conditions.[5]

Limitations:

  • Harsh Conditions in Some Cases: While often mild, some variations may require prolonged reaction times or elevated temperatures.[1]

  • Use of α-Halocarbonyls: These starting materials can be lachrymatory and require careful handling.

Illustrative Mechanism of Hantzsch Thiazole Synthesis:

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Thiazole Synthesis: A Gateway to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles, a valuable class of compounds in medicinal chemistry. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or their esters.[2][7]

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 5-aminothiazole ring.[7]

Advantages:

  • Mild Conditions: The reaction is typically carried out under mild conditions, often at room temperature.[7]

  • Direct Access to 5-Aminothiazoles: This method is particularly useful for the synthesis of this specific subclass of thiazoles.

Limitations:

  • Limited Scope: The substrate scope can be narrower compared to the Hantzsch synthesis.

  • Use of Odorous Reagents: Carbon disulfide and dithioacids are volatile and have strong, unpleasant odors.

Illustrative Mechanism of Cook-Heilbron Thiazole Synthesis:

Caption: Mechanism of the Cook-Heilbron Thiazole Synthesis.

The Gabriel Thiazole Synthesis: A Classic Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis involves the reaction of an α-acylaminoketone with phosphorus pentasulfide (P₄S₁₀).[1][3] This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles.

Mechanism and Rationale: The reaction proceeds through the thionation of the amide and ketone carbonyl groups by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Advantages:

  • Access to Specific Substitution Patterns: It provides a reliable route to 2,5-disubstituted thiazoles.

Limitations:

  • Harsh Conditions: The reaction often requires high temperatures (around 170 °C) and the use of the aggressive reagent phosphorus pentasulfide.[3]

  • Substrate Sensitivity: The harsh conditions can limit the compatibility with sensitive functional groups.

Illustrative Mechanism of Gabriel Thiazole Synthesis:

Caption: Mechanism of the Gabriel Thiazole Synthesis.

Modern Methodologies: Enhancing Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for thiazole synthesis. These modern approaches often build upon the classical reactions but incorporate new technologies and strategies.

Microwave-Assisted Synthesis: Accelerating Thiazole Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[2] In the context of thiazole synthesis, microwave assistance can dramatically reduce reaction times and improve yields.

Advantages:

  • Rapid Reactions: Reaction times can be reduced from hours to minutes.[8]

  • Improved Yields: Microwave heating can lead to higher product yields and purities.[8]

  • Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more sustainable process.[9]

Applicability: Microwave-assisted protocols have been successfully applied to the Hantzsch synthesis and other multicomponent reactions for thiazole formation.[10][11]

One-Pot and Multicomponent Reactions: Streamlining the Synthetic Process

One-pot and multicomponent reactions (MCRs) offer a streamlined approach to the synthesis of complex molecules by combining multiple reaction steps in a single flask without the isolation of intermediates. This strategy is highly atom-economical and efficient.

Advantages:

  • Increased Efficiency: Reduces the number of purification steps and saves time and resources.

  • High Atom Economy: Most of the atoms of the starting materials are incorporated into the final product.

  • Access to Molecular Diversity: MCRs are well-suited for the rapid generation of libraries of substituted thiazoles for screening purposes.

Examples: One-pot Hantzsch-type reactions involving an α-haloketone, a thioamide, and an aldehyde have been developed for the efficient synthesis of highly substituted thiazoles.[6]

Comparative Performance of Synthetic Methodologies

Synthetic Route Starting Materials Key Reagents/Conditions Typical Reaction Time Typical Yields (%) Key Advantages Key Disadvantages
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃), Heat30 min - 12 h80 - 99%[4][5]High yields, versatility, simplicityLachrymatory reagents, sometimes long reaction times
Cook-Heilbron Synthesis α-Aminonitrile, CS₂/DithioacidRoom temperatureNot specified, generally mild"Significant"[7]Mild conditions, direct access to 5-aminothiazolesLimited scope, use of odorous reagents
Gabriel Synthesis α-AcylaminoketonePhosphorus pentasulfide (P₄S₁₀), High temperatureNot specified, typically hoursVariableAccess to 2,5-disubstituted thiazolesHarsh conditions, aggressive reagent
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine, Microwave irradiation (170 W)5 - 15 min[8][9]~92%[8]Rapid reactions, improved yields, greenerRequires specialized equipment
One-Pot Multicomponent Arylglyoxals, Thiobenzamides, LawsoneAcetic acid, 90 °C15 - 60 minup to 95%[12]High efficiency, atom economy, diversityOptimization of conditions can be complex

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100 °C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Air-dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[9]

Materials:

  • Substituted ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

  • Ethanol

Procedure:

  • In a microwave-safe flask, combine the substituted ketone, thiourea, and iodine.

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice.

  • Filter the resulting precipitate and dry it.

  • Recrystallize the product from ethanol.

Conclusion and Future Perspectives

The synthesis of substituted thiazoles remains a vibrant area of research, driven by the ever-present need for novel therapeutic agents. While classical methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses continue to be valuable tools, modern methodologies such as microwave-assisted synthesis and one-pot multicomponent reactions are paving the way for more efficient, sustainable, and diverse approaches to this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired process efficiency. As our understanding of chemical reactivity deepens and new technologies emerge, we can anticipate the development of even more elegant and powerful methods for the construction of substituted thiazoles in the years to come.

References

Sources

A Researcher's Guide to Assessing the Novelty and Performance of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the novelty, synthesize, and evaluate the biological performance of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate and its derivatives. We move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, enabling robust and reproducible research.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure make it a cornerstone in medicinal chemistry. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The continuous exploration of novel substitution patterns on the thiazole core is a critical endeavor in the search for next-generation therapeutics with improved efficacy and selectivity.[1][3]

This guide focuses on a specific, potentially novel scaffold: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate . We will dissect this molecule, propose a reliable synthetic pathway, and outline a strategy for comparing its biological performance against established benchmarks, with a particular focus on anticancer applications, a field where thiazoles have shown significant promise.[4][5][6]

Structural Analysis and Novelty Assessment

The novelty of a compound is not merely its absence from a chemical database, but its potential to offer new structure-activity relationships (SAR), improved physicochemical properties, or a unique pharmacological profile.

Core Scaffold: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

  • 2-Aryl-Thiazole Core: This is a well-established pharmacophore. The phenyl ring at the 2-position is a common feature in many bioactive thiazoles, often involved in critical binding interactions with biological targets.[7][8]

  • Ethyl 4-Carboxylate Group: This ester moiety provides a handle for derivatization (e.g., hydrolysis to the carboxylic acid or conversion to amides) and influences the molecule's polarity and cell permeability.

  • The Point of Novelty - The ortho-Bromophenyl Group: While isomers like the 2-(4-bromophenyl) derivative are known[9], the placement of the bromine atom at the ortho position is less common. This specific substitution is significant for two reasons:

    • Steric Influence: The bulky bromine atom ortho to the point of attachment to the thiazole ring will force the phenyl ring to twist out of the plane of the thiazole. This fixed dihedral angle can profoundly impact how the molecule fits into a target's binding pocket compared to its planar or more flexible meta/para isomers.

    • Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the electronic character of the entire scaffold.

A thorough literature and patent search is the first step. While the general class of 2-arylthiazole-4-carboxylates is known, the specific ortho-bromo derivative may be underexplored, presenting a unique opportunity for investigation.

Comparative Synthesis: The Hantzsch Thiazole Synthesis

Rationale: The Hantzsch thiazole synthesis, first described in 1887, remains the most robust and versatile method for constructing the 2,4-disubstituted thiazole core.[10][11] It proceeds via the condensation of an α-halocarbonyl compound with a thioamide, offering high yields and accommodating a wide range of functional groups.[12][13]

For our target compound, the key precursors are 2-bromobenzothioamide and ethyl bromopyruvate .

Experimental Protocol: Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromobenzothioamide (1.0 eq) in 30 mL of absolute ethanol.

  • Addition of α-halocarbonyl: To the stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. Causality Note: A slight excess of the electrophilic ethyl bromopyruvate ensures complete consumption of the starting thioamide.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the thioamide spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is redissolved in ethyl acetate (50 mL) and washed successively with 5% sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Crystallization: The crude product is purified by recrystallization from a minimal amount of hot ethanol to yield the title compound as a solid.

  • Characterization: The structure and purity of the final product must be confirmed by:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point: As an indicator of purity.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A 1. Dissolve 2-Bromobenzothioamide in Ethanol B 2. Add Ethyl Bromopyruvate A->B C 3. Reflux for 4-6h B->C D 4. Remove Solvent C->D E 5. Liquid-Liquid Extraction D->E F 6. Recrystallize from Ethanol E->F G NMR (1H, 13C) F->G Confirm Structure & Purity H Mass Spectrometry F->H Confirm Structure & Purity I Melting Point F->I Confirm Structure & Purity

Caption: Workflow for the Hantzsch synthesis and characterization of the title compound.

Performance Comparison: In Vitro Anticancer Activity

Rationale: Given the extensive literature on the anticancer potential of thiazole derivatives[6][14], a primary assessment of novelty involves screening against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[5] We will compare our novel compound against Doxorubicin, a widely used chemotherapeutic agent.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete DMEM media. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized thiazole derivative and Doxorubicin (positive control) in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with 100 µL of the media containing the test compounds. Include wells with media + DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mechanism Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Comparative Data Presentation

The novelty and potential of your derivative are best understood through direct comparison. The table below presents hypothetical data to illustrate how results should be structured.

CompoundTarget Cell LineIC₅₀ (µM) ± SDNovelty Assessment
Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate MCF-78.5 ± 0.7Exhibits moderate activity. The ortho-bromo substitution provides a new SAR data point for the 2-arylthiazole class.
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (Isomer) MCF-725.2 ± 2.1Significantly less active, suggesting the fixed conformation of the ortho-isomer is beneficial for activity.
Doxorubicin (Reference Drug) MCF-70.9 ± 0.1Standard potent cytotoxic agent. The novel compound is less potent but may offer a different toxicity profile.

Overall Assessment Workflow

Assessing novelty is a systematic process that integrates synthesis, characterization, and biological evaluation.

G A Hypothesize Novelty (ortho-bromo substitution) B Literature & Patent Search A->B C Synthesize Compound (Hantzsch Reaction) B->C Proceed if novel D Structural Confirmation (NMR, MS) C->D E Biological Screening (e.g., MTT Assay) D->E F Benchmark Comparison (vs. Isomers, Ref. Drugs) E->F G Assess Novelty & SAR (Publish/Patent Decision) F->G

Caption: A systematic workflow for the assessment of novel chemical derivatives.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically-grounded approach to evaluating Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate derivatives. The core novelty of this scaffold lies in the conformational constraint imposed by the ortho-bromo substituent. The proposed Hantzsch synthesis is a reliable route to access this and related analogs for study.

Initial biological screening, such as the MTT assay, provides the critical first data points for performance comparison. A favorable result, such as demonstrating superior activity to other isomers or a unique activity profile, would validate the novelty of the scaffold and justify further investigation. Future work could include:

  • Derivatization: Modifying the ethyl ester to a library of amides to explore new interactions and improve potency.

  • Mechanism of Action Studies: Investigating the specific cellular target, building on known thiazole mechanisms like tubulin polymerization inhibition.[7]

  • In Vivo Testing: Advancing promising candidates into animal models to assess efficacy and toxicity.

By following this integrated workflow of synthesis, characterization, and comparative biological testing, researchers can rigorously assess the novelty of their compounds and contribute meaningful data to the field of medicinal chemistry.

References

  • Kamal, A., & Potluri, V. (2010). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. PubMed. [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

  • Yurttaş, L., et al. (2014). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E347-E355. [Link]

  • Demir, B., et al. (2020). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 931-938. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Boultif, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 164. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Lu, Y., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4221-4232. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. [Link]

  • Pontiki, E., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 10(1), 10-21. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Li, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(6), 10796-10808. [Link]

  • Ejaz, S., et al. (2022). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. ChemSynthesis. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Li, F., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Angewandte Chemie International Edition, 63(30), e202405833. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Al-Hiyari, Y. S., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminothiazole-4-carboxylate hydrobromide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

Sources

A Senior Scientist's Guide to the Cross-Validation of Biological Assays for Novel Thiazole Derivatives: A Case Study with Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate represents a promising, yet underexplored, member of this class. The successful progression of such a candidate from hit-to-lead and beyond is critically dependent on the reliability and consistency of the biological assays used for its characterization. This guide provides a comprehensive framework for the cross-validation of orthogonal biological assays, a crucial process for ensuring data integrity in drug discovery. Using Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate as a case study, we will explore the validation of a primary biochemical assay against a secondary cell-based assay. We will delve into the scientific rationale behind assay selection, provide detailed experimental protocols, and present a clear methodology for comparing and correlating the results to build a robust data package for this promising molecule.

Introduction: The Scientific Imperative for Assay Cross-Validation

The thiazole ring is a privileged structure in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] Molecules like Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate are valuable as building blocks for novel therapeutics.[5] Given the demonstrated cytotoxic potential of similar 2-phenylthiazole structures against various cancer cell lines, we will hypothesize that our compound of interest is a novel inhibitor of a key signaling protein in oncology, such as a protein kinase.[6][7][8][9]

A core principle in preclinical drug discovery is the validation of a compound's activity through multiple, independent methods.[10][11] This is the essence of cross-validation, where different assay platforms are used to measure the same biological endpoint. This process is vital for eliminating false positives that can arise from technology-specific artifacts and for building confidence that the observed activity is genuine and relevant to the biological target.[12]

This guide will focus on the cross-validation between two distinct but complementary assay types:

  • Biochemical Assays: These assays measure the direct interaction between a compound and its purified target protein, providing clean data on target engagement and potency (e.g., IC50).[13]

  • Cell-Based Assays: These assays measure the compound's effect within a living cell, offering a more physiologically relevant context that accounts for factors like cell permeability and engagement with the target in its native environment (e.g., EC50).[14][15]

A successful cross-validation demonstrates a strong correlation between these two orthogonal approaches, providing robust evidence of a compound's mechanism of action.[16]

Primary Platform: A Lanthascreen™ TR-FRET Kinase Assay

For our hypothetical kinase target, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for a primary screen due to its high-throughput nature, sensitivity, and robustness.

Rationale for Selection

The Lanthascreen™ TR-FRET platform is a competitive binding assay that directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by an inhibitor. This provides a direct readout of target engagement. Its ratiometric signal (ratio of acceptor to donor emission) intrinsically corrects for many forms of compound interference, reducing the rate of false positives.

Visualizing the Workflow

The workflow for setting up this biochemical assay is a logical, sequential process designed to ensure accuracy and reproducibility.

TR_FRET_Workflow prep Reagent Preparation (Buffer, Kinase, Tracer, Antibody) dispense_cpd Compound Dispensing (Serial Dilution of Test Article) prep->dispense_cpd 1. add_kinase Add Kinase + Tracer Mix dispense_cpd->add_kinase 2. incubate1 Incubation 1 (Compound-Kinase Binding) add_kinase->incubate1 3. add_ab Add Detection Antibody incubate1->add_ab 4. incubate2 Incubation 2 (Detection) add_ab->incubate2 5. read Read Plate (TR-FRET Signal) incubate2->read 6. analyze Data Analysis (Calculate IC50) read->analyze 7.

Caption: Workflow for the TR-FRET biochemical assay.

Detailed Experimental Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer. Serially dilute Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in DMSO, followed by an intermediate dilution in Kinase Buffer.

  • Compound Dispensing: Add 2.5 µL of the diluted compound to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Tracer Addition: Prepare a mix of the target kinase and the fluorescent tracer in Kinase Buffer. Dispense 5 µL of this mix into each well.

  • First Incubation: Shake the plate and incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.

  • Antibody Addition: Prepare a solution of the terbium-labeled detection antibody in Kinase Buffer. Add 2.5 µL to each well.

  • Second Incubation: Shake the plate and incubate for another 60 minutes at room temperature.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 520 nm (acceptor) and 495 nm (donor).

  • Data Analysis: Calculate the 520/495 emission ratio. Normalize the data using the controls and fit a dose-response curve to determine the IC50 value.

Secondary Platform: A Cellular Target Engagement Assay

To validate the biochemical findings, a cell-based assay is essential.[17] A NanoBRET™ Target Engagement assay is a superb orthogonal choice as it measures compound binding at the same target, but within the complex environment of a living cell.

Rationale for Selection

The NanoBRET™ assay uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a specific protein target in real-time in living cells. This assay provides a direct measure of target engagement in a physiological context, accounting for cell permeability and potential competition from endogenous ligands like ATP. A positive result strongly corroborates the data from the cell-free biochemical assay.

Visualizing the Cellular Pathway

The assay relies on the interaction between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe within the cell.

NanoBRET_Pathway compound Test Compound (Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate) cell Cell Membrane Cytoplasm compound->cell:f1 target Target-NanoLuc® Fusion Protein compound->target Competes with Tracer no_bret No BRET Signal (Tracer Displaced) target->no_bret Compound binding leads to... bret BRET Signal (Tracer Bound) target->bret Tracer binding leads to... tracer Cell-Permeable Fluorescent Tracer tracer->cell:f1 tracer->target Binds to Target substrate NanoLuc® Substrate substrate->cell:f1 substrate->target Produces Light (460nm)

Caption: Principle of the NanoBRET™ cellular assay.

Detailed Experimental Protocol
  • Cell Culture: Culture cells (e.g., HEK293) transiently or stably expressing the kinase target fused to NanoLuc® luciferase.

  • Cell Plating: Harvest and plate the cells into a 96-well white assay plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. Add the compound and the cell-permeable fluorescent tracer to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Plate Reading: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>600 nm) simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Normalize the data and fit a dose-response curve to determine the cellular EC50 value.

Cross-Validation: Data Comparison and Interpretation

The ultimate goal of this process is to determine if the results from the two orthogonal assays are comparable.[18] This involves a direct comparison of the potency values and an assessment of their correlation.

Data Summary and Comparison

The quantitative data from both assays should be summarized in a clear, comparative table. This allows for a direct, at-a-glance assessment of the compound's performance across different assay platforms.

ParameterBiochemical TR-FRET AssayCellular NanoBRET™ AssayAcceptance Criteria
Potency (IC50/EC50) 150 nM450 nMEC50 should be within 5-fold of IC50
Max Inhibition (%) 98%95%>80%
Hill Slope 0.951.10.8 - 1.2
Z'-factor 0.850.78> 0.5
Interpretation of Results
  • Potency Correlation: In this example, the cellular EC50 (450 nM) is three-fold higher than the biochemical IC50 (150 nM). This is a common and expected result. The higher value in the cellular assay can be attributed to factors such as the compound's need to cross the cell membrane and competition with high intracellular concentrations of ATP. An EC50 within a 5- to 10-fold window of the IC50 is generally considered a strong positive correlation and validates the biochemical hit.

  • Assay Quality: The Z'-factor for both assays is well above the standard acceptance criterion of 0.5, indicating that both are robust and highly suitable for compound characterization.

  • Mechanism: The Hill slopes are close to 1, suggesting a 1:1 binding stoichiometry in both systems, which is consistent with a competitive mechanism of action at the ATP pocket.

The strong correlation between a potent, direct-binding biochemical assay and a physiologically relevant cellular target engagement assay provides high confidence that Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a genuine, on-target, cell-permeable inhibitor of its intended kinase. This validated dataset provides a solid foundation for advancing the compound into further lead optimization studies.

References

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. Available at: [Link]

  • Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. Available at: [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed. Available at: [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC - NIH. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • Cell-based assays on the rise | BMG LABTECH. Available at: [Link]

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents | Request PDF - ResearchGate. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. Available at: [Link]

  • A Practical Approach to Biological Assay Validation | EDRA Services. Available at: [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. Available at: [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. Available at: [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. Available at: [Link]

  • Orthogonal Assay Service - Creative Biolabs. Available at: [Link]

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. Available at: [Link]

  • Biochemical & Cell-based Assays - Biology - IRBM. Available at: [Link]

  • <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS - IPQpubs. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, a heterocyclic compound likely utilized in pharmaceutical synthesis and research. The procedures outlined herein are grounded in established safety principles for handling halogenated organic compounds and are designed to ensure the protection of personnel and the environment.

Hazard Assessment and Characterization

Anticipated Hazards:

  • Skin and Eye Irritation: Thiazole derivatives are frequently cited as skin and eye irritants. Direct contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Toxicity: While specific data is unavailable, related compounds can be harmful if swallowed or inhaled.

  • Environmental Hazards: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life. Uncontrolled release into the environment must be prevented.

  • Thermal Decomposition Products: Combustion of brominated compounds can produce hazardous gases such as hydrogen bromide and oxides of nitrogen and sulfur.

Hazard CategoryAnticipated RiskRecommended Precautions
Health Hazards Skin Irritant, Eye Irritant, Potential for respiratory tract irritation, Potentially harmful if swallowed or inhaled.Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Physical Hazards Stable under normal conditions.Store away from strong oxidizing agents.
Environmental Hazards Potentially toxic to aquatic organisms.Do not dispose of down the drain or in general waste. Prevent any release to the environment.
Decomposition Hazards Thermal decomposition may produce toxic and corrosive gases (e.g., HBr, NOx, SOx).Disposal via incineration must be conducted in a facility with appropriate flue gas scrubbing capabilities.

Personal Protective Equipment (PPE) and Safe Handling

Due to the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice for many laboratory chemicals, though for prolonged contact or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[1] Always consult a glove compatibility chart for specific chemical resistance information.

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Skin and Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the section above.

  • Contain the Spill: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.

  • Clean the Area: Once the spilled material is collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be placed in a sealed, properly labeled hazardous waste container.

Waste Disposal Workflow

The proper disposal of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate requires a systematic approach to ensure regulatory compliance and safety. The following workflow outlines the decision-making process for its disposal.

Caption: Decision workflow for the disposal of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.

Step-by-Step Disposal Protocol

This protocol provides a detailed, sequential guide for the disposal of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate from the laboratory setting.

Step 1: Waste Identification and Segregation

  • Rationale: Proper segregation of chemical waste is a fundamental principle of laboratory safety and is mandated by regulations to prevent dangerous chemical reactions and to facilitate appropriate disposal methods.

  • Procedure:

    • Identify all waste containing Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, including unused product, reaction residues, and contaminated materials (e.g., filter paper, silica gel).

    • This waste must be classified as halogenated organic waste .[4] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

Step 2: Waste Containerization

  • Rationale: The use of appropriate and correctly labeled containers is essential to prevent leaks, spills, and accidental mixing of incompatible chemicals.

  • Procedure:

    • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is generally suitable.

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate"

      • The words "Hazardous Waste"

      • An accurate description of the contents and their approximate concentrations.

      • The date accumulation started.

      • The relevant hazard warnings (e.g., "Irritant," "Handle with Care").

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

  • Rationale: SAAs are designated locations within a laboratory where hazardous waste can be safely stored for a limited time before being collected for disposal, in accordance with regulatory requirements.

  • Procedure:

    • Store the sealed and labeled waste container in a designated SAA.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store the container in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Rationale: The final disposal of hazardous waste must be conducted by trained professionals at a licensed facility to ensure it is handled in an environmentally sound and legally compliant manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • The primary and recommended method for the disposal of brominated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers.[5]

    • The high temperatures ensure the complete destruction of the organic molecule, while the scrubbers are essential for neutralizing acidic gases like hydrogen bromide (HBr) that are formed during combustion.

Step 5: Decontamination of Empty Containers

  • Rationale: "Empty" containers that held hazardous chemicals must be properly decontaminated to remove any residual material before they can be disposed of as non-hazardous waste or recycled.

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate and dispose of it as halogenated organic waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to follow your institution's specific guidelines.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and workplace safety standards from the Occupational Safety and Health Administration (OSHA). Ensure you are familiar with and adhere to your institution's specific waste management plan, which is designed to meet these regulatory requirements.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? Retrieved from [Link]

  • Chemtalk. Bromine water - disposal. Retrieved from [Link]

  • PubMed. (2005, March 15). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • Google Patents. Removal of bromine-containing impurities from aqueous acetic acid.
  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 2). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Rutgers University. Bromine. Retrieved from [Link]

  • ResearchGate. (2024, April 2). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Retrieved from [Link]

  • ACS Publications. (2019, April 15). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Retrieved from [Link]

  • Showa Best Glove. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Reddit. (2025, June 15). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area. Retrieved from [Link]

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2024, April 2). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 19). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. Retrieved from [Link]

  • ResearchGate. Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Global Industrial. CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health and Safety. Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, ensuring a deep, actionable understanding of the necessary precautions.

Hazard Analysis: Understanding the Risk Profile
  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3]

  • Toxicity: While acute toxicity data is limited for this specific compound, related structures show potential for harm if swallowed, inhaled, or absorbed through the skin.[1]

The presence of the bromophenyl group necessitates careful handling to avoid the risks associated with halogenated aromatic compounds.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.To prevent contact with the eyes, which can cause serious and potentially irreversible damage.[2][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which is a primary route of exposure and can lead to irritation.[4]
Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, impervious clothing or a chemical-resistant apron over the lab coat is required.To protect the skin on the arms and body from accidental contact.[2][5][6]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] For weighing and transferring solids, use of a certified fume hood or a ventilated balance enclosure is essential to prevent inhalation of dust particles.To prevent irritation of the respiratory tract from dust or aerosols.[1][4]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is non-negotiable. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

3.1. Preparation and Engineering Controls:

  • Work Area Designation: All work with Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory.[3][6][7]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Donning PPE Workflow:

The sequence of donning PPE is critical to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect PPE for damage B Wash hands thoroughly A->B C Don Lab Coat / Gown B->C D Don Respiratory Protection (if required) C->D E Don Eye and Face Protection D->E F Don Gloves E->F

Caption: PPE Donning Workflow

3.3. Handling Procedures:

  • Weighing: When weighing the solid compound, perform this task in a ventilated balance enclosure or a fume hood to minimize the risk of inhaling fine particles.

  • Transfers: Use appropriate tools (spatulas, etc.) to handle the material. Avoid creating dust.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to those of the solute.

3.4. Doffing PPE Workflow:

The removal of PPE must be done in a way that prevents contamination of the wearer and the surrounding environment.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps G Remove Gloves H Remove Lab Coat / Gown G->H I Remove Eye and Face Protection H->I J Remove Respiratory Protection (if worn) I->J K Wash hands thoroughly J->K

Caption: PPE Doffing Workflow

Disposal Plan: Responsible Waste Management

Proper disposal of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate and any contaminated materials is crucial to protect the environment and comply with regulations.

4.1. Waste Segregation:

  • Halogenated Waste: This compound is a halogenated organic substance. All solid waste (e.g., contaminated paper towels, gloves, weighing paper) and liquid waste (e.g., solutions containing the compound) must be collected in a designated, clearly labeled "Halogenated Waste" container.[8][9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[9]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

4.2. Container Management:

  • Waste containers must be kept closed except when adding waste.[9]

  • Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.[9]

  • Ensure all waste containers are properly labeled with a hazardous waste tag, detailing the contents.[9]

4.3. Final Disposal:

  • Halogenated waste is typically disposed of via high-temperature incineration to prevent the formation of toxic byproducts like furans and dioxins.[10]

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, ensuring a safe and productive research environment.

References

  • Safety data sheet. (2019, November 6). Retrieved from [Link]

  • Bromination safety. (2024, June 7). Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 23). Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.